molecular formula C6H9N3O3 B1672260 Isometronidazole CAS No. 705-19-1

Isometronidazole

Katalognummer: B1672260
CAS-Nummer: 705-19-1
Molekulargewicht: 171.15 g/mol
InChI-Schlüssel: RSXWJXPKLRYMHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

RN given refers to parent cpd;  structure in Negwer, 5th ed, #412

Eigenschaften

IUPAC Name

2-(2-methyl-4-nitroimidazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-5-7-6(9(11)12)4-8(5)2-3-10/h4,10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXWJXPKLRYMHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00220766
Record name Isometronidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705-19-1
Record name Isometronidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=705-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isometronidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isometronidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-METHYL-4-NITRO-1H-IMIDAZOL-1-YL)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WI2PRW4QM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Isometronidazole (CAS 705-19-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isometronidazole, with the CAS registry number 705-19-1, is a synthetic nitroimidazole derivative. It is structurally an isomer of the widely used antimicrobial agent, metronidazole.[1] this compound is of significant interest to the scientific community for its potential therapeutic applications, primarily as an antimicrobial agent and a hypoxic cell sensitizer in cancer therapy. Its biological activity is intrinsically linked to the nitro group on the imidazole ring, which is a key feature for its mechanism of action.[2] This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, mechanism of action, and relevant experimental protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development and application in research and medicine. The key properties of this compound are summarized below.

Structural Information
  • IUPAC Name: 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol

  • Synonyms: 2-Methyl-4-nitro-1H-imidazole-1-ethanol, 1-(2-Hydroxyethyl)-2-methyl-4-nitroimidazole, Izoklion, Mizonidazole[2][3]

  • CAS Number: 705-19-1

  • Molecular Formula: C₆H₉N₃O₃[4]

  • Molecular Weight: 171.15 g/mol

Tabulated Physicochemical Data
PropertyValueSource(s)
Melting Point 126.7-127.8 °C[Kim, Pilho; Journal of Medicinal Chemistry, (2009), 52(5), 1317-1328]
128-130 °C[BOC Sciences]
Solubility Weak water solubility[BOC Sciences]
Low lipophilicity[BOC Sciences]
Appearance Pale Yellow to Orange Solid[BOC Sciences]

Mechanism of Action

This compound exhibits a dual mechanism of action, functioning as both an antimicrobial agent against anaerobic organisms and as a hypoxic cell sensitizer. Both actions are predicated on the reductive activation of its nitro group.

Antimicrobial Activity

As a member of the nitroimidazole class, this compound's antimicrobial effect is selective for anaerobic bacteria and protozoa. In the low-oxygen environment of these organisms, the nitro group of this compound is reduced by cellular reductases, such as ferredoxin. This reduction process leads to the formation of highly reactive nitroso radicals and other cytotoxic intermediates. These reactive species can then interact with and damage critical cellular components, most notably DNA, leading to strand breaks and inhibition of nucleic acid synthesis, ultimately resulting in microbial cell death.

DNA_Damage_Pathway This compound This compound (Prodrug) Anaerobic_Cell Anaerobic Microorganism This compound->Anaerobic_Cell Uptake Reduction Reduction of Nitro Group This compound->Reduction Anaerobic_Cell->Reduction Low O2 Environment Reactive_Intermediates Reactive Nitroso Radicals Reduction->Reactive_Intermediates Formation of DNA Bacterial DNA Reactive_Intermediates->DNA Interaction with DNA_Damage DNA Strand Breaks & Adducts DNA->DNA_Damage Induces Cell_Death Cell Death DNA_Damage->Cell_Death Leads to Hypoxic_Cell_Sensitization cluster_tumor Hypoxic Tumor Environment Hypoxic_Cell Hypoxic Tumor Cell DNA_Radicals DNA Free Radicals (Transient Damage) Hypoxic_Cell->DNA_Radicals Induces Radiation Ionizing Radiation Radiation->Hypoxic_Cell Reduced_Iso Reduced this compound (Reactive Intermediates) DNA_Radicals->Reduced_Iso Reacts with Isometronidazole_in_cell This compound Isometronidazole_in_cell->Reduced_Iso Bioreduction Fixed_Damage Fixed DNA Damage (Permanent) Reduced_Iso->Fixed_Damage Causes Cell_Death Enhanced Cell Death Fixed_Damage->Cell_Death

References

An In-depth Technical Guide to the Synthesis and Characterization of Isometronidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Isometronidazole, a significant nitroimidazole derivative. This document details the chemical pathways for its synthesis, extensive protocols for its characterization, and summarizes its physicochemical and spectroscopic data.

Introduction

This compound, chemically known as 1-(2-hydroxyethyl)-2-methyl-4-nitro-1H-imidazole, is an isomer of the widely used antimicrobial agent, metronidazole. As a synthetic nitroimidazole derivative, it exhibits broad-spectrum activity against anaerobic bacteria and certain protozoa.[1] The biological activity of this compound is attributed to its nitro group, which, upon reduction within microbial cells, forms reactive intermediates that induce DNA damage and inhibit nucleic acid synthesis, ultimately leading to cell death.[1] This guide serves as a technical resource for professionals engaged in the research and development of nitroimidazole-based therapeutics.

Synthesis of this compound

The synthesis of this compound primarily involves the N-alkylation of 2-methyl-4(5)-nitroimidazole. The starting material, a mixture of 2-methyl-4-nitroimidazole and 2-methyl-5-nitroimidazole, is commercially available or can be synthesized through the nitration of 2-methylimidazole. The subsequent alkylation is a critical step that introduces the 2-hydroxyethyl group onto the imidazole ring. Two common synthetic routes are outlined below.

Synthesis of the Precursor: 2-Methyl-4(5)-nitroimidazole

The precursor, 2-methyl-4(5)-nitroimidazole, is typically prepared by the nitration of 2-methylimidazole using a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures.[2]

Experimental Protocol: Synthesis of 2-Methyl-4(5)-nitroimidazole [2]

  • Materials: 2-methylimidazole, concentrated nitric acid, concentrated sulfuric acid, ice.

  • Procedure:

    • Dissolve 2-methylimidazole (0.44 moles, 36 grams) in concentrated nitric acid (6 mL). Control the exothermic reaction by adding ice to maintain a temperature of 30-40°C.

    • Slowly add concentrated sulfuric acid (5 mL) to the solution.

    • Heat the reaction mixture to boiling for 1 hour.

    • Cool the mixture and then add a 1:1 mixture of concentrated sulfuric acid and nitric acid (8 mL).

    • Heat the reaction mixture for an additional hour.

    • Pour the reaction mixture onto ice to precipitate the product.

    • Filter the precipitate and wash it three times with water.

    • Dry the precipitate in the air to obtain 2-methyl-5(4)-nitroimidazole.

Synthesis of this compound via Alkylation

Method A: Reaction with Ethylene Oxide

A common and efficient method for the synthesis of this compound involves the reaction of 2-methyl-4(5)-nitroimidazole with ethylene oxide in the presence of an acid catalyst, such as formic acid or phosphoric acid.[3] This reaction leads to the formation of a mixture of this compound (4-nitro isomer) and metronidazole (5-nitro isomer).

Experimental Protocol: Synthesis of this compound with Ethylene Oxide

  • Materials: 2-methyl-4(5)-nitroimidazole, ethylene oxide, formic acid (98-100%), water, sulfuric acid, ammonia water.

  • Procedure:

    • Dissolve 254 parts of 2-methyl-4(5)-nitroimidazole in 736 parts of 98% formic acid.

    • Introduce 176 parts of ethylene oxide into the solution at 30-40°C over 20-30 minutes with thorough stirring.

    • Stir the mixture for 2.5 hours at 30-40°C.

    • Distill off the formic acid under reduced pressure (30 mbar) with a water bath temperature up to 85°C.

    • Add 600 parts of water to the evaporation residue.

    • Adjust the pH of the acidic solution to 1.25 with concentrated sulfuric acid at 20°C to precipitate unreacted 2-methyl-4(5)-nitroimidazole.

    • Stir the mixture for 1 hour at 20-30°C, then filter off the solid and wash with water.

    • Adjust the pH of the filtrate and wash water to 6 with ammonia water at 20°C.

    • Cool the mixture in an ice bath for 1 hour to precipitate the product, a mixture of this compound and metronidazole.

    • Filter the product and purify by recrystallization.

Method B: Reaction with 2-Chloroethanol

An alternative route involves the alkylation of 2-methyl-4(5)-nitroimidazole with 2-chloroethanol. This reaction is typically carried out in the presence of a base and a suitable solvent.

Experimental Protocol: Synthesis of this compound with 2-Chloroethanol

  • Materials: 2-methyl-4(5)-nitroimidazole, 2-chloroethanol, potassium carbonate (K₂CO₃), acetonitrile (CH₃CN).

  • Procedure:

    • To a solution of 2-methyl-4(5)-nitroimidazole (7.87 mmol) in acetonitrile, add potassium carbonate (8.7 mmol).

    • Stir the mixture for 15 minutes.

    • Add 2-chloroethanol (15.74 mmol) dropwise.

    • Heat the reaction mixture at 60°C and monitor the disappearance of the starting material by TLC.

    • After the reaction is complete, evaporate the solvent.

    • Dissolve the crude product in ethyl acetate, wash with water and brine, and dry over magnesium sulfate.

    • Evaporate the solvent and purify the residue by column chromatography.

The following diagram illustrates the general synthesis pathway of this compound.

Synthesis_of_this compound cluster_precursor Precursor Synthesis cluster_alkylation Alkylation 2-Methylimidazole 2-Methylimidazole 2-Methyl-4(5)-nitroimidazole 2-Methyl-4(5)-nitroimidazole 2-Methylimidazole->2-Methyl-4(5)-nitroimidazole Nitration Nitrating Mixture HNO₃ / H₂SO₄ Nitrating Mixture->2-Methyl-4(5)-nitroimidazole 2-Methyl-4(5)-nitroimidazole_start 2-Methyl-4(5)-nitroimidazole Isometronidazole_Metronidazole_Mixture This compound & Metronidazole Mixture 2-Methyl-4(5)-nitroimidazole_start->Isometronidazole_Metronidazole_Mixture Method A 2-Methyl-4(5)-nitroimidazole_start->Isometronidazole_Metronidazole_Mixture Method B Ethylene Oxide Ethylene Oxide Ethylene Oxide->Isometronidazole_Metronidazole_Mixture 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Isometronidazole_Metronidazole_Mixture Purification Purification (e.g., Recrystallization) Isometronidazole_Metronidazole_Mixture->Purification This compound This compound Purification->this compound

Caption: General synthesis pathway for this compound.

Characterization of this compound

A combination of spectroscopic and chromatographic techniques is employed for the structural elucidation and purity assessment of this compound.

Spectroscopic Characterization

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted) Chemical Shift (δ, ppm) Multiplicity Assignment
H-5~8.2sImidazole ring proton
N-CH₂~4.7tMethylene protons adjacent to imidazole N
CH₂-OH~4.3tMethylene protons adjacent to hydroxyl group
-OHVariables (broad)Hydroxyl proton
C-CH₃~2.4sMethyl protons
¹³C NMR (Predicted) Chemical Shift (δ, ppm) Assignment
C4 (C-NO₂)~147Carbon bearing the nitro group
C2 (C-CH₃)~145Carbon bearing the methyl group
C5~121Imidazole ring carbon
N-CH₂~48Methylene carbon adjacent to imidazole N
CH₂-OH~63Methylene carbon adjacent to hydroxyl group
C-CH₃~13Methyl carbon

Experimental Protocol: NMR Spectroscopy

  • Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Procedure:

    • Dissolve a small amount of the purified this compound sample in the chosen deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • Process the data (Fourier transform, phase correction, baseline correction).

    • Analyze the chemical shifts, integration, and multiplicity to confirm the structure.

3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule. The spectrum is expected to show characteristic absorption bands for the hydroxyl, nitro, and imidazole groups. The FTIR spectrum of metronidazole provides a close reference for the expected peaks in this compound.

Functional Group Characteristic Absorption (cm⁻¹)
O-H stretch (alcohol)3200-3600 (broad)
C-H stretch (alkane)2850-3000
C=N stretch (imidazole ring)~1520
N=O asymmetric stretch (nitro group)~1530
N=O symmetric stretch (nitro group)~1370
C-O stretch (alcohol)1050-1150

Experimental Protocol: FTIR Spectroscopy

  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.

  • Procedure:

    • Acquire the background spectrum.

    • Acquire the sample spectrum.

    • The instrument software will automatically subtract the background from the sample spectrum.

    • Analyze the positions and shapes of the absorption bands to identify functional groups.

3.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Electron ionization (EI) is a common technique used for this purpose. The molecular ion peak [M]⁺ is expected at m/z 171.15. The fragmentation pattern will be characteristic of the molecule's structure.

Experimental Protocol: Mass Spectrometry

  • Instrument: A mass spectrometer with an appropriate ionization source (e.g., EI or ESI).

  • Procedure:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum.

    • Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure.

Chromatographic Characterization

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of synthesized this compound and for separating it from its isomer, metronidazole. Reversed-phase HPLC with a C18 column is commonly employed.

Experimental Protocol: HPLC Analysis

  • Instrument: A High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer (e.g., 0.05M KH₂PO₄, pH 3.5) and an organic solvent (e.g., acetonitrile). A gradient or isocratic elution can be used.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the nitroimidazole chromophore absorbs, typically around 320 nm.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Prepare the sample solution.

    • Inject the standard and sample solutions into the HPLC system.

    • Analyze the chromatograms to determine the retention time and peak area, which are used to assess purity and quantify the analyte.

The following diagram illustrates a general workflow for the characterization of this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Synthesized_this compound Synthesized this compound (Crude Product) Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesized_this compound->Purification Purified_this compound Purified this compound Purification->Purified_this compound NMR NMR Spectroscopy (¹H, ¹³C) Purified_this compound->NMR FTIR FTIR Spectroscopy Purified_this compound->FTIR MS Mass Spectrometry Purified_this compound->MS HPLC HPLC Analysis Purified_this compound->HPLC Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation FTIR->Structural_Confirmation MS->Structural_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment

Caption: General workflow for the characterization of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation and pharmacokinetic profile. While specific experimental data for this compound is limited, the properties are expected to be similar to its isomer, metronidazole.

Property Value (Metronidazole as reference)
Molecular Formula C₆H₉N₃O₃
Molecular Weight 171.15 g/mol
Appearance White to pale yellow crystalline powder
Melting Point 159-163 °C
Solubility Sparingly soluble in water and ethanol; soluble in dilute acids.
pKa ~2.5 (imidazole ring)

Mechanism of Action

The antimicrobial activity of this compound is dependent on the reduction of its nitro group. This process occurs preferentially in anaerobic organisms, which have the necessary low redox potential.

The following diagram illustrates the proposed mechanism of action.

Mechanism_of_Action This compound This compound (Inactive Prodrug) Anaerobic_Cell Anaerobic Microorganism This compound->Anaerobic_Cell Reduction Reduction of Nitro Group Anaerobic_Cell->Reduction Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Reduction->Reactive_Intermediates DNA_Damage DNA Strand Breakage & Destabilization Reactive_Intermediates->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Proposed mechanism of action for this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthetic routes, primarily involving the alkylation of 2-methyl-4(5)-nitroimidazole, are well-established. A comprehensive suite of analytical techniques, including NMR, FTIR, MS, and HPLC, is essential for the unambiguous structural confirmation and purity assessment of the final product. Understanding the physicochemical properties and mechanism of action of this compound is fundamental for its further development as a potential therapeutic agent. This guide serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development.

References

Isometronidazole's Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Isometronidazole is a synthetic nitroimidazole derivative, structurally similar to metronidazole. Due to a lack of extensive specific research on this compound, this guide outlines its mechanism of action based on the well-established activity of metronidazole. The biochemical and molecular processes described are largely inferred from studies on metronidazole and are presumed to be highly comparable.

Introduction

This compound is a synthetic antimicrobial agent belonging to the nitroimidazole class of compounds.[1] It is primarily effective against anaerobic bacteria and certain protozoa.[1] The core of its biological activity lies in its nitro group, which is fundamental to its mechanism of action.[1] this compound acts as a prodrug that requires reductive activation within the target organism to exert its cytotoxic effects.

Core Mechanism: Reductive Activation and DNA Damage

The selective toxicity of this compound towards anaerobic and microaerophilic organisms is a direct consequence of their unique metabolic pathways. The mechanism can be dissected into several key stages:

Stage 1: Cellular Uptake this compound, being a small and lipophilic molecule, enters the microbial cell via passive diffusion.

Stage 2: Reductive Activation Under the low redox potential conditions characteristic of anaerobic organisms, the nitro group of this compound is reduced. This critical activation step is catalyzed by electron transport proteins with low redox potentials, such as ferredoxin or flavodoxin, which are abundant in anaerobes. In this process, a single electron is transferred to the nitro group, forming a highly reactive nitroso free radical.

Stage 3: Cytotoxicity and DNA Damage The generated nitroso free radicals are potent cytotoxic agents. They interact with and induce damage to various cellular macromolecules, with DNA being the primary target. The interaction with DNA leads to a loss of its helical structure, strand breakage, and ultimately, inhibition of nucleic acid synthesis. This irreversible damage to the genetic material is the principal cause of cell death.

Stage 4: Concentration Gradient and Enhanced Uptake The intracellular reduction of this compound maintains a concentration gradient that favors the continued influx of the drug into the cell, thereby amplifying its cytotoxic effect.

Signaling Pathway and Molecular Interactions

The following diagram illustrates the proposed signaling pathway for the activation and action of this compound, based on the metronidazole model.

Isometronidazole_Mechanism cluster_cell Anaerobic Microbial Cell Isometronidazole_ext This compound (extracellular) Isometronidazole_int This compound (intracellular) Isometronidazole_ext->Isometronidazole_int Passive Diffusion Activated_this compound Reactive Nitroso Radical Isometronidazole_int->Activated_this compound Reduction by Ferredoxin/Flavodoxin DNA Bacterial DNA Activated_this compound->DNA Interaction & Damage Damaged_DNA Damaged DNA DNA->Damaged_DNA Strand Breaks Cell_Death Cell Death Damaged_DNA->Cell_Death Inhibition of Synthesis

Figure 1: Proposed mechanism of action of this compound.

Quantitative Data

ParameterOrganismValueReference
Minimum Inhibitory Concentration (MIC)Gardnerella vaginalis4 µg/ml[]
Minimum Bactericidal Concentration (MBC)Gardnerella vaginalis16 µg/ml[]
Peak Plasma Concentration (1.5g IV dose)Human30-40 mg/L

Experimental Protocols

The mechanism of action of nitroimidazoles like this compound has been elucidated through a variety of experimental techniques. Below are outlines of key methodologies.

5.1. Determination of Minimum Inhibitory (MIC) and Bactericidal (MBC) Concentrations

  • Objective: To determine the minimum concentration of the drug that inhibits visible growth and the minimum concentration that kills 99.9% of the initial bacterial inoculum.

  • Protocol:

    • A series of twofold dilutions of this compound are prepared in a suitable liquid growth medium.

    • Each dilution is inoculated with a standardized suspension of the test organism (e.g., 10^6 colony-forming units per ml).

    • The cultures are incubated under appropriate anaerobic conditions for a specified period (e.g., 48 hours).

    • The MIC is determined as the lowest concentration of the drug that shows no visible turbidity.

    • To determine the MBC, aliquots from the clear tubes are subcultured onto drug-free agar plates.

    • The plates are incubated, and the MBC is the lowest concentration from which no bacterial growth occurs on the subculture plates.

5.2. DNA Damage Assays

  • Objective: To assess the extent of DNA damage induced by the drug.

  • Protocol (Comet Assay):

    • Microbial cells are exposed to this compound for a defined period.

    • The cells are then embedded in agarose on a microscope slide and lysed to remove membranes and proteins, leaving the DNA.

    • The slides are subjected to electrophoresis. Damaged DNA (containing strand breaks) will migrate away from the nucleus, forming a "comet tail."

    • The DNA is stained with a fluorescent dye and visualized under a microscope. The length and intensity of the comet tail are proportional to the extent of DNA damage.

The following diagram outlines the workflow for a typical DNA damage assay.

DNA_Damage_Workflow start Start: Microbial Culture exposure Exposure to this compound start->exposure harvest Harvest and Wash Cells exposure->harvest embedding Embed Cells in Agarose on Slide harvest->embedding lysis Cell Lysis embedding->lysis electrophoresis Electrophoresis lysis->electrophoresis staining Fluorescent Staining of DNA electrophoresis->staining visualization Microscopy and Image Analysis staining->visualization end End: Quantify DNA Damage visualization->end

Figure 2: Experimental workflow for assessing DNA damage.

Conclusion

The antimicrobial efficacy of this compound is intrinsically linked to its chemical structure, specifically the nitro group. Its mechanism of action, inferred from the extensive research on metronidazole, involves a process of reductive activation within anaerobic microorganisms, leading to the generation of cytotoxic free radicals that cause lethal damage to DNA. This targeted activation ensures its selective toxicity against anaerobic pathogens while sparing aerobic host cells. Further research specifically focused on this compound is warranted to delineate any subtle differences in its activity and spectrum compared to other nitroimidazoles.

References

An In-Depth Technical Guide to Isometronidazole: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isometronidazole, a 4-nitroimidazole derivative, represents a significant scaffold in medicinal chemistry. As a structural isomer of the widely-used antimicrobial agent metronidazole (a 5-nitroimidazole), this compound and its analogs offer a platform for developing novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships, and experimental evaluation of this compound and its derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antimicrobial and radiosensitizing agents.

Core Concepts: The Nitroimidazole Scaffold

The biological activity of nitroimidazoles is intrinsically linked to the reductive activation of the nitro group. Under the anaerobic or hypoxic conditions characteristic of certain bacterial and protozoal infections, as well as solid tumors, the nitro group undergoes a series of one-electron reductions. This process is catalyzed by microbial nitroreductases, such as pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms. The reduction leads to the formation of highly reactive nitroso and hydroxylamine intermediates, as well as the nitro radical anion. These reactive species are cytotoxic, primarily through their interaction with DNA, leading to strand breaks and loss of helical structure, ultimately resulting in cell death.[1][2]

Synthesis of this compound and Its Analogs

The synthesis of this compound, 1-(2-hydroxyethyl)-2-methyl-4-nitroimidazole, and its derivatives typically involves the N-alkylation of a 2-methyl-4(5)-nitroimidazole precursor. The regioselectivity of this reaction is a critical factor, yielding both the 4-nitro (this compound) and 5-nitro (metronidazole) isomers.

General Synthetic Approach

A common route to this compound involves the reaction of 2-methyl-4(5)-nitroimidazole with an alkylating agent, such as 2-chloroethanol or ethylene oxide, in a suitable solvent and often in the presence of a base to facilitate the nucleophilic substitution.[3][4]

Illustrative Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start: 2-Methyl-4(5)-nitroimidazole Alkylation N-Alkylation (e.g., with 2-chloroethanol or ethylene oxide) in solvent (e.g., DMF, CH3CN) with base (e.g., K2CO3) Start->Alkylation Mixture Mixture of Isomers (4-nitro and 5-nitro derivatives) Alkylation->Mixture Separation Chromatographic Separation (e.g., Column Chromatography) Mixture->Separation This compound This compound (4-nitro isomer) Separation->this compound Metronidazole Metronidazole (5-nitro isomer) Separation->Metronidazole NMR NMR Spectroscopy (1H, 13C) This compound->NMR MS Mass Spectrometry This compound->MS IR IR Spectroscopy This compound->IR Elemental Elemental Analysis This compound->Elemental Antimicrobial_Mechanism cluster_cell Anaerobic Pathogen Cell cluster_activation Reductive Activation cluster_damage Cellular Damage Isometronidazole_ext This compound (Prodrug) Isometronidazole_int This compound Isometronidazole_ext->Isometronidazole_int Passive Diffusion Nitroreductase Nitroreductases (e.g., PFOR) Isometronidazole_int->Nitroreductase Radical Nitro Radical Anion (Reactive Species) Nitroreductase->Radical Reduction DNA Bacterial/Protozoal DNA Radical->DNA DNA_damage DNA Strand Breaks Loss of Helical Structure DNA->DNA_damage Induces Cell_death Cell Death DNA_damage->Cell_death Radiosensitizing_Mechanism cluster_hypoxic_cell Hypoxic Tumor Cell Radiation Ionizing Radiation DNA Tumor Cell DNA Radiation->DNA causes This compound This compound DNA_damage Radiation-Induced DNA Radicals This compound->DNA_damage Reacts with DNA_repair DNA Repair Pathways (e.g., DNA-PK) This compound->DNA_repair Inhibits DNA->DNA_damage DNA_damage->DNA Repair Fixed_damage 'Fixed' DNA Damage (Irreparable) DNA_damage->Fixed_damage Apoptosis Cell Apoptosis Fixed_damage->Apoptosis Drug_Discovery_Workflow cluster_Discovery Discovery & Synthesis cluster_Preclinical Preclinical Evaluation Lead_ID Lead Identification (this compound Scaffold) Analog_Design Analog Design & Synthesis Lead_ID->Analog_Design Purification Purification & Characterization (HPLC, NMR, MS) Analog_Design->Purification In_Vitro In Vitro Screening (MIC, IC50 Assays) Purification->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Toxicity In Vitro Cytotoxicity (e.g., against mammalian cell lines) In_Vitro->Toxicity SAR->Analog_Design Optimization In_Vivo In Vivo Efficacy & Toxicity (Animal Models) Toxicity->In_Vivo

References

An In-Depth Technical Guide to the In Vitro Activity of Metronidazole and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This technical guide provides a comprehensive overview of the in vitro activity of metronidazole, a key antimicrobial agent from the 5-nitroimidazole class. Due to the limited specific data on "isometronidazole" in publicly available literature, this document focuses on the extensively studied parent compound, metronidazole. Its activity is primarily directed against anaerobic microorganisms, including protozoa and bacteria. The principles and methodologies described herein are fundamental to the in vitro assessment of this class of compounds. This guide details its mechanism of action, summarizes its activity against key pathogens through quantitative data, and provides standardized experimental protocols for its evaluation.

Mechanism of Action

Metronidazole is a prodrug that requires reductive activation to exert its cytotoxic effects. This selective activation occurs only in anaerobic or microaerophilic organisms, which possess the necessary low redox potential electron-transfer proteins, such as ferredoxin.

The key steps are:

  • Cellular Uptake: The small, uncharged metronidazole molecule passively diffuses across the cell membrane of the anaerobic microorganism.

  • Reductive Activation: Inside the cell, the nitro group of the metronidazole molecule is reduced. This process is catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) in protozoa or nitroreductases in bacteria.[1][2] This reduction creates a short-lived, highly reactive nitroso free radical.

  • DNA Damage: The reactive intermediate binds to and disrupts the helical structure of the organism's DNA, leading to strand breakage and subsequent cell death.[3]

  • Drug Recycling: The reduction process maintains a concentration gradient, encouraging the further uptake of the drug into the cell.

Resistance to metronidazole is often linked to impaired activation of the drug. In Trichomonas vaginalis, resistance can arise from decreased activity of the PFOR enzyme system.[2] Similarly, resistant strains of Bacteroides fragilis have shown reduced nitroreductase activity and a decreased ability to take up the drug.[1]

cluster_cell Anaerobic Microorganism cluster_resistance Resistance Mechanism M_prodrug Metronidazole (Prodrug) PFOR PFOR / Nitroreductase M_prodrug->PFOR Reduction M_active Reduced Metronidazole (Cytotoxic Radical) DNA DNA M_active->DNA Binds & Disrupts PFOR->M_active Activation DNA_damaged Damaged DNA DNA->DNA_damaged Death Cell Death DNA_damaged->Death PFOR_impaired Impaired PFOR / Nitroreductase Activity PFOR_impaired->PFOR Inhibits M_outside Metronidazole M_outside->M_prodrug Passive Diffusion

Caption: Metronidazole's mechanism of action and resistance.

Quantitative Data on In Vitro Activity

The efficacy of metronidazole is typically quantified by the Minimum Inhibitory Concentration (MIC) for bacteria or the Minimum Lethal Concentration (MLC) for protozoa. These values can vary based on the species, strain, and testing conditions (aerobic vs. anaerobic).

Table 1: Activity Against Anaerobic Bacteria
OrganismStrain TypeMIC (µg/mL or mg/L)Reference
Bacteroides fragilis group55 StrainsComparable to Ornidazole
Bacteroides fragilisN/AHighly Susceptible (Median MIC: 1 mg/L)
Clostridium perfringensN/AHighly Susceptible
Gardnerella vaginalis11 Strains2 - ≥128 mg/L (Median: 32 mg/L)
Mobiluncus spp.14 Strains0.5 - ≥128 mg/L (Median: 16 mg/L)
Various Anaerobes10 StrainsMean MIC: 1 µg/mL (Aerobic w/ antioxidants)
PropionibacteriumN/AOften Resistant
ActinomycesN/AOften Resistant

Note: 1 µg/mL is equivalent to 1 mg/L.

Table 2: Activity Against Trichomonas vaginalis
Strain Type / ConditionTesting ConditionMLC (µg/mL)Reference
Clinically Cured IsolatesAerobicGeometric Mean: 24.1
Clinically Cured IsolatesAnaerobicGeometric Mean: 1.6
Treatment-Resistant IsolatesAerobicGeometric Mean: 195.5
Treatment-Resistant IsolatesAnaerobicGeometric Mean: 5.05
Isolates from Successful TreatmentN/AMedian: 6.3
General Clinical IsolatesAerobicRange: 0.5 - 32
Induced Resistant StrainsAnaerobic556 - 1,600
Table 3: Activity Against Giardia lamblia (trophozoites)
Strain Type / ConditionEndpointConcentration (µg/mL or µM)Reference
Axenic Culture100% Immobilization (24h)Range: 1.6 - 50 µg/mL
Metronidazole-Susceptible LinesMIC6.3 µM
Axenically CultivatedLD50 (12h)500 µg/mL

Experimental Protocols

Accurate in vitro testing requires standardized protocols. Below are detailed methodologies for determining the antimicrobial activity of metronidazole.

Protocol 1: MIC Determination for Anaerobic Bacteria (Broth Microdilution)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Media Preparation: Prepare a suitable broth medium, such as Schaedler Broth or supplemented Brucella Broth. Autoclave and cool to room temperature inside an anaerobic chamber.

  • Inoculum Preparation:

    • Culture the anaerobic bacteria on an appropriate agar plate (e.g., Brucella agar with 5% laked sheep blood) in an anaerobic environment (35-37°C) for 24-48 hours.

    • Harvest colonies to create a suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Drug Dilution:

    • Prepare a stock solution of metronidazole in a suitable solvent (e.g., water or DMSO).

    • Perform serial two-fold dilutions in a 96-well microtiter plate using the prepared broth medium to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

    • Incubate the plate under anaerobic conditions at 35-37°C for 48 hours.

  • Result Interpretation: The MIC is the lowest concentration of metronidazole at which no visible growth (turbidity) is observed.

prep_media 1. Prepare Anaerobic Broth & Drug Stock Solution serial_dilute 3. Perform Serial Dilutions of Metronidazole in Plate prep_media->serial_dilute prep_inoculum 2. Prepare 0.5 McFarland Bacterial Suspension inoculate 4. Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilute->inoculate incubate 5. Incubate in Anaerobic Chamber (48h, 37°C) inoculate->incubate read_mic 6. Read Plate & Determine MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for MIC determination by broth microdilution.
Protocol 2: MLC Determination for Trichomonas vaginalis

Susceptibility testing for T. vaginalis is critical, and results can differ significantly between aerobic and anaerobic conditions.

  • Media and Isolate Preparation:

    • Culture T. vaginalis isolates in Trypticase-Yeast Extract-Maltose (TYM) medium, supplemented with serum, at 37°C.

    • Harvest organisms in the logarithmic growth phase and adjust the concentration to approximately 1 x 10⁵ trichomonads/mL.

  • Drug Dilution:

    • Prepare a stock solution of metronidazole.

    • In sterile culture tubes or a 96-well plate, perform serial dilutions of the drug in TYM medium to achieve the final desired concentrations (e.g., 0.2 to 400 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared T. vaginalis inoculum to each tube/well.

    • Include a drug-free growth control.

    • For anaerobic testing, incubate in an anaerobic jar or chamber at 37°C.

    • For aerobic testing, incubate in a standard CO₂ incubator at 37°C.

  • Result Interpretation:

    • After 48 hours of incubation, assess the viability of the trichomonads in each tube/well using an inverted microscope.

    • The MLC is the lowest concentration of metronidazole at which no motile trichomonads are observed.

Summary and Conclusion

The in vitro evaluation of metronidazole reveals its potent and selective activity against a wide range of anaerobic bacteria and protozoan parasites. Its efficacy is intrinsically linked to the metabolic machinery of these organisms, which reduces the drug to its active, DNA-damaging form. Quantitative data, primarily MIC and MLC values, confirm its high activity against pathogens like B. fragilis, T. vaginalis, and G. lamblia, although resistance is a documented concern. Standardized protocols for susceptibility testing are crucial for reproducible results and for monitoring the emergence of resistance, with the oxygen tension during incubation being a particularly critical variable for organisms like T. vaginalis. The methodologies and data presented in this guide serve as a foundational resource for researchers engaged in the study and development of nitroimidazole-based antimicrobial agents.

References

Isometronidazole: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isometronidazole is a synthetic nitroimidazole derivative recognized for its antimicrobial properties.[1] Structurally identified as 1-(2-Hydroxyethyl)-2-methyl-4-nitro-1H-imidazole, it belongs to the same class as metronidazole, a widely studied and clinically significant antimicrobial agent.[1] Given the limited specific data available for this compound, this guide will leverage the extensive research on metronidazole to provide a comprehensive understanding of the probable pharmacokinetic and pharmacodynamic profile of this compound. It is presumed that as a nitroimidazole derivative, this compound shares fundamental mechanisms of action and disposition characteristics with metronidazole.

Core Concepts: Pharmacokinetics and Pharmacodynamics

The therapeutic efficacy and safety of a drug are governed by two key principles: pharmacokinetics and pharmacodynamics.

  • Pharmacokinetics (PK) : This branch of pharmacology studies how the body affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME).[2]

  • Pharmacodynamics (PD) : This area focuses on what the drug does to the body, including its mechanism of action and the relationship between drug concentration and its effect.

Pharmacokinetics of Nitroimidazoles (with Metronidazole as the Archetype)

The following sections detail the ADME properties of metronidazole, which are expected to be analogous to this compound.

Absorption

Metronidazole is characterized by its excellent oral absorption.

  • Bioavailability : Oral administration of metronidazole tablets results in almost complete absorption, with a bioavailability exceeding 90%.

  • Routes of Administration : While oral administration is common, metronidazole can also be administered rectally and intravaginally, with absorption rates of 67-82% and 20-56% respectively, compared to oral administration. Intravenous administration provides 100% bioavailability.

  • Factors Affecting Absorption : Food does not significantly affect the absorption of metronidazole.

Distribution

Once absorbed, metronidazole is widely distributed throughout the body.

  • Protein Binding : It exhibits low plasma protein binding, at less than 20%.

  • Volume of Distribution : The steady-state volume of distribution in adults ranges from 0.51 to 1.1 L/kg.

  • Tissue Penetration : Metronidazole effectively penetrates most tissues, achieving concentrations of 60-100% of plasma levels in various sites, including the central nervous system.

Metabolism

Metronidazole is extensively metabolized in the liver.

  • Metabolic Pathways : The primary route of metabolism involves oxidation of the side chain, hydroxylation, and glucuronide conjugation. This process results in the formation of several metabolites.

  • Active Metabolites : The main metabolite, a hydroxy metabolite, possesses biological activity that is 30-65% of the parent compound and has a longer elimination half-life.

Excretion

The parent drug and its metabolites are eliminated from the body through renal and fecal routes.

  • Urinary Excretion : The majority of metronidazole and its metabolites are excreted in the urine, with less than 12% of the dose being excreted as the unchanged drug.

  • Impact of Renal and Hepatic Impairment : While renal failure does not significantly affect the pharmacokinetics of the parent drug, it can lead to the accumulation of metabolites. Liver disease, however, can decrease the clearance of metronidazole, necessitating dosage adjustments.

Table 1: Summary of Metronidazole Pharmacokinetic Parameters

ParameterValueReference
Oral Bioavailability > 90%
Rectal Bioavailability 67-82%
Intravaginal Bioavailability 20-56%
Plasma Protein Binding < 20%
Volume of Distribution 0.51-1.1 L/kg
Primary Route of Metabolism Hepatic
Primary Route of Excretion Renal
Unchanged Drug in Urine < 12%

Pharmacodynamics of this compound and Other Nitroimidazoles

The antimicrobial effect of this compound is attributed to its nitro group, which is fundamental to its biological activity.

Mechanism of Action

The bactericidal action of nitroimidazoles like this compound against anaerobic bacteria and certain protozoa is a multi-step process that occurs under anaerobic conditions.

  • Entry into the Cell : The small, lipophilic nature of the molecule allows it to readily diffuse across the cell membranes of anaerobic microorganisms.

  • Reductive Activation : Inside the cell, the nitro group of this compound is reduced by electron-transport proteins with low redox potentials, such as ferredoxin. This reduction leads to the formation of short-lived, highly reactive nitroso free radicals and other cytotoxic intermediates.

  • DNA Damage : These reactive intermediates interact with and damage microbial DNA, leading to strand breakage and loss of helical structure. This ultimately results in protein synthesis inhibition and cell death.

Mechanism_of_Action cluster_cell Anaerobic Microorganism Isometronidazole_ext This compound (extracellular) Isometronidazole_int This compound (intracellular) Isometronidazole_ext->Isometronidazole_int Diffusion Activation Reductive Activation (by nitroreductases) Isometronidazole_int->Activation Reactive_Intermediates Reactive Nitro Intermediates Activation->Reactive_Intermediates DNA_Damage DNA Damage (strand breaks) Reactive_Intermediates->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Mechanism of action of this compound.
Spectrum of Activity

This compound exhibits broad-spectrum activity against anaerobic bacteria and certain protozoa, making it effective in treating infections caused by organisms such as Trichomonas vaginalis and Giardia lamblia.

Resistance

Although rare, resistance to nitroimidazoles has been reported. Mechanisms of resistance can involve decreased uptake of the drug or alterations in the enzymatic pathways responsible for its reductive activation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pharmacokinetic and pharmacodynamic parameters.

Pharmacokinetic Studies: An Exemplary Protocol

A typical clinical pharmacokinetic study for a nitroimidazole would involve the following steps:

  • Subject Recruitment : Healthy volunteers or patients with specific conditions are enrolled after obtaining informed consent.

  • Drug Administration : A single or multiple doses of the drug are administered through a specific route (e.g., oral, intravenous).

  • Sample Collection : Blood samples are collected at predetermined time points before and after drug administration. Urine and feces may also be collected.

  • Sample Processing : Plasma or serum is separated from blood samples. All biological samples are stored under appropriate conditions (e.g., -80°C) until analysis.

  • Bioanalytical Method : The concentration of the parent drug and its metabolites in the biological samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis : The concentration-time data are analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters like Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Pharmacokinetic_Study_Workflow cluster_workflow Pharmacokinetic Study Workflow A Subject Recruitment (Informed Consent) B Drug Administration (e.g., Oral, IV) A->B C Biological Sample Collection (Blood, Urine) B->C D Sample Processing & Storage C->D E Bioanalysis (e.g., HPLC, LC-MS) D->E F Pharmacokinetic Data Analysis E->F

A typical workflow for a pharmacokinetic study.
Pharmacodynamic Studies: Minimum Inhibitory Concentration (MIC) Determination

The MIC is a key pharmacodynamic parameter that measures the in vitro potency of an antimicrobial agent. A standard protocol for MIC determination is as follows:

  • Preparation of Inoculum : A standardized suspension of the target microorganism is prepared.

  • Drug Dilution Series : A series of twofold dilutions of the antimicrobial agent is prepared in a liquid growth medium.

  • Inoculation : Each dilution is inoculated with the microbial suspension.

  • Incubation : The inoculated dilutions are incubated under appropriate conditions (e.g., temperature, anaerobic atmosphere) for a specified period.

  • Determination of MIC : The MIC is the lowest concentration of the drug that completely inhibits the visible growth of the microorganism.

Drug Interactions

Understanding potential drug interactions is critical for the safe and effective use of this compound. Based on the known interactions of metronidazole, several potential interactions for this compound can be anticipated.

  • Alcohol : Co-administration with alcohol can lead to a disulfiram-like reaction, characterized by nausea, vomiting, flushing, and headache.

  • Warfarin : Metronidazole can potentiate the anticoagulant effect of warfarin, increasing the risk of bleeding.

  • Lithium : Concurrent use may lead to increased lithium levels and potential toxicity.

  • CYP450 Enzyme Inducers and Inhibitors : Drugs that induce or inhibit hepatic enzymes may alter the metabolism and clearance of nitroimidazoles. For instance, cimetidine can slow down the metabolism of metronidazole, increasing its levels, while phenobarbital can accelerate its clearance.

Table 2: Potential Drug Interactions for this compound (based on Metronidazole)

Interacting DrugPotential EffectReference
Alcohol Disulfiram-like reaction
Warfarin Increased anticoagulant effect
Lithium Increased lithium levels
Cimetidine Increased metronidazole levels
Phenobarbital Decreased metronidazole levels

Conclusion

This compound, as a nitroimidazole derivative, is expected to share a similar pharmacokinetic and pharmacodynamic profile with metronidazole. This includes excellent oral absorption, wide tissue distribution, hepatic metabolism, and a mechanism of action dependent on the reductive activation of its nitro group, leading to DNA damage in anaerobic microorganisms. While specific quantitative data for this compound is scarce, the extensive knowledge of metronidazole provides a robust framework for its preclinical and clinical development. Further studies are warranted to delineate the specific pharmacokinetic and pharmacodynamic parameters of this compound and to establish its clinical efficacy and safety profile.

References

Isometronidazole: A Technical Guide on its Application as a Hypoxic Cell Sensitizer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hypoxic cells within solid tumors are a significant contributor to radioresistance, limiting the efficacy of radiation therapy. Hypoxic cell sensitizers are compounds designed to increase the sensitivity of these oxygen-deprived cells to radiation, thereby improving therapeutic outcomes. Isometronidazole, a 4-nitroimidazole derivative, has been investigated for its potential as a hypoxic cell sensitizer. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, its mechanism of action, and the experimental protocols relevant to its study. While data specific to this compound is limited, this guide draws upon the broader understanding of nitroimidazole compounds to provide a thorough analysis.

Introduction to Hypoxic Cell Sensitization and Nitroimidazoles

Tumor hypoxia, a state of reduced oxygen availability, is a common feature of solid tumors. This condition arises from a disorganized and inadequate tumor vasculature, leading to areas of cells that are resistant to the cell-killing effects of ionizing radiation. The "oxygen effect" in radiobiology describes the phenomenon where the presence of molecular oxygen enhances the formation of cytotoxic free radicals from radiation-induced DNA damage. In the absence of oxygen, these damaged DNA sites are more likely to be repaired.

Nitroimidazoles are a class of electron-affinic compounds that mimic the sensitizing effect of oxygen in hypoxic cells. Their mechanism of action is predicated on their bioreductive activation under low-oxygen conditions.

This compound: Preclinical and Clinical Evidence

Preclinical Data

Quantitative preclinical data for this compound is sparse in the readily available scientific literature. However, one key study has been repeatedly referenced, indicating its potential as a hypoxic cell sensitizer.

A study by Schreiber et al. investigated the effect of this compound on two human squamous cell carcinoma xenografts, FaDu and GL. The findings suggested that this compound, at a dose of 750 mg/kg, demonstrated efficacy as a hypoxic cell sensitizer in the more severely hypoxic FaDu tumors[1]. Unfortunately, the specific quantitative data from this study, such as sensitizer enhancement ratios (SERs) or tumor growth delay factors, are not detailed in the available abstracts.

To provide context, preclinical studies on other nitroimidazoles, such as misonidazole and nimorazole, have reported SERs in various tumor models, typically ranging from 1.2 to over 2.0, depending on the drug concentration, cell line, and level of hypoxia. For instance, in a C3H mammary carcinoma model, misonidazole at a dose of 1.0 mg/g yielded an enhancement ratio of 2.2.

Table 1: Summary of Preclinical Data for this compound (Qualitative)

Animal Model/Cell LineThis compound DoseObserved EffectQuantitative DataReference
FaDu human squamous cell carcinoma xenograft (severely hypoxic)750 mg/kgEfficacious as a hypoxic cell sensitizerNot specified in abstractSchreiber A, et al. 2004[1]
GL human squamous cell carcinoma xenograft (less hypoxic)750 mg/kgNot effectiveNot specified in abstractSchreiber A, et al. 2004[1]
Clinical Data

A phase II clinical study evaluated the radiosensitizing efficacy of this compound administered intravesically in 25 patients with bladder cancer, compared to a control group of 25 patients who received radiotherapy alone. The study reported a "gain factor of 1.2" for local tumor control in the this compound group.

Table 2: Summary of Clinical Data for this compound in Bladder Cancer

Study PhaseNumber of PatientsTreatment ArmControl ArmPrimary EndpointReported OutcomeReference
Phase II25Radiotherapy + Intravesical this compoundRadiotherapy aloneTumor Regression (6 months post-treatment)Gain factor of 1.2 in local tumor control[The radiation-sensitizing effect of this compound following its intravesical application in bladder carcinoma. A clinical phase-II study]

The term "gain factor" in this context likely represents the ratio of the effect in the treatment group to the effect in the control group, suggesting a 20% improvement in local tumor control with the addition of this compound. However, the full publication with detailed patient characteristics, response rates, and statistical analysis is not readily accessible.

Mechanism of Action

The mechanism of action of this compound as a hypoxic cell sensitizer is believed to be consistent with that of other 2- and 4-nitroimidazoles. This process is initiated by the selective reduction of the nitro group in the hypoxic environment of the tumor.

Mechanism_of_Action This compound This compound (4-Nitroimidazole) HypoxicCell Hypoxic Cell (Low Oxygen) This compound->HypoxicCell Nitroreductases Nitroreductases HypoxicCell->Nitroreductases activates RadicalAnion Nitro Radical Anion (R-NO2•-) Nitroreductases->RadicalAnion reduces ReactiveIntermediates Reactive Nitroso & Hydroxylamine Species RadicalAnion->ReactiveIntermediates further reduction DNADamage DNA Damage (Strand Breaks, Adducts) ReactiveIntermediates->DNADamage cause CellDeath Cell Death DNADamage->CellDeath leads to Radiation Ionizing Radiation DNA_Radicals DNA Radicals Radiation->DNA_Radicals induces FixedDamage Fixed, Irreparable DNA Damage DNA_Radicals->FixedDamage reacts with This compound FixedDamage->CellDeath

Caption: Bioreductive activation of this compound in hypoxic cells.

Under hypoxic conditions, intracellular nitroreductases transfer an electron to the nitro group of this compound, forming a nitro radical anion. In the absence of oxygen to reverse this reaction, the radical anion undergoes further reduction to form highly reactive nitroso and hydroxylamine intermediates. These reactive species can then directly cause DNA damage, such as strand breaks and adducts, leading to cell death.

Furthermore, in the context of radiotherapy, these electron-affinic intermediates can "fix" radiation-induced DNA damage by reacting with DNA radicals, making them irreparable and enhancing the lethal effects of radiation.

Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are not available, it is hypothesized that its primary effect is the induction of DNA damage. This would likely activate the DNA Damage Response (DDR) pathway.

DDR_Pathway This compound This compound (under hypoxia) DNA_DSB DNA Double-Strand Breaks This compound->DNA_DSB Radiation Ionizing Radiation Radiation->DNA_DSB ATM_ATR ATM/ATR Kinases (Sensors) DNA_DSB->ATM_ATR activate CHK1_CHK2 CHK1/CHK2 Kinases (Transducers) ATM_ATR->CHK1_CHK2 phosphorylate CellCycleArrest Cell Cycle Arrest (G2/M) CHK1_CHK2->CellCycleArrest Apoptosis Apoptosis CHK1_CHK2->Apoptosis DNARepair DNA Repair (Inhibited) CHK1_CHK2->DNARepair Cytotoxicity_Workflow Start Seed cells in 96-well plates Incubate24h Incubate for 24h Start->Incubate24h AddDrug Add varying concentrations of this compound Incubate24h->AddDrug IncubateHypoxic Incubate under Hypoxia (e.g., 1% O2, 48-72h) AddDrug->IncubateHypoxic IncubateNormoxic Incubate under Normoxia (21% O2, 48-72h) AddDrug->IncubateNormoxic MTTAssay Perform MTT/XTT Assay IncubateHypoxic->MTTAssay IncubateNormoxic->MTTAssay MeasureAbsorbance Measure Absorbance MTTAssay->MeasureAbsorbance CalculateIC50 Calculate IC50 values MeasureAbsorbance->CalculateIC50 Clonogenic_Workflow Start Plate cells at low density AddDrug Add this compound (or vehicle) Start->AddDrug InduceHypoxia Induce Hypoxia AddDrug->InduceHypoxia Irradiate Irradiate with varying doses (e.g., 0, 2, 4, 6, 8 Gy) InduceHypoxia->Irradiate IncubateColonies Incubate for 10-14 days to form colonies Irradiate->IncubateColonies FixStain Fix and stain colonies IncubateColonies->FixStain CountColonies Count colonies (>50 cells) FixStain->CountColonies CalculateSER Calculate Surviving Fraction and Sensitizer Enhancement Ratio (SER) CountColonies->CalculateSER

References

An In-depth Technical Guide to the Discovery and History of Metronidazole and its Isomer, Isometronidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the discovery, history, and development of the nitroimidazole antibiotic, metronidazole. It also clarifies the identity of isometronidazole as a specific isomer of metronidazole and details the key experimental data and methodologies that have been pivotal in its establishment as an essential medicine. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Identity of this compound

This compound is the common name for the metronidazole isomer 2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanol.[1] It is structurally distinct from metronidazole, where the nitro group is at the 5-position of the imidazole ring.[2] While a known compound, this compound is primarily documented as an impurity of metronidazole (Metronidazole EP Impurity E) and does not have a separate, extensive history of discovery and clinical development.[1] Therefore, this guide will focus on the rich history and technical details of the parent compound, metronidazole, which provides the essential context for understanding its isomers.

Discovery and Developmental History of Metronidazole

The journey of metronidazole from a synthetic derivative to a cornerstone of antimicrobial therapy is a story of serendipity and scientific investigation.

  • 1950s: Origins from a Natural Product: Researchers at Rhône-Poulenc in France were screening extracts of Streptomyces spp. for activity against Trichomonas vaginalis. They identified a nitroimidazole compound, azomycin, which showed promise. This led to the synthesis of a series of derivatives, including metronidazole.[3]

  • 1959: Emergence as an Antiprotozoal Agent: Metronidazole was specifically developed for the treatment of trichomoniasis, a genital tract infection that was difficult to manage at the time.[4] Its effectiveness against T. vaginalis was quickly established.

  • 1962: A Fortuitous Discovery of Antibacterial Activity: The antibacterial properties of metronidazole were discovered by chance when a patient being treated for trichomonad vaginitis also experienced a cure for concurrent bacterial gingivitis.

  • 1960s-1970s: Expansion of Therapeutic Use: Following the accidental discovery of its antibacterial effects, research expanded. In 1966, metronidazole was shown to be effective against Entamoeba histolytica, the causative agent of amebic dysentery. Its efficacy against Giardia lamblia was demonstrated in the 1970s. It wasn't until the 1970s that metronidazole became widely used for treating infections caused by anaerobic bacteria like Bacteroides and Clostridium species.

Today, metronidazole is on the World Health Organization's List of Essential Medicines and is used to treat a wide array of infections, including pelvic inflammatory disease, endocarditis, bacterial vaginosis, and Clostridioides difficile colitis.

Physicochemical Properties and Pharmacokinetics

Metronidazole is a synthetic, nitroimidazole-class prodrug. Its chemical and pharmacokinetic properties are crucial to its clinical efficacy.

Table 1: Physicochemical Properties of Metronidazole

PropertyValue
IUPAC Name2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol
Molecular FormulaC6H9N3O3
Molar Mass171.156 g·mol−1
CAS Number443-48-1
Water Solubility10 mg/mL at 20 °C

Sources:

Table 2: Pharmacokinetic Parameters of Metronidazole

ParameterValue
Bioavailability (Oral)~80%
Protein Binding<20%
MetabolismHepatic
Elimination Half-life~8 hours
ExcretionPrimarily Urine (77%)

Source:

Mechanism of Action

Metronidazole's antimicrobial activity is selective for anaerobic and microaerophilic pathogens. This selectivity is due to its mechanism of action, which requires reductive activation.

  • Cellular Uptake: As a small, uncharged molecule, metronidazole passively diffuses across the cell membranes of both aerobic and anaerobic microorganisms.

  • Reductive Activation: Inside anaerobic bacteria and certain protozoa, the drug's nitro group is reduced by low-redox-potential electron transport proteins, such as ferredoxin or flavodoxin. This process is unique to anaerobes, which keeps the drug inactive in human cells and aerobic bacteria.

  • Formation of Cytotoxic Intermediates: The reduction process creates highly reactive nitroso free radicals and other cytotoxic intermediates.

  • DNA Damage: These reactive intermediates interact with microbial DNA, causing a loss of the helical structure, strand breakage, and inhibition of nucleic acid synthesis. This disruption of DNA ultimately leads to cell death.

Metronidazole_Mechanism_of_Action cluster_cell Anaerobic Cell Met_ext Metronidazole (Prodrug) Met_int Intracellular Metronidazole Met_ext->Met_int Passive Diffusion Activation Reductive Activation (e.g., Ferredoxin) Met_int->Activation Radicals Reactive Nitroso Radicals Activation->Radicals Reduction of Nitro Group DNA Microbial DNA Radicals->DNA Interaction Damage DNA Strand Breakage Loss of Helical Structure DNA->Damage Death Cell Death Damage->Death

Figure 1. Mechanism of action of Metronidazole.

Key Experimental Protocols

The development and understanding of metronidazole have been underpinned by specific experimental methodologies.

The synthesis of metronidazole typically involves a two-step process starting from 2-methylimidazole.

Protocol:

  • Nitration: 2-methylimidazole is nitrated using a mixture of nitric acid and sulfuric acid to produce 2-methyl-5-nitroimidazole.

  • Alkylation: The resulting 2-methyl-5-nitroimidazole is then reacted with 2-chloroethanol or ethylene oxide in a suitable solvent. The reaction mixture is heated, and after completion, the pH is adjusted to precipitate the product.

  • Purification: The crude metronidazole is then purified by recrystallization from a solvent like ethanol.

Source:

Metronidazole_Synthesis Start 2-Methylimidazole Step1 Nitration (Nitric Acid, Sulfuric Acid) Start->Step1 Intermediate 2-Methyl-5-nitroimidazole Step1->Intermediate Step2 Alkylation (Ethylene Oxide) Intermediate->Step2 Product Metronidazole Step2->Product

Figure 2. Simplified synthesis workflow for Metronidazole.

A standard protocol for determining the antimicrobial susceptibility of anaerobic bacteria to metronidazole is the agar dilution method.

Protocol:

  • Media Preparation: A series of agar plates (e.g., Brucella agar supplemented with hemin and vitamin K1) are prepared, each containing a different, twofold serial dilution of metronidazole. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: A standardized suspension of the anaerobic bacterium to be tested is prepared, typically to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: The surfaces of the agar plates are spot-inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under anaerobic conditions at a specified temperature (e.g., 35-37°C) for a defined period (e.g., 48 hours).

  • Result Interpretation: The MIC is determined as the lowest concentration of metronidazole that completely inhibits the visible growth of the bacterium.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Analysis A Prepare Serial Dilutions of Metronidazole in Agar C Inoculate Agar Plates with Bacteria A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate under Anaerobic Conditions C->D E Observe Plates for Bacterial Growth D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Figure 3. Experimental workflow for MIC determination.

Conclusion

Metronidazole's evolution from a targeted antiprotozoal to a broad-spectrum anaerobic antimicrobial agent highlights a significant chapter in pharmaceutical history. Its discovery, rooted in natural product screening and advanced through serendipitous clinical observation, has provided a vital tool against a wide range of infections. While its isomer, this compound, is a recognized chemical entity, its significance is primarily as a structural variant and impurity of the parent drug. The enduring efficacy of metronidazole, underpinned by its unique anaerobic-specific mechanism of action, ensures its continued importance in clinical practice.

References

An In-Depth Technical Guide to the Solubility and Stability of Metronidazole

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of metronidazole, a widely used antimicrobial agent. The data and protocols presented herein are essential for the formulation development, quality control, and regulatory submission of metronidazole-containing drug products. It is important to note that while the query specified isometronidazole, the available scientific literature predominantly focuses on metronidazole. Given their structural similarity, the data on metronidazole serves as a critical reference.

Solubility Profile of Metronidazole

The solubility of a drug substance is a critical physicochemical property that influences its dissolution rate and bioavailability. Metronidazole is described as slightly soluble in water and alcohol[1]. Its aqueous solubility is temperature-dependent, increasing as the temperature rises[2].

Aqueous and Solvent Solubility

The solubility of metronidazole has been determined in various solvents and binary solvent blends. The data indicates that its solubility is influenced by the polarity of the solvent system.

Table 1: Solubility of Metronidazole in Various Solvents

Solvent SystemTemperature (°C)SolubilityReference
Water208.3 mg/mL[2]
Water268.8 mg/mL[2]
Water3011.4 mg/mL[2]
Suspension Formulation256.0 mg/mL
EthanolNot Specified~5 mg/mL
Dioxane-water blends35Variable (Bell-shaped curve)
2-(2-ethoxyethoxy)ethanol + water25.15 - 60.15Variable (Increases with temperature)
Solid Dispersion (PEG-1500, 1:3 ratio)3710.244 mg/mL
Solid Dispersion (PEG-1500, 1:5 ratio)3710.534 mg/mL

Note: PEG refers to Polyethylene Glycol.

pH-Dependent Solubility

The pH of the medium plays a significant role in the solubility of ionizable drugs like metronidazole, which has a pKa of 2.6. A saturated aqueous solution of metronidazole has a pH of 5.8. While detailed quantitative data on solubility across a wide pH range was not extensively available in the reviewed literature, it is established that for weakly basic drugs, solubility generally increases in acidic pH due to the formation of more soluble salts.

Stability Profile of Metronidazole

Stability testing is crucial to ensure that a drug product maintains its quality, safety, and efficacy throughout its shelf life. Metronidazole's stability is affected by several factors, including pH, temperature, and light.

pH and Temperature Stability

Metronidazole exhibits maximum stability in the pH range of 4 to 6. The degradation of metronidazole in aqueous solutions generally follows pseudo-first-order kinetics.

Table 2: Stability of Metronidazole under Various Conditions

Product TypeStorage ConditionsDurationObservationsReference
Oral Suspension (50 mg/mL)4°C and 25°C/60% RH90 daysRemained within ±10% of initial concentration. pH, color, odor, and resuspendability were unchanged.
Intravenous Infusion40°C and 50°C90 daysGood stability. Degradation followed pseudo-first-order kinetics.
Tablets4°C, 20°C, 40°C (75% RH)12 monthsComplied with USP specifications. Degradation was slowest at 20°C.
Aqueous Solution (pH 3.1-9.9)AcceleratedNot SpecifiedMaximum stability at pH 5.6. Degradation rate is pH-dependent.
Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and establish the intrinsic stability of a drug molecule. These studies involve exposing the drug to more severe conditions than those used for accelerated stability testing.

Table 3: Summary of Forced Degradation Studies on Metronidazole

Stress ConditionReagent/DetailsOutcomeReference
Acid Hydrolysis1.0N HCl, refluxed for 6 hours at 60°CMild degradation
Base Hydrolysis1.0N NaOH, refluxed for 6 hours at 60°CSignificant degradation
Oxidative DegradationNot specifiedMild degradation
Thermal DegradationDry heatStable
Photolytic DegradationUV light (254 nm)Accelerated degradation compared to light-protected samples

Experimental Protocols

Detailed and validated methodologies are fundamental for obtaining reliable solubility and stability data. The following sections outline generalized protocols based on methods described in the literature.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol is based on the method described for determining the solubility of metronidazole in binary solvent blends.

  • Preparation of Solvent Systems: Prepare a series of 15 mL solvent blends (e.g., dioxane-water) in screw-capped vials.

  • Sample Addition: Add an excess amount of metronidazole powder to each vial.

  • Equilibration: Place the vials in a thermostatic water bath maintained at a constant temperature (e.g., 35 ± 0.2°C) and agitate to allow the system to reach equilibrium.

  • Sample Withdrawal and Filtration: After equilibration, carefully withdraw a sample from the supernatant and filter it to remove any undissolved solid particles.

  • Analysis: Analyze the concentration of metronidazole in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry at a specific wavelength (e.g., 273 nm).

  • Calculation: Calculate the solubility of metronidazole in each solvent system based on the concentration of the saturated solution.

Protocol for Forced Degradation Study

This protocol is a generalized procedure based on ICH guidelines and information from various forced degradation studies.

  • Preparation of Stock Solution: Prepare a stock solution of metronidazole at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and an acidic solution (e.g., 1.0N HCl).

    • Reflux the mixture for a specified period (e.g., 6 hours) at a controlled temperature (e.g., 60°C).

    • Cool the solution and neutralize it before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and a basic solution (e.g., 1.0N NaOH).

    • Reflux the mixture under the same conditions as the acid hydrolysis.

    • Cool and neutralize the solution before analysis.

  • Oxidative Degradation:

    • Treat the stock solution with an oxidizing agent (e.g., hydrogen peroxide).

    • Store the solution under controlled conditions for a specified duration.

  • Thermal Degradation:

    • Expose the solid drug substance or a solution to dry heat at an elevated temperature.

  • Photolytic Degradation:

    • Expose the drug solution to a combination of UV and visible light, as specified in ICH Q1B guidelines. A control sample should be protected from light.

  • Analysis:

    • Analyze all stressed samples and a control sample using a stability-indicating analytical method (e.g., HPLC).

    • Determine the percentage of degradation and identify any degradation products.

Visualizations

Conceptual Degradation Pathway of Metronidazole

The following diagram illustrates a simplified, conceptual degradation pathway for metronidazole under hydrolytic stress conditions, leading to the formation of degradation products.

G Metronidazole Metronidazole Acid_Stress Acid Hydrolysis (e.g., HCl) Metronidazole->Acid_Stress Base_Stress Base Hydrolysis (e.g., NaOH) Metronidazole->Base_Stress Degradation_Product_A Degradation Product A Acid_Stress->Degradation_Product_A Degradation_Product_B Degradation Product B Base_Stress->Degradation_Product_B

Caption: Conceptual diagram of metronidazole degradation under hydrolytic stress.

Experimental Workflow for a Forced Degradation Study

This diagram outlines the general workflow for conducting a forced degradation study of a drug substance.

G cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analysis by Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photolytic Photolytic Photolytic->Analysis Start Drug Substance Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photolytic Results Identify Degradants & Determine Degradation Pathway Analysis->Results

Caption: General workflow for a forced degradation study.

References

Methodological & Application

Application Note: Analytical Methods for the Detection of Isometronidazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Isometronidazole, an isomer of Metronidazole, is a crucial nitroimidazole antibiotic and antiprotozoal agent. Metronidazole is widely used to treat infections caused by anaerobic bacteria and protozoa by inhibiting nucleic acid synthesis within these microbial cells. Given its therapeutic importance, accurate and reliable quantitative analysis is essential for quality control in pharmaceutical formulations, pharmacokinetic studies in biological matrices, and monitoring in environmental samples. This document provides detailed protocols and comparative data for several analytical techniques used for the determination of Metronidazole, the principles of which are directly applicable to its isomer, this compound. The methods covered include High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Electrochemical Analysis. All methods are presented with validation parameters as per International Conference on Harmonisation (ICH) guidelines to ensure suitability for their intended purpose.[1][2][3][4]

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a premier technique for the separation, identification, and quantification of this compound. Its high resolution and sensitivity make it suitable for complex matrices like plasma and for the precise assay of pharmaceutical forms. It can be coupled with various detectors, most commonly UV and Mass Spectrometry (MS).

HPLC with UV Detection (HPLC-UV)

This method is widely used for routine quality control of this compound in pharmaceutical dosage forms due to its simplicity, cost-effectiveness, and robustness.

Experimental Protocol: HPLC-UV for Pharmaceutical Suspensions

This protocol is adapted from a method validated for analyzing extemporaneous metronidazole suspensions.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 column (150 x 4.6 mm, 5.0 µm particle size).

  • Reagents and Materials:

    • Methanol (HPLC grade).

    • Water (HPLC grade).

    • This compound reference standard.

    • Mobile Phase: Water:Methanol (80:20 v/v).

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase.

    • Perform serial dilutions from the stock solution to create a series of calibration standards within the concentration range of 5–25 µg/mL.

  • Sample Preparation (from Suspension):

    • Accurately weigh a portion of the suspension equivalent to a known amount of this compound.

    • Dissolve the sample in the mobile phase.

    • Use sonication if necessary to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: Water:Methanol (80:20 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column: C18 (150 x 4.6 mm, 5.0 µm)

    • Detection Wavelength: 254 nm

    • Retention Time: Approximately 7.75 min (will vary based on exact system).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_UV_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Quantification Standard Prepare Standard Solutions HPLC HPLC System (Pump, Injector, Column) Standard->HPLC Sample Prepare Sample Solution Sample->HPLC MobilePhase Prepare Mobile Phase MobilePhase->HPLC UV UV Detector (λ = 254 nm) HPLC->UV Data Data Acquisition (Chromatogram) UV->Data Quantify Peak Integration & Concentration Calculation Data->Quantify

Caption: General workflow for this compound quantification by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications requiring high sensitivity and selectivity, such as quantifying this compound in human plasma, LC-MS/MS is the method of choice.

Experimental Protocol: LC-MS/MS for Human Plasma

This protocol is based on a validated method for quantifying metronidazole in human plasma for bioequivalence studies.

  • Instrumentation:

    • Liquid Chromatography system coupled with a triple quadrupole mass spectrometer.

    • Electrospray Ionization (ESI) source, operated in positive ion mode.

    • Reversed-phase C18 column.

  • Reagents and Materials:

    • Acetonitrile (LC-MS grade).

    • Ammonium formate or acetate.

    • Formic acid.

    • This compound reference standard.

    • Internal Standard (IS), e.g., Zidovudine or Metronidazole-d4.

    • Mobile Phase: Acetonitrile and 10 mM Ammonium Acetate (80:20, v/v) with 0.1% formic acid.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of human plasma, add the Internal Standard solution.

    • Add ethyl acetate for liquid-liquid extraction.

    • Vortex the mixture and then centrifuge to separate the layers.

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Column: Varian C18 Microssorb (150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile and 10 mM Ammonium Acetate (80:20, v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min (with splitter).

    • Ionization: Positive Ion Electrospray (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Metronidazole: m/z 171.97 -> 127.97

      • Zidovudine (IS): m/z 268.08 -> 126.96

  • Data Analysis:

    • Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.

    • Generate a calibration curve by plotting the peak area ratios against the concentrations of the prepared standards.

    • Determine the concentration in unknown samples from the curve.

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Quantification Plasma Plasma Sample + Internal Standard LLE Liquid-Liquid Extraction Plasma->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC LC Separation (C18 Column) Recon->LC ESI Ionization (ESI+) LC->ESI MSMS Mass Spectrometry (MRM Detection) ESI->MSMS Quantify Calculate Peak Area Ratio (Analyte/IS) MSMS->Quantify

Caption: Workflow for this compound quantification in plasma by LC-MS/MS.

HPLC Methods: Quantitative Data Summary
MethodMatrixLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Reference
HPLC-UVPharmaceutical Suspension5 - 250.00810.246080 - 120
HPLC-UVPure Form / Urine5 - 750.782.3798.65 - 101.35
HPLC-UVPharmaceutical Formulation10 - 10000.0158--
LC-MS/MSHuman Plasma0.05 - 8.00-0.05-
LC-MS/MSHuman Plasma0.01 - 10.0-0.01-
UPLC-MS/MSHuman Plasma0.1 - 300 µM-0.1 µM88 - 99

UV-Visible Spectrophotometry

UV-Visible Spectrophotometry is a simple, rapid, and cost-effective method suitable for the quantification of this compound in bulk drug and simple pharmaceutical formulations. The method relies on measuring the absorbance of the drug at its wavelength of maximum absorption (λmax).

Experimental Protocol: UV-Visible Spectrophotometry

This protocol is based on a validated method for the estimation of metronidazole in tablet dosage forms.

  • Instrumentation:

    • Double-beam UV/Visible Spectrophotometer with 1 cm matched quartz cells.

  • Reagents and Materials:

    • 0.1 N Hydrochloric Acid (HCl).

    • This compound reference standard.

  • Standard Solution Preparation:

    • Prepare a stock solution (e.g., 100 µg/mL) by accurately weighing the this compound reference standard and dissolving it in 0.1 N HCl.

    • From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 1-40 µg/mL.

  • Sample Preparation (from Tablets):

    • Weigh and finely powder a number of tablets (e.g., 10).

    • Accurately weigh a quantity of the powder equivalent to a known amount of this compound (e.g., 40 mg) and transfer it to a 100 mL volumetric flask.

    • Add 0.1 N HCl, sonicate to dissolve, and dilute to volume.

    • Filter the solution using Whatman filter paper.

    • Make further suitable dilutions of the filtrate with 0.1 N HCl to bring the concentration within the linear range.

  • Analytical Procedure:

    • Scan the standard solution from 200-400 nm against a 0.1 N HCl blank to determine the λmax. The λmax for Metronidazole is typically found around 275-277 nm or 320 nm depending on the solvent.

    • Measure the absorbance of all standard and sample solutions at the determined λmax.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus concentration for the standard solutions.

    • Calculate the concentration of this compound in the sample solution using the regression equation from the calibration curve.

Workflow for UV-Vis Spectrophotometric Analysis

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Quantification Standard Prepare Standard Solutions (1-40 µg/mL) Scan Determine λmax (e.g., 277 nm) Standard->Scan Sample Prepare Sample Solution from Tablet Measure Measure Absorbance of Standards and Sample Sample->Measure Scan->Measure CalCurve Plot Calibration Curve Measure->CalCurve Calculate Calculate Sample Concentration CalCurve->Calculate

Caption: Workflow for this compound quantification by UV-Vis Spectrophotometry.

UV-Vis Methods: Quantitative Data Summary
Solvent / Diluentλmax (nm)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
0.1 N HCl2755 - 40--
0.1 N HCl2771 - 10--
Water3202 - 12--
1M Nicotinamide3201 - 150.42771.2961
0.1 N HCl2681 - 10--

Electrochemical Methods

Electrochemical sensors offer a highly sensitive, rapid, and low-cost alternative for the determination of this compound, particularly for on-site or screening applications. These methods are based on the electrochemical reduction of the nitro group in the this compound molecule.

Experimental Protocol: Differential Pulse Voltammetry (DPV)

This protocol is based on the use of a modified pencil graphite electrode (PGE) for metronidazole detection.

  • Instrumentation:

    • Potentiostat/Galvanostat system with a three-electrode cell.

    • Working Electrode: Over-oxidized polypyrrole modified pencil graphite electrode (PGE/PPyNF-Ox).

    • Reference Electrode: Ag/AgCl.

    • Counter Electrode: Platinum wire.

  • Reagents and Materials:

    • Phosphate buffer solution (PBS) as the supporting electrolyte.

    • This compound standard.

  • Electrode Preparation (if applicable):

    • The working electrode (PGE) is modified by the electropolymerization of pyrrole to create a nanofiber structure, followed by over-oxidation. This process enhances the electrode's sensitivity and catalytic activity towards this compound reduction.

  • Analytical Procedure:

    • Place the three-electrode system into an electrochemical cell containing the supporting electrolyte (e.g., pH 8.0 PBS).

    • Add a known concentration of this compound standard solution to the cell.

    • Record the differential pulse voltammogram by scanning the potential over a defined range.

    • The reduction of this compound will produce a peak current at a specific potential.

  • Data Analysis:

    • Measure the peak current for different concentrations of this compound.

    • Construct a calibration plot of peak current versus concentration.

    • Determine the concentration of unknown samples from the calibration plot.

Workflow for Electrochemical Analysis

Electro_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Quantification Electrode Prepare Modified Working Electrode Cell Assemble 3-Electrode Cell with Supporting Electrolyte Electrode->Cell SampleAdd Add Sample to Cell Cell->SampleAdd DPV Perform Differential Pulse Voltammetry (DPV) SampleAdd->DPV Measure Measure Peak Reduction Current DPV->Measure Quantify Correlate Current to Concentration Measure->Quantify

Caption: General workflow for this compound quantification by electrochemical methods.

Electrochemical Methods: Quantitative Data Summary
ElectrodeTechniqueLinear Range (mol/L)LOD (mol/L)LOQ (mol/L)Reference
PGE/PPyNF-OxDPV5x10⁻⁶ - 5x10⁻⁴3.8x10⁻⁶1.28x10⁻⁵
C60-rGO-NF/SPESWV2.5x10⁻⁷ - 3.4x10⁻⁵2.1x10⁻⁷-
PDA/MWCNTs-COOH/GCE-5x10⁻⁶ - 5x10⁻³2.5x10⁻⁷-
GR/Fe₃O₄NPs/GCE-5x10⁻⁸ - 1.2x10⁻⁴2.3x10⁻¹⁰7.6x10⁻¹⁰

PGE/PPyNF-Ox: Over-oxidized polypyrrole modified pencil graphite electrode; C60-rGO-NF/SPE: Fullerene/reduced graphene oxide/Nafion modified screen-printed electrode; PDA/MWCNTs-COOH/GCE: Polydopamine/carboxylic multi-walled carbon nanotubes modified glassy carbon electrode; GR/Fe₃O₄NPs/GCE: Graphene/Fe₃O₄ nanoparticles modified glassy carbon electrode.

Analytical Method Validation

To ensure that an analytical method provides consistent, reliable, and accurate data, it must be validated. The International Conference on Harmonisation (ICH) provides guidelines (Q2(R1)) that outline the key validation characteristics.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Logical Relationship of Core Validation Parameters

Validation_Parameters Method Analytical Method Validation (ICH Q2) Performance Performance Characteristics Accuracy Precision Specificity Method->Performance Range_Linearity Range & Linearity Linearity Range Method->Range_Linearity Limits Sensitivity Limits Limit of Detection (LOD) Limit of Quantitation (LOQ) Method->Limits Reliability Reliability Robustness Method->Reliability

Caption: Core parameters for analytical method validation as per ICH guidelines.

References

Application Note: High-Performance Liquid Chromatography for the Quantification of Isometronidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantification of Isometronidazole using High-Performance Liquid Chromatography (HPLC). This compound, an isomer of the widely used antibiotic Metronidazole, is often considered a critical impurity that must be monitored and controlled in pharmaceutical formulations. This note outlines a robust HPLC method, based on the European Pharmacopoeia (EP) monograph for Metronidazole, for the effective separation and quantification of this compound from the active pharmaceutical ingredient (API). Detailed experimental protocols, data presentation tables, and workflow diagrams are provided to facilitate implementation in a laboratory setting.

Introduction

Metronidazole is a nitroimidazole antibiotic with a broad spectrum of activity against anaerobic bacteria and protozoa. This compound (Impurity B as per the European Pharmacopoeia) is a positional isomer of Metronidazole and a common process-related impurity. Due to potential differences in efficacy and toxicity, regulatory bodies require strict control over the levels of this compound in Metronidazole drug substances and products. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard technique for the separation and quantification of these closely related compounds. This application note describes a validated HPLC method suitable for this purpose.

Chromatographic Conditions

The following table summarizes the HPLC conditions derived from the European Pharmacopoeia 8.0 monograph for the analysis of Metronidazole and its related substances, including this compound (Impurity B).[1]

ParameterRecommended Conditions
Column Thermo Scientific Syncronis C18, 5 µm, 250 x 4.6 mm (or equivalent)
Mobile Phase A mixture of volumes of a 1.0 g/L solution of ammonium acetate and 100 volumes of methanol.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 310 nm
Run Time Approximately 30 minutes

Experimental Protocols

Preparation of Solutions

Mobile Phase Preparation:

  • Weigh 1.0 g of ammonium acetate and dissolve in 1000 mL of HPLC-grade water.

  • Mix this solution with 100 volumes of methanol. For example, to prepare 1100 mL of mobile phase, mix 1000 mL of the ammonium acetate solution with 100 mL of methanol.

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

Standard Solution Preparation:

  • Metronidazole Standard Solution (for system suitability): Accurately weigh and dissolve an appropriate amount of Metronidazole reference standard in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).

  • This compound (Impurity B) Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 5 µg/mL).

  • System Suitability Solution: Prepare a solution containing both Metronidazole (e.g., 0.5 mg/mL) and this compound (e.g., 5 µg/mL) in the mobile phase. This solution is used to verify the resolution between the two isomers.

Sample Preparation (Metronidazole Drug Substance):

  • Accurately weigh about 50 mg of the Metronidazole sample.

  • Dissolve in and dilute to 100.0 mL with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Analysis Workflow
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.

  • Inject the System Suitability Solution to verify system performance criteria, such as resolution and tailing factor. The resolution between the Metronidazole and this compound peaks should be not less than 2.0.[1]

  • Inject the this compound Standard Solution to determine its retention time and response factor.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the external standard method.

Data Presentation

The quantitative data for method validation parameters should be summarized for clarity and easy comparison. The following tables provide a template for presenting such data.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria (EP)Observed Value
Resolution (Metronidazole/Isometronidazole) ≥ 2.0[Insert Value]
Tailing Factor (Metronidazole) ≤ 2.0[Insert Value]
Relative Standard Deviation (RSD) of replicate injections ≤ 2.0%[Insert Value]

Table 2: Method Validation Summary for this compound Quantification

Validation ParameterResult
Linearity (Concentration Range) [e.g., 0.1 - 10 µg/mL]
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) [Insert Value] µg/mL
Limit of Quantification (LOQ) [Insert Value] µg/mL
Accuracy (% Recovery) [e.g., 98.0 - 102.0%]
Precision (% RSD - Repeatability) < 2.0%
Precision (% RSD - Intermediate Precision) < 3.0%

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Prepare Mobile Phase Equilibrate System Equilibration MobilePhase->Equilibrate StandardSol Prepare Standard Solutions (Metronidazole & this compound) SSS_Inject Inject System Suitability Solution StandardSol->SSS_Inject Standard_Inject Inject Standard Solutions StandardSol->Standard_Inject SampleSol Prepare Sample Solution Sample_Inject Inject Sample Solutions SampleSol->Sample_Inject Equilibrate->SSS_Inject SSS_Inject->Standard_Inject Standard_Inject->Sample_Inject Identify Peak Identification Sample_Inject->Identify Quantify Quantification of This compound Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the HPLC quantification of this compound.

Logical Relationship of Method Validation Parameters

Validation_Parameters cluster_precision Precision Levels MethodValidation HPLC Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Robustness Robustness MethodValidation->Robustness LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Key parameters for HPLC method validation.

Conclusion

The HPLC method described, adapted from the European Pharmacopoeia, is a reliable and robust procedure for the quantification of this compound in Metronidazole samples. Adherence to the detailed protocols and validation procedures outlined in this application note will ensure accurate and reproducible results, which are essential for regulatory compliance and quality control in the pharmaceutical industry.

References

Application Notes and Protocols for the Use of Metronidazole in Protozoan Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "Isometronidazole" is not commonly found in scientific literature. It is presumed that this is a typographical error and the intended subject is Metronidazole , a widely used 5-nitroimidazole antibiotic and antiprotozoal agent. The following application notes and protocols are based on the extensive research available for Metronidazole.

Introduction

Metronidazole is a cornerstone for the treatment of infections caused by anaerobic protozoa such as Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[1][2][3] Its efficacy lies in its selective toxicity towards anaerobic and microaerophilic organisms. In research and drug development, in vitro culture studies are essential for understanding its mechanism of action, determining parasite susceptibility, and investigating resistance mechanisms. These notes provide detailed protocols and data for the application of metronidazole in protozoan culture studies.

Mechanism of Action

Metronidazole is a prodrug that requires activation within the target organism.[4] In anaerobic protozoa, the drug enters the cell and its nitro group is reduced by low-redox-potential electron-transfer proteins, such as ferredoxin, which is part of the pyruvate:ferredoxin oxidoreductase (PFOR) pathway.[3] This reduction process generates reactive nitro radicals and other cytotoxic metabolites that induce DNA damage, leading to cell death.

Metronidazole Metronidazole (Prodrug) Activation Reduction of Nitro Group by Ferredoxin/PFOR Metronidazole->Activation Enters anaerobic cell ActiveMetabolites Reactive Nitro Radicals & Cytotoxic Metabolites Activation->ActiveMetabolites DNADamage DNA Strand Breaks & Inhibition of Repair ActiveMetabolites->DNADamage CellDeath Protozoal Cell Death DNADamage->CellDeath

Caption: Activation pathway of Metronidazole in anaerobic protozoa.

Quantitative Data on Metronidazole Efficacy

The in vitro efficacy of metronidazole is typically determined by measuring the Minimal Lethal Concentration (MLC) or the 50% inhibitory concentration (IC50). These values can vary depending on the protozoan species, strain, and the oxygen tension during the assay.

Protozoan SpeciesParameterConcentration Range (µg/mL)Assay ConditionsReference
Trichomonas vaginalisAerobic MLC (Susceptible)24.1 (geometric mean)Aerobic
Trichomonas vaginalisAnaerobic MLC (Susceptible)1.6 (geometric mean)Anaerobic
Trichomonas vaginalisAerobic MLC (Resistant)195.5 (geometric mean)Aerobic
Trichomonas vaginalisAnaerobic MLC (Resistant)5.05 (geometric mean)Anaerobic
Giardia lambliaIC500.33 mM (~56.5 µg/mL)Oxygen uptake assay
Entamoeba histolyticaGrowth Inhibition19 µg/mLUltrastructural study

Experimental Protocols

Protocol 1: In Vitro Susceptibility Testing of Trichomonas vaginalis

This protocol outlines the determination of the Minimal Lethal Concentration (MLC) of metronidazole against T. vaginalis using a broth microdilution method.

Materials:

  • T. vaginalis isolates (clinical or reference strains)

  • TYM (Trypticase-Yeast Extract-Maltose) medium, supplemented with serum

  • Metronidazole powder

  • 96-well microtiter plates

  • Anaerobic chamber or gas-generating system

  • Inverted microscope

Procedure:

  • Parasite Culture: Culture T. vaginalis trophozoites in TYM medium at 37°C to a density of approximately 1 x 10^5 cells/mL.

  • Drug Preparation: Prepare a stock solution of metronidazole (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or water) and sterilize by filtration.

  • Serial Dilutions: Perform serial dilutions of the metronidazole stock solution in TYM medium in a 96-well plate to achieve a range of final concentrations. Include a drug-free control well.

  • Inoculation: Inoculate each well with the T. vaginalis culture to a final concentration of approximately 5 x 10^4 cells/mL.

  • Incubation: Incubate the plates at 37°C for 48 hours under both aerobic and anaerobic conditions.

  • MLC Determination: After incubation, examine each well using an inverted microscope to assess parasite motility. The MLC is the lowest concentration of metronidazole at which no motile trophozoites are observed.

Start Start: T. vaginalis Culture PrepareDrug Prepare Metronidazole Stock & Dilutions Start->PrepareDrug Inoculate Inoculate Microtiter Plate with Parasites & Drug Start->Inoculate PrepareDrug->Inoculate Incubate Incubate 48h at 37°C (Aerobic & Anaerobic) Inoculate->Incubate Assess Assess Parasite Motility (Microscopy) Incubate->Assess DetermineMLC Determine MLC Assess->DetermineMLC

Caption: Workflow for in vitro susceptibility testing of T. vaginalis.

Protocol 2: Assessing Metronidazole Effects on Giardia lamblia Viability via Oxygen Uptake

This protocol provides a method to assess the viability of G. lamblia trophozoites after exposure to metronidazole by measuring their oxygen uptake.

Materials:

  • G. lamblia trophozoites

  • TYI-S-33 medium

  • Metronidazole

  • Oxygen electrode or sensor

  • Respirometer chamber

Procedure:

  • Parasite Culture: Grow G. lamblia trophozoites in TYI-S-33 medium at 37°C.

  • Drug Exposure: Harvest trophozoites and resuspend them in fresh medium containing various concentrations of metronidazole. Incubate for a defined period (e.g., 24 hours).

  • Oxygen Measurement:

    • Transfer a known number of treated and untreated (control) trophozoites to a sealed, temperature-controlled respirometer chamber.

    • Use an oxygen electrode to measure the rate of oxygen consumption over time.

  • Data Analysis: Compare the oxygen uptake rates of the metronidazole-treated groups to the control group. A decrease in oxygen uptake correlates with a decrease in parasite viability. The IC50 value can be calculated from the dose-response curve.

Mechanisms of Metronidazole Resistance

Resistance to metronidazole in protozoa is a growing concern and can be multifactorial.

  • Decreased Drug Activation: Downregulation or modification of enzymes involved in the reduction of metronidazole, such as PFOR and ferredoxin, can lead to reduced activation of the drug.

  • Increased Oxygen Scavenging: Some resistant strains exhibit enhanced mechanisms for scavenging oxygen, which competes with metronidazole for the reducing equivalents, thereby preventing its activation.

  • Drug Efflux: Increased expression of drug efflux pumps, such as ABC transporters, may contribute to resistance by actively removing the drug from the cell.

  • Altered Thiol Metabolism: In E. histolytica, changes in the levels of non-protein thiols and enzymes like thioredoxin reductase can influence metronidazole susceptibility.

Metronidazole Metronidazole Activation Drug Activation (PFOR/Ferredoxin) Metronidazole->Activation Toxicity Cytotoxicity Activation->Toxicity R1 Decreased PFOR/ Ferredoxin Activity R1->Activation Inhibits R2 Increased Oxygen Scavenging R2->Activation Competes R3 Increased Drug Efflux (ABC Transporters) R3->Metronidazole Removes R4 Altered Thiol Metabolism R4->Activation Modulates

References

Application Notes and Protocols for Metronidazole Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the susceptibility of anaerobic bacteria to metronidazole. The methodologies outlined are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

Metronidazole is a crucial antimicrobial agent for treating infections caused by anaerobic bacteria.[1] The emergence of resistance necessitates accurate and reliable susceptibility testing to guide appropriate therapeutic choices.[2][3] This document details the standardized agar dilution, broth microdilution, and disk diffusion methods for metronidazole susceptibility testing.

Metronidazole is a prodrug that requires reductive activation by microbial cells.[2][4] Once activated, it disrupts DNA's helical structure, leading to strand breakage and cell death. Resistance can emerge through various mechanisms, including decreased drug uptake, altered metabolic activation pathways, or increased DNA repair.

Key Experimental Protocols

Agar Dilution Method

The agar dilution method is considered a reference method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against anaerobic bacteria.

Principle: A standardized inoculum of the test organism is spot-inoculated onto a series of agar plates containing doubling dilutions of metronidazole. The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the organism.

Methodology:

  • Media Preparation:

    • Prepare Wilkins-Chalgren agar, Brucella agar supplemented with 5% laked sheep blood and vitamin K1, or another suitable medium for anaerobic bacteria.

    • Autoclave the medium and cool it to 48-50°C in a water bath.

    • Prepare a stock solution of metronidazole of known concentration.

    • Add appropriate volumes of the metronidazole stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.125 to 256 µg/mL).

    • Pour the agar into sterile petri dishes and allow them to solidify. A growth control plate containing no metronidazole should also be prepared.

  • Inoculum Preparation:

    • From a 24-48 hour pure culture on a non-selective agar plate, suspend several colonies in a suitable broth (e.g., Brucella broth) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Further, dilute the standardized inoculum to achieve a final concentration that will deliver approximately 10⁵ CFU per spot upon inoculation.

  • Inoculation:

    • Using a Steers replicator or a calibrated loop, inoculate the surface of the agar plates with the prepared bacterial suspension.

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates in an anaerobic atmosphere (e.g., 85% N₂, 10% H₂, 5% CO₂) at 35-37°C for 42-48 hours.

  • Result Interpretation:

    • Following incubation, examine the plates for bacterial growth.

    • The MIC is the lowest concentration of metronidazole that completely inhibits growth, disregarding a faint haze or a single colony.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents and is suitable for routine testing of anaerobes.

Principle: A standardized bacterial inoculum is added to wells of a microtiter plate containing serial dilutions of metronidazole in a suitable broth medium. The MIC is the lowest concentration that prevents visible turbidity.

Methodology:

  • Media Preparation:

    • Use a suitable broth medium for anaerobes, such as Brucella broth supplemented with hemin and vitamin K1, or commercially available pre-made panels.

    • Prepare serial twofold dilutions of metronidazole in the broth within the wells of a 96-well microtiter plate. A growth control well (no antibiotic) and a sterility control well (no inoculum) should be included.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the agar dilution method.

    • Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add the standardized inoculum to each well of the microtiter plate, except for the sterility control well.

  • Incubation:

    • Seal the plates (e.g., with an adhesive plastic film) and incubate in an anaerobic environment at 35-37°C for 42-48 hours.

  • Result Interpretation:

    • After incubation, visually inspect the plates for turbidity. A reading mirror or a spectrophotometric plate reader can be used to aid in the determination of growth.

    • The MIC is the lowest concentration of metronidazole in which there is no visible growth (no turbidity).

Disk Diffusion Method

The disk diffusion method is a simpler, qualitative or semi-quantitative method for assessing the susceptibility of bacteria to antimicrobial agents.

Principle: A paper disk impregnated with a specific amount of metronidazole is placed on an agar plate that has been inoculated with a standardized suspension of the test organism. During incubation, the antibiotic diffuses from the disk into the agar. The diameter of the zone of growth inhibition around the disk is measured and correlated with the MIC.

Methodology:

  • Media Preparation:

    • Use Brucella agar supplemented with 5% laked sheep blood and vitamin K1 or another suitable agar for anaerobes.

    • The agar should be poured to a uniform depth of 4 mm in petri dishes.

  • Inoculum Preparation:

    • Prepare an inoculum suspension with a turbidity matching a 0.5 McFarland standard as previously described.

  • Inoculation:

    • Dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.

    • Streak the swab evenly over the entire surface of the agar plate in three directions to ensure confluent growth.

  • Application of Disks:

    • Aseptically apply a metronidazole disk (typically 5 µg) to the surface of the inoculated agar.

    • Gently press the disk to ensure complete contact with the agar surface.

  • Incubation:

    • Incubate the plates in an anaerobic atmosphere at 35-37°C for 42-48 hours.

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition in millimeters, including the diameter of the disk.

    • Interpret the results based on the zone diameter interpretive criteria provided by CLSI or EUCAST.

Data Presentation

Table 1: CLSI Interpretive Criteria for Metronidazole Susceptibility Testing
Organism GroupMethodMIC (µg/mL) Interpretive CriteriaZone Diameter (mm) Interpretive Criteria (5 µg disk)
S I
Anaerobic BacteriaAgar Dilution/Broth Microdilution≤816
Helicobacter pyloriAgar Dilution≤8-
Gardnerella vaginalisAgar Dilution≤816

Source: Based on information from CLSI documents.

Table 2: EUCAST Interpretive Criteria for Metronidazole Susceptibility Testing
Organism GroupMethodMIC (µg/mL) Interpretive Criteria
S
Anaerobic Gram-negative bacilliAgar/Broth Dilution≤4
Anaerobic Gram-positive cocciAgar/Broth Dilution≤4
Clostridioides difficileAgar Dilution≤2
Helicobacter pyloriAgar Dilution≤8

Source: Based on information from EUCAST documents.

Note: S = Susceptible; I = Intermediate; R = Resistant. Interpretive criteria can be updated; always refer to the latest versions of CLSI and EUCAST guidelines.

Quality Control

Routine quality control is essential to ensure the accuracy and reproducibility of susceptibility testing results.

Table 3: Quality Control Strains and Expected Results
Quality Control StrainMethodMetronidazole ConcentrationExpected MIC Range (µg/mL)Expected Zone Diameter Range (mm)
Bacteroides fragilis ATCC 25285Agar/Broth Dilution-0.25 - 1-
Bacteroides thetaiotaomicron ATCC 29741Agar/Broth Dilution-0.25 - 1-
Clostridioides difficile ATCC 700057Agar Dilution-0.12 - 0.5-
Helicobacter pylori ATCC 43504Agar Dilution-64 - 256-

Source: Based on information from CLSI and other sources.

Visualizations

Metronidazole Mechanism of Action and Resistance Pathway

Metronidazole_Pathway cluster_entry Cellular Entry cluster_activation Reductive Activation cluster_damage Cellular Damage cluster_resistance Resistance Mechanisms Metronidazole_ext Metronidazole (extracellular) Metronidazole_int Metronidazole (intracellular) Metronidazole_ext->Metronidazole_int Passive Diffusion Nitro_Radical Nitro Radical Anion Metronidazole_int->Nitro_Radical Electron Transfer PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Ferredoxin_red Ferredoxin (reduced) PFOR->Ferredoxin_red Reduces Ferredoxin_ox Ferredoxin (oxidized) Ferredoxin_red->Ferredoxin_ox Ferredoxin_red->Nitro_Radical Donates Electron DNA_Damage DNA Strand Breakage Nitro_Radical->DNA_Damage Interacts with Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Leads to Reduced_Uptake Reduced Uptake/ Efflux Pumps Reduced_Uptake->Metronidazole_int Inhibits Altered_Activation Altered Reductive Activation (nim genes) Altered_Activation->Nitro_Radical Inhibits Formation DNA_Repair Increased DNA Repair DNA_Repair->DNA_Damage Repairs Susceptibility_Testing_Workflow cluster_prep Preparation cluster_methods Testing Methods cluster_incubation Incubation cluster_results Results & Interpretation Isolate Bacterial Isolate Culture Pure Culture (24-48h) Isolate->Culture Inoculum Standardized Inoculum (0.5 McFarland) Culture->Inoculum Agar_Dilution Agar Dilution Inoculum->Agar_Dilution Broth_Microdilution Broth Microdilution Inoculum->Broth_Microdilution Disk_Diffusion Disk Diffusion Inoculum->Disk_Diffusion Incubate Anaerobic Incubation (35-37°C, 42-48h) Agar_Dilution->Incubate Broth_Microdilution->Incubate Disk_Diffusion->Incubate Read_MIC Determine MIC Incubate->Read_MIC for Dilution Methods Measure_Zone Measure Zone Diameter Incubate->Measure_Zone for Disk Diffusion Interpret Interpret Results (S, I, R) Read_MIC->Interpret Measure_Zone->Interpret

References

Application Notes and Protocols: Isometronidazole as a Radiosensitizing Agent in Bladder Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of isometronidazole as a potential radiosensitizing agent for the treatment of bladder carcinoma. The information is compiled from available clinical and preclinical data on this compound and related nitroimidazole compounds.

Introduction

Tumor hypoxia, or low oxygen levels, is a significant factor in the resistance of solid tumors, including bladder carcinoma, to radiotherapy. Hypoxic cells are two to three times more resistant to radiation-induced damage than well-oxygenated cells. This compound, a 4-nitroimidazole derivative, belongs to a class of compounds known as hypoxic cell radiosensitizers. These agents are designed to mimic the radiosensitizing effect of oxygen in hypoxic tumor regions, thereby enhancing the efficacy of radiation therapy. Under hypoxic conditions, this compound is bioreductively activated, forming reactive intermediates that can "fix" radiation-induced DNA damage, ultimately leading to cell death.

Clinical and Preclinical Data Summary

Data on this compound in bladder cancer is primarily derived from a clinical phase-II study, with supporting preclinical evidence from studies on other tumor types and related nitroimidazole compounds.

Table 1: Clinical Efficacy of this compound in Bladder Carcinoma

Study TypeTreatment ArmControl ArmEndpointResultCitation
Clinical Phase-IIRadiotherapy + Intravesical this compound (n=25)Radiotherapy alone (n=25)Local tumor control at 6 monthsGain factor of 1.2[1][2]

Table 2: Preclinical Data on this compound and Related Nitroimidazoles

CompoundModelKey FindingsCitation
This compoundEhrlich ascites cancer and hemoblastosis La (in vitro)Similar radiosensitizing effect to metronidazole with lower cytotoxicity.[3]
MisonidazoleTransplantable transitional cell bladder carcinoma (in vivo, mice)Prolonged mean survival time by 24% over radiation alone at 600 rads x 5.[4]
MisonidazoleHuman bladder cancer (clinical trial)No statistically significant difference in tumor response or recurrence-free survival compared to placebo.[5]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound as a radiosensitizer is its bioreductive activation in hypoxic cells to generate reactive species that fix radiation-induced DNA damage. This process is critically dependent on the hypoxic tumor microenvironment, which is often regulated by the Hypoxia-Inducible Factor-1 (HIF-1) pathway.

Caption: Mechanism of this compound Radiosensitization in Hypoxic Bladder Cancer Cells.

Experimental Protocols

The following are detailed protocols for the preclinical evaluation of this compound as a radiosensitizing agent in bladder carcinoma. These protocols are based on established methodologies for testing radiosensitizers.

Protocol 1: In Vitro Radiosensitization of Bladder Cancer Cell Lines

This protocol outlines the steps to assess the radiosensitizing effect of this compound on human bladder cancer cell lines using a clonogenic survival assay.

1. Cell Culture:

  • Culture human bladder cancer cell lines (e.g., T24, J82, UM-UC-3) in appropriate media (e.g., McCoy's 5A for T24, MEM for J82, EMEM for UM-UC-3) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Drug Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) and sterilize by filtration.

  • Perform dose-response curves to determine the non-toxic concentration range of this compound for each cell line.

3. Hypoxic Conditions:

  • Seed cells into culture flasks or plates and allow them to attach overnight.

  • To induce hypoxia, place the cells in a hypoxic chamber with a gas mixture of 5% CO2, 95% N2, and <0.1% O2 for at least 4 hours prior to drug treatment and irradiation.

4. Treatment and Irradiation:

  • Add varying concentrations of this compound to the cell culture medium under hypoxic conditions and incubate for a predetermined time (e.g., 1-2 hours).

  • Irradiate the cells with single doses of radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.

  • Include normoxic control groups (with and without this compound) to confirm hypoxia-specific effects.

5. Clonogenic Survival Assay:

  • After irradiation, trypsinize the cells, count them, and re-plate known numbers of cells into 60 mm dishes in fresh medium.

  • Incubate the plates for 10-14 days to allow for colony formation.

  • Fix the colonies with methanol and stain with 0.5% crystal violet.

  • Count colonies containing at least 50 cells.

  • Calculate the surviving fraction for each treatment group and plot survival curves. The Sensitizer Enhancement Ratio (SER) can be calculated from these curves.

In_Vitro_Workflow start Start: Bladder Cancer Cell Lines (e.g., T24, J82) culture Cell Seeding & Attachment start->culture hypoxia Induce Hypoxia (<0.1% O2, 4h) culture->hypoxia drug Add this compound hypoxia->drug irradiate Irradiate (0-8 Gy) drug->irradiate replate Trypsinize, Count, & Re-plate for Clonogenic Assay irradiate->replate incubate Incubate (10-14 days) replate->incubate stain Fix & Stain Colonies incubate->stain analyze Count Colonies & Calculate Surviving Fraction stain->analyze end_point Endpoint: Sensitizer Enhancement Ratio (SER) analyze->end_point

Caption: Workflow for In Vitro Radiosensitization Assay.

Protocol 2: In Vivo Radiosensitization in an Orthotopic Bladder Cancer Model

This protocol describes the evaluation of intravesically administered this compound in a mouse orthotopic bladder cancer model.

1. Animal Model:

  • Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).

  • Establish an orthotopic bladder tumor model by intravesical instillation of a luciferase-expressing human bladder cancer cell line (e.g., UM-UC-3-luc).

  • Monitor tumor growth via bioluminescence imaging (BLI).

2. Treatment Groups:

  • Divide mice into four groups:

    • Control (saline instillation, no irradiation)

    • This compound alone

    • Irradiation alone

    • This compound + Irradiation

3. Drug Administration and Radiotherapy:

  • Once tumors are established (detectable by BLI), anesthetize the mice and catheterize the bladder.

  • Empty the bladder and instill a solution of this compound (or saline for control groups) intravesically. The concentration should be based on preclinical data, aiming for effective local concentration with minimal systemic toxicity.

  • Allow the drug to dwell in the bladder for a specified time (e.g., 1 hour).

  • Anesthetize the mice and deliver a fractionated course of radiation targeted to the bladder (e.g., 2 Gy/day for 5 days).

4. Tumor Response Assessment:

  • Monitor tumor growth in all groups weekly using bioluminescence imaging.

  • Measure tumor volume and calculate tumor growth delay.

  • At the end of the study, euthanize the mice, harvest the bladders for histological analysis to confirm tumor response and assess for any tissue damage.

5. Data Analysis:

  • Compare tumor growth curves between the treatment groups.

  • Determine if the combination of this compound and radiotherapy results in a significant tumor growth delay compared to radiotherapy alone.

In_Vivo_Workflow start Start: Immunodeficient Mice implant Orthotopic Implantation of Bladder Cancer Cells (luc+) start->implant monitor_growth Monitor Tumor Growth (BLI) implant->monitor_growth randomize Randomize into Treatment Groups monitor_growth->randomize treat Intravesical Instillation: This compound or Saline randomize->treat irradiate Targeted Bladder Irradiation (Fractionated) treat->irradiate monitor_response Weekly Tumor Monitoring (BLI) irradiate->monitor_response endpoint Endpoint Analysis: Tumor Growth Delay, Histology monitor_response->endpoint end_result Evaluate Radiosensitizing Efficacy endpoint->end_result

Caption: Workflow for In Vivo Orthotopic Bladder Cancer Radiosensitization Study.

Safety and Toxicology

While this compound was found to be less cytotoxic than metronidazole in one preclinical study, nitroimidazole compounds as a class can be associated with side effects, most notably peripheral neuropathy at high systemic doses. The intravesical route of administration, as used in the clinical study for bladder cancer, is intended to maximize local drug concentration in the bladder while minimizing systemic exposure and associated toxicities. Any preclinical or clinical development should include rigorous safety and toxicology assessments.

Conclusion

This compound shows promise as a radiosensitizing agent for bladder carcinoma, particularly given its mechanism of action targeting radioresistant hypoxic tumor cells. The available clinical data, though limited, supports its potential efficacy when administered intravesically. The provided protocols offer a framework for further preclinical validation and investigation into its mechanism and therapeutic potential. Future studies should focus on optimizing dosing and treatment schedules and identifying predictive biomarkers of response.

References

Application of Isometronidazole in Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isometronidazole, a synthetic nitroimidazole derivative and an isomer of the widely used antimicrobial agent metronidazole, presents a compelling scaffold for drug discovery and development.[1] Its core structure, characterized by a nitro-substituted imidazole ring, is the foundation for its biological activity, primarily against anaerobic bacteria and protozoa. The nitro group undergoes reduction within microbial cells, forming reactive intermediates that induce DNA damage and inhibit nucleic acid synthesis, leading to cell death.[1] Beyond its antimicrobial properties, this compound has garnered interest as a hypoxic cell sensitizer, enhancing the efficacy of radiotherapy in cancer treatment. This document provides detailed application notes and protocols for researchers exploring the therapeutic potential of this compound and its derivatives in various disease contexts.

Therapeutic Applications and Mechanism of Action

This compound's primary application lies in its antimicrobial activity against anaerobic microorganisms. Furthermore, its ability to sensitize hypoxic tumor cells to radiation offers a promising avenue for cancer therapy.

Antimicrobial Activity

Structurally similar to metronidazole, this compound is effective against a range of anaerobic bacteria and protozoa. The mechanism involves the entry of the drug into the microbial cell, where the nitro group is reduced by low-redox-potential electron transport proteins. This reduction process generates cytotoxic nitroso radicals and other reactive intermediates that bind to and disrupt the helical structure of DNA, leading to strand breaks and ultimately cell death.

Radiosensitization in Oncology

In the context of oncology, many solid tumors contain regions of low oxygen concentration, known as hypoxia. These hypoxic cells are notoriously resistant to radiotherapy. This compound, like other nitroimidazoles, can act as a radiosensitizer. In the low-oxygen environment of tumor cells, the nitro group of this compound is reduced to a lesser extent than in aerobic cells, leading to the formation of reactive intermediates that are less cytotoxic on their own but can "fix" radiation-induced DNA damage, making it irreparable. This enhanced DNA damage in hypoxic cells increases their sensitivity to radiation, thereby improving the overall efficacy of the treatment.

Data Presentation: In Vitro Efficacy

The following tables summarize the in vitro activity of this compound derivatives in various therapeutic areas. Due to the limited availability of specific data for this compound, data for structurally related metronidazole and other imidazole derivatives are included for comparative purposes.

Table 1: Anticancer Activity of Imidazole and Metronidazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Imidazole Derivative 5MCF-7 (Breast)< 5[2]
Imidazole Derivative 5HCT-116 (Colon)< 5[2]
Imidazole Derivative 5HepG2 (Liver)< 5[2]
Benzo[a]phenazine Derivative 5d-2HeLa (Cervical)1.04 - 2.27
Benzo[a]phenazine Derivative 5d-2A549 (Lung)1.04 - 2.27
Benzo[a]phenazine Derivative 5d-2MCF-7 (Breast)1.04 - 2.27
Benzo[a]phenazine Derivative 5d-2HL-60 (Leukemia)1.04 - 2.27
6-Aryl-2-styrylquinazolin-4(3H)-one DerivativesTK-10 (Renal)0.62 - 7.72
6-Aryl-2-styrylquinazolin-4(3H)-one DerivativesMelanoma0.62 - 7.72
6-Aryl-2-styrylquinazolin-4(3H)-one DerivativesMCF-7 (Breast)0.62 - 7.72
Organoplatinum Compound 5MG-63 (Osteosarcoma)≤20
Organoplatinum Compound 6MG-63 (Osteosarcoma)≤20
Organoplatinum Compound 7MG-63 (Osteosarcoma)≤20
Organoplatinum Compound 5MDA-MB-231 (Breast)≤20
Organoplatinum Compound 6MDA-MB-231 (Breast)≤20
Organoplatinum Compound 7MDA-MB-231 (Breast)≤20
Synthetic β-nitrostyrene derivative (CYT-Rx20)MCF-7 (Breast)0.81 µg/mL
Synthetic β-nitrostyrene derivative (CYT-Rx20)MDA-MB-231 (Breast)1.82 µg/mL
Synthetic β-nitrostyrene derivative (CYT-Rx20)ZR75-1 (Breast)1.12 µg/mL

Table 2: Antimicrobial Activity of Metronidazole (Comparative Data)

MicroorganismMIC (µg/mL)Reference
Anaerobic Bacteria (most strains)≤ 3.1
Prevotella intermedia0.98
Porphyromonas gingivalis0.122
Fusobacterium spp.0.242
Peptostreptococcus micros (60% susceptible)12.14
Trichomonas vaginalis (sensitive)3.2 µM
Trichomonas vaginalis (resistant)25 µM
Entamoeba histolytica12.5 - 25 µM
Giardia duodenalis (sensitive)6.3 µM
Giardia duodenalis (resistant)50 µM

Experimental Protocols

Protocol 1: Synthesis of this compound (2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol)

This protocol describes a general method for the synthesis of this compound via nucleophilic substitution.

Materials:

  • 2-methyl-4-nitroimidazole

  • Bromoethanol

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF) or Acetonitrile (CH3CN)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-methyl-4-nitroimidazole (1 equivalent) in DMF or CH3CN.

  • Add potassium carbonate (1.1 equivalents) to the solution and stir the mixture for 15 minutes at room temperature.

  • Add bromoethanol (2 equivalents) dropwise to the reaction mixture.

  • The reaction can be heated to 60°C to improve the yield and reaction time. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • If DMF is used as the solvent, pour the reaction mixture into ice-water and extract the product with ethyl acetate. If CH3CN is used, evaporate the solvent under reduced pressure.

  • Wash the organic layer with brine and dry it over anhydrous magnesium sulfate.

  • Evaporate the solvent to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound or its derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound or its derivative (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • After incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently to ensure complete solubilization of the formazan.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against anaerobic bacteria or protozoa.

Materials:

  • Anaerobic bacterial or protozoal strain

  • Appropriate broth medium (e.g., supplemented Brucella broth for anaerobes)

  • This compound (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Anaerobic incubation system (e.g., anaerobic jar or chamber)

  • Bacterial/protozoal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria)

Procedure:

  • Prepare a stock solution of this compound.

  • Perform serial two-fold dilutions of the drug in the broth medium directly in the 96-well microtiter plate to achieve a range of concentrations.

  • Prepare the inoculum of the test microorganism and adjust its density to the desired concentration.

  • Inoculate each well (except for the sterility control well) with the standardized microbial suspension. The final volume in each well should be 100-200 µL.

  • Include a growth control well (medium with inoculum but no drug) and a sterility control well (medium only).

  • Seal the microtiter plate and incubate under appropriate anaerobic conditions and temperature for a specified period (e.g., 24-48 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the drug that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

Signaling Pathway

DNA_Damage_Response cluster_0 Cellular Environment cluster_1 Mechanism of Action cluster_2 Cellular Response to Damage This compound This compound Reduction_of_Nitro_Group Reduction of Nitro Group This compound->Reduction_of_Nitro_Group Enters Cell Hypoxia Hypoxia Hypoxia->Reduction_of_Nitro_Group Facilitates Reactive_Intermediates Reactive Intermediates (Nitroso Radicals) Reduction_of_Nitro_Group->Reactive_Intermediates DNA DNA Reactive_Intermediates->DNA Interacts with DNA_Adducts DNA Adducts & Strand Breaks DNA->DNA_Adducts Forms DDR_Activation DNA Damage Response (DDR) Activation (ATM/ATR, DNA-PKcs) DNA_Adducts->DDR_Activation Triggers Cell_Cycle_Arrest Cell Cycle Arrest DDR_Activation->Cell_Cycle_Arrest DNA_Repair_Inhibition Inhibition of DNA Repair DDR_Activation->DNA_Repair_Inhibition Leads to Apoptosis Apoptosis/ Cell Death Cell_Cycle_Arrest->Apoptosis Can lead to DNA_Repair_Inhibition->Apoptosis

Caption: this compound's mechanism of inducing DNA damage and cell death.

Experimental Workflow

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., Broth Microdilution) Characterization->Antimicrobial_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination MIC_Determination MIC Determination Antimicrobial_Assay->MIC_Determination DNA_Damage_Assay DNA Damage Assay (e.g., Comet Assay) IC50_Determination->DNA_Damage_Assay Lead Compounds Cell_Cycle_Analysis Cell Cycle Analysis IC50_Determination->Cell_Cycle_Analysis Western_Blot Western Blot (DDR Proteins) IC50_Determination->Western_Blot Animal_Model Animal Model of Disease (e.g., Xenograft) DNA_Damage_Assay->Animal_Model Promising Candidates Efficacy_Study Efficacy Study Animal_Model->Efficacy_Study Toxicity_Study Toxicity Study Animal_Model->Toxicity_Study

Caption: A typical workflow for the discovery and evaluation of this compound derivatives.

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, the parameters for the structurally similar metronidazole can provide valuable insights for initial study design.

Table 3: Pharmacokinetic Parameters of Metronidazole in Humans (for reference)

ParameterValueReference
Bioavailability (oral)>90%
Half-life (t1/2)6 - 14 hours
Volume of Distribution (Vd)0.51 - 1.1 L/kg
Plasma Protein Binding10 - 15%

It is crucial to perform dedicated pharmacokinetic studies for this compound and its derivatives to accurately determine their absorption, distribution, metabolism, and excretion (ADME) profiles.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in both infectious diseases and oncology. The protocols and data presented here provide a foundational framework for researchers to explore and advance the therapeutic applications of these molecules. Further investigation into the specific antimicrobial spectrum, pharmacokinetic profile, and in vivo efficacy of this compound is warranted to fully realize its clinical potential. The development of novel derivatives with improved potency, selectivity, and pharmacokinetic properties remains a key objective in the ongoing drug discovery efforts centered around this versatile scaffold.

References

Application Notes and Protocols for Studying Antimicrobial Resistance Using Isometronidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing isometronidazole, a nitroimidazole antimicrobial agent, in the study of antimicrobial resistance. The protocols detailed below are compiled from established methodologies for the parent compound, metronidazole, and are intended to serve as a robust starting point for research into this compound's efficacy and resistance mechanisms.

Introduction to this compound and Antimicrobial Resistance

This compound, a derivative of metronidazole, belongs to the 5-nitroimidazole class of antibiotics. These compounds are prodrugs that require reductive activation within the target microorganism to exert their cytotoxic effects[1]. This activation process, highly efficient in anaerobic environments, leads to the formation of reactive intermediates that disrupt DNA and other macromolecules, ultimately causing cell death[1].

The study of antimicrobial resistance to this compound is critical due to the increasing prevalence of resistance to 5-nitroimidazole agents in various pathogens. Resistance can emerge through multiple mechanisms, including decreased drug activation, altered DNA repair pathways, and increased drug efflux[2][3]. Understanding these mechanisms is paramount for the development of new therapeutic strategies and for preserving the efficacy of this important class of antibiotics.

Key Resistance Mechanisms

Several mechanisms of resistance to nitroimidazoles have been identified in both bacteria and protozoa. These can be broadly categorized as follows:

  • Decreased Drug Activation: This is a primary mechanism of resistance. It often involves mutations in genes encoding enzymes responsible for the reduction of the nitro group of the drug.

    • nim Genes: In anaerobic bacteria, particularly Bacteroides species, the presence of nim genes is strongly associated with metronidazole resistance[2]. These genes encode 5-nitroimidazole reductases that convert the drug into a non-toxic derivative.

    • rdxA and frxA Genes: In the microaerophilic bacterium Helicobacter pylori, mutations in the rdxA gene (an oxygen-insensitive NADPH nitroreductase) and the frxA gene (NADPH flavin oxidoreductase) are major contributors to metronidazole resistance. These mutations lead to decreased activation of the prodrug.

  • Enhanced DNA Repair: Overexpression of DNA repair proteins, such as RecA in Bacteroides fragilis, can increase resistance to the DNA-damaging effects of activated metronidazole.

  • Reduced Intracellular Drug Accumulation: While less common, decreased uptake or increased efflux of the drug can contribute to resistance.

Data Presentation: Antimicrobial Susceptibility

Summarized below are typical Minimum Inhibitory Concentration (MIC) values for metronidazole against various anaerobic bacteria. These values, obtained through standardized susceptibility testing, serve as a benchmark for interpreting the activity of this compound. Clinical breakpoints for metronidazole are established by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). According to CLSI, isolates with MICs ≥32 μg/mL are considered resistant.

Organism GroupMetronidazole MIC₅₀ (μg/mL)Metronidazole MIC₉₀ (μg/mL)Metronidazole Resistance Rate (%)
Bacteroides fragilis group0.5 - 12 - 80.5 - 7.8
Prevotella spp.≤0.25 - 0.51 - 4Variable
Fusobacterium spp.≤0.25≤0.25 - 1Low
Clostridium perfringens0.25 - 12 - 8Low
Clostridioides difficile0.25 - 11 - 2Low
Gram-positive anaerobic cocci0.25 - 12 - >128Variable, species-dependent

Note: Data is compiled from multiple sources and represents a general overview. Actual MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

Detailed methodologies for key experiments in the study of this compound resistance are provided below.

Protocol for Antimicrobial Susceptibility Testing (AST) of Anaerobic Bacteria

This protocol is based on the CLSI M11 standard for antimicrobial susceptibility testing of anaerobic bacteria.

4.1.1. Agar Dilution Method (Reference Method)

The agar dilution method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against anaerobic bacteria.

Materials:

  • This compound powder

  • Appropriate solvent for this compound

  • Brucella agar base, supplemented with 5% laked sheep blood, 5 µg/mL hemin, and 1 µg/mL Vitamin K1

  • Sterile petri dishes

  • Anaerobic chamber or jars with gas-generating systems

  • Steers-Foltz replicator device

  • Bacterial inoculum standardized to 0.5 McFarland standard

  • Quality control strains (e.g., Bacteroides fragilis ATCC 25285, Bacteroides thetaiotaomicron ATCC 29741)

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable solvent.

  • Prepare Agar Plates:

    • Melt the supplemented Brucella agar and cool to 48-50°C.

    • Prepare a series of twofold dilutions of the this compound stock solution.

    • Add 2 mL of each antibiotic dilution to 18 mL of molten agar to create plates with final concentrations ranging from, for example, 0.125 to 128 µg/mL. Also, prepare a drug-free control plate.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Prepare Inoculum:

    • From a pure 24-48 hour culture, prepare a bacterial suspension in a suitable broth (e.g., Thioglycollate broth) to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculate Plates:

    • Using a Steers-Foltz replicator, inoculate the prepared agar plates with the standardized bacterial suspension. Each spot should contain approximately 10⁵ CFU.

  • Incubation:

    • Incubate the plates in an anaerobic environment (e.g., an anaerobic chamber with an atmosphere of 80-90% N₂, 5-10% H₂, and 5-10% CO₂) at 35-37°C for 48 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. A faint haze or a single colony at the inoculation site is disregarded.

4.1.2. Broth Microdilution Method

This method is a practical alternative for clinical laboratories, particularly for testing the Bacteroides fragilis group.

Materials:

  • This compound stock solution

  • Supplemented Brucella broth or other suitable anaerobic broth

  • 96-well microtiter plates

  • Anaerobic incubation system

  • Standardized bacterial inoculum (as above)

Procedure:

  • Prepare Microtiter Plates:

    • Dispense 100 µL of supplemented Brucella broth into each well of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 100 µL from well to well, discarding the final 100 µL from the last well. This will result in wells containing 100 µL of varying drug concentrations.

  • Inoculate Plates:

    • Dilute the 0.5 McFarland bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after adding 10 µL of the diluted inoculum.

  • Incubation:

    • Incubate the plates in an anaerobic atmosphere at 35-37°C for 48 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound in which there is no visible turbidity (growth) in the well.

Protocol for Detection of nim Genes by PCR

This protocol is adapted from methods described for the detection of nim genes in Bacteroides species.

Materials:

  • Bacterial DNA extract

  • PCR primers (NIM-3 and NIM-5)

    • NIM-3: 5'-ATGTTCAGAGAAATGCGGCGTAAGCG-3'

    • NIM-5: 5'-GCTTCCTTGCCTGTCATGTCGTC-3'

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermocycler

  • Gel electrophoresis equipment

Procedure:

  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit or a standard method like the CTAB/SDS-proteinase K procedure.

  • PCR Amplification:

    • Prepare a PCR master mix containing the reaction buffer, dNTPs, primers, and Taq polymerase.

    • Add the template DNA to the master mix.

    • The expected amplicon size is 458 bp.

    • PCR Cycling Conditions:

      • Initial Denaturation: 94°C for 5 minutes

      • 30-35 Cycles:

        • Denaturation: 94°C for 1 minute

        • Annealing: 52-55°C for 1 minute

        • Extension: 72°C for 1 minute

      • Final Extension: 72°C for 7 minutes

  • Gel Electrophoresis:

    • Analyze the PCR products on a 1.5% agarose gel stained with a suitable DNA stain (e.g., ethidium bromide).

    • Visualize the DNA bands under UV light. The presence of a 458 bp band indicates a positive result for a nim gene.

Protocol for Sequencing of the rdxA Gene in Helicobacter pylori

This protocol is based on methodologies for amplifying and sequencing the rdxA gene to identify mutations associated with metronidazole resistance.

Materials:

  • H. pylori genomic DNA

  • PCR primers for rdxA

    • RDXA-L: 5'-AGGGATTTTATTGTATGCTACAA-3'

    • RDXA-R: 5'-AGGAGCATCAGATAGTTCTGA-3'

  • High-fidelity DNA polymerase

  • Thermocycler

  • PCR product purification kit

  • Sanger sequencing reagents and equipment

Procedure:

  • DNA Extraction: Extract genomic DNA from H. pylori isolates.

  • PCR Amplification:

    • Amplify the rdxA gene using the specified primers. The expected amplicon size is approximately 886 bp.

    • PCR Cycling Conditions:

      • Initial Denaturation: 94°C for 2 minutes

      • 35 Cycles:

        • Denaturation: 94°C for 1 minute

        • Annealing: 52°C for 1 minute

        • Extension: 72°C for 1.5 minutes

      • Final Extension: 72°C for 10 minutes

  • Purification and Sequencing:

    • Purify the PCR product to remove primers and dNTPs.

    • Sequence the purified product using both forward and reverse primers via Sanger sequencing.

  • Sequence Analysis:

    • Align the obtained sequences with a wild-type rdxA reference sequence to identify any mutations (e.g., point mutations, insertions, deletions, frameshifts) that could lead to a non-functional protein.

Protocol for Measurement of Pyruvate:ferredoxin Oxidoreductase (PFOR) Activity

This assay measures the activity of PFOR, an enzyme involved in the activation of nitroimidazoles. Reduced PFOR activity can be a mechanism of resistance.

Materials:

  • Cell-free extract of the microorganism

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Pyruvate

  • Coenzyme A (CoA)

  • Methyl viologen (as an artificial electron acceptor)

  • Anaerobic cuvettes and spectrophotometer

Procedure:

  • Preparation of Cell-Free Extract: Prepare a cell-free extract from the microbial culture under anaerobic conditions.

  • Assay:

    • Set up the reaction mixture in an anaerobic cuvette containing the assay buffer, CoA, and methyl viologen.

    • Add the cell-free extract to the cuvette.

    • Initiate the reaction by adding pyruvate.

    • Monitor the reduction of methyl viologen by measuring the increase in absorbance at 604 nm.

  • Calculation of Activity:

    • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of reduced methyl viologen (13.6 mM⁻¹ cm⁻¹).

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound action and resistance.

Activation_Pathway This compound This compound (Prodrug) PFOR Pyruvate:ferredoxin oxidoreductase (PFOR) This compound->PFOR Reduction Activated_Drug Activated this compound (Nitroso Radical) DNA_Damage DNA Damage Activated_Drug->DNA_Damage Interaction Cell_Death Cell Death DNA_Damage->Cell_Death PFOR->Activated_Drug

Caption: Reductive activation pathway of this compound in anaerobic organisms.

Resistance_Mechanisms cluster_activation Drug Activation cluster_resistance Resistance Mechanisms This compound This compound Activated_Drug Activated Drug This compound->Activated_Drug Reduction (e.g., PFOR, RdxA) nim_genes nim Genes (Drug Inactivation) nim_genes->this compound Inactivates rdxA_mutation rdxA/frxA Mutation (Decreased Activation) rdxA_mutation->Activated_Drug Blocks recA_overexpression recA Overexpression (Enhanced DNA Repair) recA_overexpression->Activated_Drug Repairs Damage from

Caption: Overview of key resistance mechanisms against this compound.

MIC_Workflow Start Start: Isolate Anaerobic Bacterium Prepare_Inoculum Prepare Standardized Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Plates Prepare Agar/Broth Dilutions of this compound Start->Prepare_Plates Inoculate Inoculate Plates/Wells Prepare_Inoculum->Inoculate Prepare_Plates->Inoculate Incubate Incubate Anaerobically (48 hours) Inoculate->Incubate Read_MIC Read MIC (Lowest Inhibitory Concentration) Incubate->Read_MIC End End: Report MIC Value Read_MIC->End

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Application Notes and Protocols for the Synthesis of Isometronidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These notes provide an overview and detailed protocols for the synthesis of various Isometronidazole (a positional isomer of Metronidazole) derivatives. The methodologies described are based on established literature and are intended to guide researchers in the preparation of analogs for further study, such as in the development of new antimicrobial agents.

Introduction

This compound and its derivatives, belonging to the 5-nitroimidazole class of compounds, are of significant interest due to their potential as antimicrobial agents. The 5-nitroimidazole core is a crucial pharmacophore, and modifications at various positions of the imidazole ring can lead to compounds with altered biological activity, improved pharmacokinetic properties, and potentially reduced side effects. The following sections detail the synthesis of the key precursor, 2-methyl-5-nitroimidazole, and subsequent derivatization to yield esters, sulfones, and other analogs.

Synthesis of the Core Intermediate: 2-Methyl-5-nitroimidazole

The foundational step in the synthesis of many this compound derivatives is the nitration of 2-methylimidazole. This process yields 2-methyl-5-nitroimidazole, the essential building block for further modifications.

Experimental Protocol: Nitration of 2-Methylimidazole[1]
  • Dissolution: Dissolve 0.44 moles (36 grams) of 2-methylimidazole in 6 mL of nitric acid (HNO₃). This reaction is exothermic and should be controlled by adding ice to maintain the temperature between 30-40°C.

  • Acidification: Slowly add 5 mL of concentrated sulfuric acid (H₂SO₄) to the solution.

  • First Heating: Boil the reaction mixture for 1 hour.

  • Cooling and Second Nitration: Cool the reaction mixture. Add 8 mL of a 1:1 mixture of sulfuric acid and nitric acid.

  • Second Heating: Heat the reaction mixture for another hour.

  • Precipitation: Pour the reaction mixture onto ice to precipitate the nitro derivative.

  • Filtration and Washing: Filter the precipitate and wash it three times with water.

  • Drying: Air-dry the precipitate to obtain 2-methyl-5-nitroimidazole.

The resulting compound, 2-methyl-5-nitroimidazole, is a light white crystalline solid with a melting point of 252-254°C and is insoluble in water.[1]

Synthesis Workflow

G cluster_0 Synthesis of 2-Methyl-5-nitroimidazole 2-Methylimidazole 2-Methylimidazole Dissolution_in_HNO3 Dissolve in HNO3 (30-40°C) 2-Methylimidazole->Dissolution_in_HNO3 Addition_of_H2SO4 Add conc. H2SO4 Dissolution_in_HNO3->Addition_of_H2SO4 Boil_1hr Boil for 1 hour Addition_of_H2SO4->Boil_1hr Cooling Cool Boil_1hr->Cooling Add_H2SO4_HNO3 Add H2SO4/HNO3 (1:1) Cooling->Add_H2SO4_HNO3 Boil_1hr_2 Boil for 1 hour Add_H2SO4_HNO3->Boil_1hr_2 Precipitation_on_ice Pour onto ice Boil_1hr_2->Precipitation_on_ice Filtration_Washing Filter and Wash Precipitation_on_ice->Filtration_Washing Drying Dry Filtration_Washing->Drying 2-Methyl-5-nitroimidazole 2-Methyl-5-nitroimidazole Drying->2-Methyl-5-nitroimidazole

Caption: Workflow for the synthesis of 2-methyl-5-nitroimidazole.

Synthesis of this compound Ester Derivatives

Esterification of the hydroxyl group of this compound precursors, such as secnidazole (a derivative of 2-methyl-5-nitroimidazole), is a common strategy to create prodrugs with modified physicochemical properties.

General Scheme for Ester Synthesis[2]

Ester derivatives can be synthesized by reacting an alcohol (like secnidazole) with acid chlorides or anhydrides in the presence of a suitable catalyst, such as pyridine.[2]

Experimental Protocol: Synthesis of 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl p-nitrobenzoate[2]
  • Reactant Mixture: In a reaction beaker, mix secnidazole (1g, 5.4 mmoles) with pyridine (0.5ml, 6.20mmoles).

  • Addition of Acid Chloride: Add p-Nitrobenzoyl chloride to the mixture. The reaction is exothermic and the beaker should be cooled in an ice bath.

  • Reaction Completion: Stir the mixture. After completion of the reaction (monitor by TLC), add 10-15 ml of 2% sodium hydrogen carbonate solution.

  • Isolation: A solid will separate. Wash the solid with water, filter, and dry it.

  • Recrystallization: Recrystallize the product from hot methanol to obtain yellow colored crystals.

Data Summary for Synthesized Ester Derivatives
Compound IDDerivative NameStarting AlcoholAcid Chloride/AnhydrideYield (%)Melting Point (°C)
A1-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl stearateSecnidazoleStearoyl chloride7890-92
B1-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl hexadecanoateSecnidazolePalmitoyl chloride7585-87
C1-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl tetradecanoateSecnidazoleMyristoyl chloride7278-80
D1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl p-nitrobenzoateSecnidazolep-Nitrobenzoyl chloride82140-142
E1-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl 3-nitrobenzoateSecnidazolem-Nitrobenzoyl chloride79135-137
F1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl 3,5-dinitrobenzoateSecnidazole3,5-Dinitrobenzoyl chloride85155-157

Data sourced from Manisha N. Trivedi et al., J. Chem. Pharm. Res., 2011, 3(1):313-319.

Synthesis Pathway for Ester Derivatives

G cluster_1 Synthesis of this compound Ester Derivatives Secnidazole Secnidazole Reaction React with Pyridine (Ice Bath) Secnidazole->Reaction Acid_Chloride Acid Chloride (e.g., p-Nitrobenzoyl chloride) Acid_Chloride->Reaction Workup NaHCO3 solution, Filter, Dry Reaction->Workup Recrystallization Recrystallize (Methanol) Workup->Recrystallization Ester_Derivative Ester Derivative Recrystallization->Ester_Derivative

Caption: General workflow for the synthesis of ester derivatives.

Synthesis of this compound Sulfone Derivatives

The introduction of a sulfone group can significantly impact the biological activity of 5-nitroimidazoles.

Experimental Protocol: Synthesis of 2-[3-chloro-2-(toluene-4-sulfonylmethyl)propenyl]-1-methyl-5-nitro-1H-imidazole
  • Preparation of Starting Material: The synthesis starts from 2-(3-chloro-2-chloromethylpropenyl)-1-methyl-5-nitro-1H-imidazole, which is prepared from 1-methyl-2-chloromethyl-5-nitro-1H-imidazole.

  • Reaction Setup: Add a solution of sodium 4-methylbenzenesulfinate (0.2 g, 2 mmol) in dimethylsulfoxide (4 mL) dropwise to a solution of the starting dichloride (0.5 g, 2 mmol) in dimethylsulfoxide (5 mL).

  • Reaction Conditions: Stir the mixture under an inert atmosphere for 12 hours.

  • Workup: After filtration, dissolve the crude product in dichloromethane (10 mL), wash twice with water (2 x 20 mL), and dry over MgSO₄.

  • Purification: Remove the solvent under reduced pressure. Purify the product by chromatography on a silica gel column eluting with dichloromethane-ethyl acetate (95/5).

  • Recrystallization: Recrystallize from ethanol to yield the final product.

Quantitative Data for Sulfone Derivative
Compound NameYield (%)Melting Point (°C)
2-[3-chloro-2-(toluene-4-sulfonylmethyl)propenyl]-1-methyl-5-nitro-1H-imidazole70134

Data sourced from Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC - NIH.

Synthesis Pathway for Sulfone Derivatives

G cluster_2 Synthesis of an this compound Sulfone Derivative Starting_Material 2-(3-chloro-2-chloromethylpropenyl) -1-methyl-5-nitro-1H-imidazole Reaction Stir under inert atmosphere (12h) Starting_Material->Reaction Reagent Sodium 4-methylbenzenesulfinate in DMSO Reagent->Reaction Workup Filter, Dissolve in DCM, Wash with water, Dry Reaction->Workup Purification Column Chromatography Workup->Purification Recrystallization Recrystallize (Ethanol) Purification->Recrystallization Sulfone_Derivative Sulfone Derivative Recrystallization->Sulfone_Derivative

Caption: Workflow for the synthesis of a sulfone derivative.

Synthesis of Water-Soluble Prodrugs

To improve properties like aqueous solubility for intravenous administration, prodrugs of metronidazole (an isomer of this compound) have been synthesized. A similar approach can be applied to this compound derivatives. These often involve the esterification with amino acids or other hydrophilic moieties.

General Considerations for Prodrug Synthesis

The synthesis of prodrugs aims to temporarily modify the active molecule to enhance its delivery or reduce side effects. For this compound derivatives, this could involve creating esters with amino acids to improve water solubility. These esters are designed to be stable at physiological pH but are hydrolyzed in vivo to release the active drug.

Example of a Prodrug Synthesis Strategy: Amino Acid Esters

A general approach involves the coupling of an N-protected amino acid to the hydroxyl group of a suitable this compound precursor, followed by deprotection. The resulting amino acid ester can then be converted to a more soluble salt form.

Logical Relationship for Prodrug Design

G cluster_3 Prodrug Design and Synthesis Logic Isometronidazole_Derivative This compound Derivative (with OH group) Esterification Esterification Isometronidazole_Derivative->Esterification Hydrophilic_Moiety Hydrophilic Moiety (e.g., Amino Acid) Hydrophilic_Moiety->Esterification Prodrug Water-Soluble Prodrug Esterification->Prodrug In_vivo_Hydrolysis In vivo Hydrolysis (Enzymatic/Chemical) Prodrug->In_vivo_Hydrolysis Improved_Properties Improved Properties (e.g., Solubility) Prodrug->Improved_Properties Active_Drug Active this compound Derivative In_vivo_Hydrolysis->Active_Drug

Caption: Logical workflow for the design and action of a prodrug.

Conclusion

The synthesis of this compound derivatives offers a versatile platform for the development of new therapeutic agents. By modifying the core 5-nitroimidazole structure through esterification, sulfone formation, and other derivatizations, researchers can fine-tune the pharmacological properties of these compounds. The protocols and data presented here provide a foundation for the synthesis and exploration of novel this compound analogs. Careful monitoring of reaction conditions and appropriate purification techniques are essential for obtaining high-purity compounds for biological evaluation.

References

Application Notes and Protocols for Metronidazole Dosage in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Note on Terminology: The term "Isometronidazole" is not commonly found in scientific literature. This document focuses on Metronidazole , a widely studied and utilized 5-nitroimidazole antimicrobial, which is likely the compound of interest.

Introduction

Metronidazole is a synthetic nitroimidazole-class antimicrobial agent with potent activity against a wide range of anaerobic bacteria and certain protozoa[1][2]. Its mechanism of action involves the reduction of its nitro group within anaerobic organisms, leading to the formation of short-lived, cytotoxic metabolites that interact with and disrupt DNA, ultimately causing cell death[3]. Due to its efficacy, metronidazole is frequently used in clinical and preclinical settings to treat and prevent anaerobic infections[2][4].

The determination of an appropriate dosage regimen in in vivo animal studies is critical for obtaining meaningful and reproducible results. Dosage selection depends on various factors including the animal species, the specific disease model, the route of administration, and the pharmacokinetic and pharmacodynamic (PK/PD) properties of the drug. These application notes provide a summary of reported dosages and detailed protocols for the administration of metronidazole in common laboratory animal models.

Metronidazole Dosage Summary for In Vivo Studies

The following tables summarize previously reported dosages of metronidazole used in various animal models. It is crucial to note that these are starting points, and optimal doses should be determined empirically for specific experimental conditions.

Table 1: Metronidazole Dosages in Rodent Infection Models

Animal ModelInfection TypeRoute of AdministrationDosageOutcome/ObservationReference
MouseFusobacterium necrophorum (fatal infection)Not SpecifiedED₅₀: 11.31 ± 1.99 mg/kg50% effective dose in preventing mortality.
MouseBacteroides fragilis (subcutaneous abscess)Not Specified10 mg/kgProduced a three-log reduction in colony-forming units (CFU) of the infecting organism.
MouseBacteroides fragilis (subcutaneous abscess)Not Specified100 mg/kgComplete sterilization of abscesses.

Table 2: Metronidazole Dosages in Rodent Toxicology and Pharmacokinetic Studies

Animal ModelStudy TypeRoute of AdministrationDosageDurationObservationReference
Wistar RatSubacute ToxicityOral200, 400, 600 mg/kg28 daysNo abnormal behavior observed. Changes in clinical biochemistry were minor. Degeneration of germinal epithelium in testes at 600 mg/kg.
Wistar RatAcute ToxicityOral300, 2000 mg/kgSingle doseNo treatment-related mortality.
Rat (Protein Malnourished)PharmacodynamicsOral200, 400, 800 mg/kgNot SpecifiedDose-dependent effects on hematological profile, liver enzymes, and hormone levels.
ChickAcute ToxicityIntraperitoneal (IP)LD₅₀: 516.9 mg/kgSingle doseMedian lethal dose.
ChickAcute ToxicityOralLD₅₀: 3061.8 mg/kgSingle doseMedian lethal dose.

Table 3: Metronidazole Dosages in Other Animal Models

Animal ModelRoute of AdministrationDosageStudy TypeReference
Camels, Sheep, GoatsIntramuscular (IM)30 mg/kgPharmacokinetics
Göttingen MinipigsOral Gavage / Voluntary OralNot Specified (PK study)Pharmacokinetics

Experimental Protocols

The following are generalized protocols for common routes of metronidazole administration in rodents. All procedures should be performed in accordance with institutional guidelines and approved by an Animal Care and Use Committee (IACUC).

Vehicle Preparation

Metronidazole has limited solubility in water. For oral administration, it can be prepared as a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC). For parenteral routes (IP, IV), it should be dissolved in a sterile, isotonic solution such as 0.9% saline. The pH of the solution should be checked to ensure it is not irritating to tissues.

Oral Administration (Gavage)

Oral gavage ensures accurate dosing directly into the stomach.

Materials:

  • Metronidazole solution/suspension

  • Appropriately sized oral gavage needle (ball-tipped)

  • Syringe

  • Animal scale

Procedure:

  • Weigh the animal to calculate the precise volume to be administered.

  • Prepare the dose. Draw the calculated volume of the metronidazole solution into the syringe attached to the gavage needle.

  • Restrain the animal. Gently restrain the mouse or rat to prevent movement.

  • Insert the gavage needle. Introduce the needle into the mouth, guiding it gently along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.

  • Administer the drug. Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the solution.

  • Withdraw the needle carefully along the same path.

  • Monitor the animal briefly for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

Intraperitoneal (IP) Injection

IP injection allows for rapid absorption of the drug into the peritoneal cavity.

Materials:

  • Sterile metronidazole solution

  • Sterile syringe and needle (e.g., 25-27 gauge)

  • 70% ethanol or other skin disinfectant

  • Animal scale

Procedure:

  • Weigh the animal for accurate dose calculation.

  • Prepare the dose in a sterile syringe.

  • Position the animal. Restrain the animal on its back, tilting it slightly head-down to move the abdominal organs away from the injection site.

  • Locate the injection site. The preferred site is the lower right or left abdominal quadrant to avoid the bladder and major organs.

  • Disinfect the site with an alcohol wipe.

  • Insert the needle at a 30-45 degree angle. Gently aspirate (pull back the plunger) to ensure the needle has not entered a blood vessel or organ.

  • Inject the solution smoothly.

  • Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.

Intravenous (IV) Injection

IV administration provides immediate systemic circulation and 100% bioavailability. The lateral tail vein is the most common site in mice and rats.

Materials:

  • Sterile metronidazole solution

  • Sterile syringe and needle (e.g., 27-30 gauge)

  • A restraining device for the animal

  • Heat lamp or warm water to induce vasodilation

Procedure:

  • Weigh the animal and prepare the correct dose.

  • Warm the animal's tail using a heat lamp or by immersing it in warm water to make the lateral veins more visible and accessible.

  • Restrain the animal using an appropriate device that exposes the tail.

  • Disinfect the tail with an alcohol wipe.

  • Insert the needle bevel-up into one of the lateral tail veins, almost parallel to the tail.

  • Confirm placement. A small amount of blood may flash back into the syringe hub.

  • Inject the solution slowly. If significant resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw and attempt again at a more proximal site.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitor the animal post-injection.

Visualizations: Pathways and Workflows

Mechanism of Action of Metronidazole

Metronidazole_MoA Met_ext Metronidazole (extracellular) Anaerobic_Cell Anaerobic Bacterium Met_ext->Anaerobic_Cell Passive Diffusion Met_int Metronidazole (intracellular) Activation Reductive Activation (Nitro group reduction) Met_int->Activation Low redox potential environment Metabolites Cytotoxic Nitro Radical Anions Activation->Metabolites DNA Bacterial DNA Metabolites->DNA Interaction Damage DNA Strand Breakage & Destabilization DNA->Damage Death Cell Death Damage->Death

Caption: Mechanism of action of Metronidazole in anaerobic bacteria.

General Workflow for an In Vivo Efficacy Study

InVivo_Workflow cluster_prep Preparation Phase cluster_treat Treatment Phase cluster_eval Evaluation Phase Model 1. Animal Model Selection & Acclimatization Infection 2. Infection Induction (e.g., bacterial inoculation) Model->Infection Grouping 3. Animal Randomization & Grouping Infection->Grouping Dosing 4. Metronidazole Administration Grouping->Dosing Monitoring 5. Daily Monitoring (Clinical signs, weight) Dosing->Monitoring Endpoint 6. Endpoint Reached (e.g., time point, clinical score) Monitoring->Endpoint Sampling 7. Sample Collection (Tissue, blood) Endpoint->Sampling Analysis 8. Data Analysis (e.g., CFU count, histology) Sampling->Analysis

Caption: A typical experimental workflow for an in vivo animal efficacy study.

Factors Influencing Dosage Selection

Dosage_Factors Dose Optimal In Vivo Dose Animal Animal Model Dose->Animal Drug Drug Properties Dose->Drug Study Study Design Dose->Study Species Species (Mouse, Rat, etc.) Animal->Species Strain Strain / Stock Animal->Strain Health Health Status Animal->Health PK Pharmacokinetics (ADME) Drug->PK PD Pharmacodynamics (MIC) Drug->PD Tox Toxicity Profile (LD50) Drug->Tox Route Route of Administration Study->Route Frequency Dosing Frequency Study->Frequency Endpoint Therapeutic Endpoint Study->Endpoint

Caption: Key factors to consider when selecting a dosage for animal studies.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Metronidazole Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The information provided pertains to Metronidazole. "Isometronidazole" is not a standard recognized name for this compound in the provided search results, and it is presumed to be a typographical error. All guidance and data herein refer to Metronidazole.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Metronidazole and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for Metronidazole?

A1: Metronidazole is susceptible to degradation under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, and photolysis.[1][2] Degradation can involve modifications to the imidazole ring and the side chain.[3][4] For instance, under oxidative stress, the imidazole moiety can be oxidized.[3] Studies have proposed several degradation pathways, often leading to the formation of various intermediate products before potential mineralization into smaller inorganic molecules.

Q2: What are the typical analytical methods used to analyze Metronidazole and its degradation products?

A2: The most common analytical technique is a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, often with UV detection. This method is capable of separating the parent drug from its degradation products. Other techniques include Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification and structural elucidation of the degradation products.

Q3: What are forced degradation studies and why are they important?

A3: Forced degradation, or stress testing, involves intentionally degrading a drug substance under more severe conditions than accelerated stability testing (e.g., high temperature, humidity, exposure to acids, bases, oxidizing agents, and light). These studies are crucial for:

  • Identifying potential degradation products.

  • Understanding the degradation pathways.

  • Developing and validating stability-indicating analytical methods.

  • Gaining insight into the intrinsic stability of the molecule, which helps in formulation and packaging development.

Q4: Under which conditions is Metronidazole most susceptible to degradation?

A4: Studies have shown that Metronidazole is particularly susceptible to degradation under alkaline conditions. Significant degradation has also been observed in acidic and oxidative environments, as well as upon exposure to UV light. It is relatively more stable under dry heat conditions.

Troubleshooting Guides

Issue 1: Poor Separation of Degradation Products from the Parent Drug Peak in HPLC.
  • Possible Cause: The chosen HPLC method is not "stability-indicating," meaning it cannot resolve the analyte of interest from its degradation products.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A gradient elution may be necessary instead of an isocratic one to improve resolution.

    • Change Column: If mobile phase optimization is insufficient, try a different column with a different stationary phase (e.g., C8 instead of C18) or a column with a smaller particle size for higher efficiency.

    • Adjust pH of the Mobile Phase: The pH of the mobile phase can significantly affect the retention and selectivity of ionizable compounds. Experiment with different pH values of the buffer.

    • Modify Flow Rate: A lower flow rate can sometimes improve the resolution between closely eluting peaks.

Issue 2: Inconsistent or No Degradation Observed During Forced Degradation Studies.
  • Possible Cause: The stress conditions are not harsh enough to induce degradation.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: For hydrolytic studies, increase the molarity of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH). For oxidative studies, increase the concentration of hydrogen peroxide.

    • Increase Temperature: If no degradation is observed at room temperature, the study can be conducted at elevated temperatures, such as 50-60°C.

    • Extend Exposure Time: Increase the duration of the stress exposure. However, degradation should ideally be within the 5-20% range to avoid the formation of secondary, irrelevant degradation products.

Issue 3: Difficulty in Identifying Unknown Peaks in the Chromatogram.
  • Possible Cause: The detector used (e.g., UV-Vis) does not provide structural information.

  • Troubleshooting Steps:

    • Utilize Mass Spectrometry (MS): Couple the HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peaks can provide the molecular weight of the degradation products.

    • Tandem MS (MS/MS): For further structural elucidation, perform tandem mass spectrometry to obtain fragmentation patterns of the degradation products.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: If sufficient quantities of the degradation product can be isolated (e.g., through preparative HPLC), NMR spectroscopy can provide detailed structural information.

Experimental Protocols

Protocol 1: Forced Degradation Study of Metronidazole

This protocol outlines the general steps for conducting a forced degradation study on a Metronidazole drug substance.

  • Preparation of Stock Solution: Prepare a stock solution of Metronidazole at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of mobile phase).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M HCl. Keep the solution at room temperature or heat to 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After the specified time, neutralize the solution with an equivalent amount of NaOH.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M NaOH. Keep the solution at room temperature for a specified period. Neutralize the solution with an equivalent amount of HCl.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3-30% hydrogen peroxide. Keep the solution at room temperature for a specified period.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-80°C) for a specified duration. Also, heat the stock solution at a similar temperature.

  • Photolytic Degradation: Expose the stock solution and the solid drug substance to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark.

  • Sample Analysis: After exposure to the stress conditions, dilute the samples appropriately with the mobile phase and analyze them using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method for Metronidazole

The following is an example of an RP-HPLC method that can be used as a starting point for the analysis of Metronidazole and its degradation products. Method parameters may need to be optimized for specific applications.

ParameterCondition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1% v/v Glacial Acetic Acid in water (40:60 v/v)
Flow Rate 1.0 - 1.5 mL/min
Detection Wavelength 273 nm or 289 nm
Injection Volume 10 - 20 µL
Column Temperature Ambient or 30°C

Quantitative Data Summary

The following tables summarize quantitative data from various validated analytical methods for Metronidazole.

Table 1: Linearity and Range

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)Reference
Metronidazole Benzoate20 - 640Not Specified
Metronidazole25 - 1500.9993
Metronidazole Benzoate5 - 500.999

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)Reference
Metronidazole Benzoate0.150.5
Metronidazole0.37951.15

Visualizations

G cluster_0 Phase 1: Stress Sample Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Interpretation DS Drug Substance (Metronidazole) Acid Acid Hydrolysis (e.g., 0.1M HCl) DS->Acid Base Alkali Hydrolysis (e.g., 0.1M NaOH) DS->Base Oxidation Oxidation (e.g., 3% H2O2) DS->Oxidation Thermal Thermal Stress (e.g., 80°C) DS->Thermal Photo Photolytic Stress (UV/Vis Light) DS->Photo HPLC Stability-Indicating RP-HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS Identify Identify & Quantify Degradation Products HPLC->Identify Pathway Elucidate Degradation Pathways LCMS->Pathway Report Generate Stability Report Identify->Report Pathway->Report

Caption: Workflow for a Forced Degradation Study of Metronidazole.

G Metronidazole Metronidazole Intermediate1 Intermediate Product A (e.g., Hydroxylated species) Metronidazole->Intermediate1 Oxidation / Hydrolysis Intermediate2 Intermediate Product B (e.g., Ring opening) Intermediate1->Intermediate2 Further Degradation Final Smaller Molecules (e.g., Oxalic acid) Intermediate2->Final Mineralization

Caption: A Simplified Potential Degradation Pathway for Metronidazole.

References

Technical Support Center: Overcoming Metronidazole Resistance in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at overcoming metronidazole resistance in bacteria.

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results for Metronidazole

  • Question: My MIC values for metronidazole against the same bacterial strain are varying between experiments. What could be the cause?

    Answer: Inconsistent metronidazole MIC values can arise from several factors related to the experimental setup, particularly the anaerobic conditions required for metronidazole's activation.

    • Oxygen Contamination: Metronidazole is a prodrug that requires an anaerobic environment for its nitro group to be reduced, leading to the formation of toxic radicals that kill the bacteria.[1] The presence of even small amounts of oxygen can lead to the reoxidation of the active metabolite, rendering the drug ineffective and resulting in falsely high MIC values.[1]

    • Inoculum Preparation: The density of the bacterial inoculum can affect MIC results. Ensure that the inoculum is prepared to the recommended standard (e.g., 0.5 McFarland standard) to maintain consistency across experiments.

    • Incubation Time: The duration of incubation can influence the final MIC reading. For slow-growing anaerobes, a longer incubation period may be necessary. Adhere to established protocols and ensure the incubation time is consistent for all experiments.

    • Media Composition: The type and quality of the growth medium can impact bacterial growth and metronidazole activity. Use freshly prepared media and ensure its components do not interfere with the drug's action.

  • Question: I am using the E-test for metronidazole susceptibility testing and the edge of the inhibition ellipse is unclear. How should I interpret the result?

    Answer: Reading the MIC from a metronidazole E-test can sometimes be challenging due to the nature of the drug's action. Here are some troubleshooting tips:

    • Ignore Hazes and Microcolonies: For bactericidal drugs like metronidazole, the MIC should be read at the point of complete inhibition of all growth. Ignore any faint hazes or tiny colonies within the inhibition ellipse.

    • Round Up to the Next Two-fold Dilution: If the intersection of the inhibition ellipse falls between two markings on the E-test strip, it is standard practice to round up to the next highest two-fold dilution value.

    • Ensure Proper Anaerobic Conditions: As with other susceptibility testing methods, inadequate anaerobiosis can lead to poor growth and indistinct inhibition zones. Ensure your anaerobic jar or chamber is functioning correctly.

    • Confirm with Agar Dilution: If you consistently encounter difficulties with E-test interpretation for a particular strain, consider confirming the MIC using the agar dilution method, which is considered a reference standard.[2]

Issue 2: Failure to Potentiate Metronidazole Activity with an Adjuvant

  • Question: I am testing a potential efflux pump inhibitor, but it is not reducing the metronidazole MIC in my resistant strain. What could be the reason?

    Answer: The lack of synergy between metronidazole and a putative efflux pump inhibitor could be due to several factors:

    • Mechanism of Resistance: The primary mechanism of resistance in your bacterial strain may not be efflux pump-mediated. Metronidazole resistance is often caused by reduced drug activation due to mutations in nitroreductase genes (e.g., rdxA in Helicobacter pylori) or drug inactivation by Nim proteins.[1][3] If efflux is not the dominant resistance mechanism, an efflux pump inhibitor will have little to no effect.

    • Specificity of the Inhibitor: Efflux pumps can be highly specific. The inhibitor you are using may not be effective against the particular efflux pump(s) responsible for metronidazole extrusion in your bacterial species.

    • Suboptimal Inhibitor Concentration: The concentration of the efflux pump inhibitor may be too low to effectively block the pumps. It is important to perform a dose-response experiment to determine the optimal non-toxic concentration of the inhibitor.

    • Experimental Design: The checkerboard assay is a standard method for assessing synergy. Ensure that your experimental setup is correct and that you are calculating the Fractional Inhibitory Concentration (FIC) index accurately.

  • Question: My checkerboard assay results are ambiguous. How can I confirm a synergistic interaction?

    Answer: While the checkerboard assay is a valuable screening tool, ambiguous results can occur. To confirm synergy, consider the following:

    • Time-Kill Curve Analysis: This method provides a dynamic view of the interaction between two antimicrobial agents over time. A synergistic interaction is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

    • Mechanism-Based Assays: If you hypothesize that the adjuvant is an efflux pump inhibitor, you can perform assays to measure the intracellular accumulation of a fluorescent substrate of the pump (e.g., ethidium bromide) in the presence and absence of the inhibitor. An increase in fluorescence inside the bacteria would support the proposed mechanism of action.

Frequently Asked Questions (FAQs)

1. Understanding Metronidazole Resistance

  • Question: What are the primary mechanisms of metronidazole resistance in bacteria?

    Answer: Metronidazole resistance is a complex phenomenon with several underlying mechanisms:

    • Reduced Drug Activation: Metronidazole is a prodrug that must be activated by bacterial nitroreductases. In many resistant bacteria, particularly Helicobacter pylori, mutations in the genes encoding these enzymes, such as rdxA and frxA, prevent the conversion of metronidazole to its active, DNA-damaging form.

    • Drug Inactivation: Some anaerobic bacteria, like Bacteroides fragilis, can harbor nim genes. These genes encode nitroimidazole reductases that convert the nitro group of metronidazole to a non-toxic amino group, thereby inactivating the drug.

    • Efflux Pumps: Certain bacteria can utilize efflux pumps to actively transport metronidazole out of the cell, preventing it from reaching its intracellular target. Overexpression of efflux pumps belonging to the Resistance-Nodulation-Division (RND) family has been implicated in metronidazole resistance in H. pylori.

    • Altered Redox Metabolism: Changes in the bacterial cell's overall redox potential can decrease the efficiency of metronidazole activation.

    • Enhanced DNA Repair: More efficient DNA repair mechanisms could potentially counteract the DNA damage caused by activated metronidazole.

    • Biofilm Formation: Bacteria growing in biofilms are often more resistant to antibiotics, including metronidazole. The biofilm matrix can act as a physical barrier, limiting drug penetration.

  • Question: Is metronidazole resistance always high-level?

    Answer: No, the level of metronidazole resistance can vary. The presence of nim genes in anaerobic bacteria can result in a range of resistance levels, from low to high. Similarly, different mutations in nitroreductase genes can confer varying degrees of resistance.

2. Strategies to Overcome Metronidazole Resistance

  • Question: What are the current clinical strategies for treating infections caused by metronidazole-resistant bacteria?

    Answer: For infections with metronidazole-resistant H. pylori, combination therapies are recommended. These often include a proton pump inhibitor, bismuth, and other antibiotics like tetracycline and amoxicillin. In some cases, increasing the dose and duration of metronidazole treatment can overcome low-level resistance. For serious anaerobic infections where metronidazole resistance is suspected, alternative antibiotics such as carbapenems or beta-lactam/beta-lactamase inhibitor combinations are often used.

  • Question: What are some promising research avenues for overcoming metronidazole resistance?

    Answer: Several innovative approaches are being explored:

    • Adjuvant Therapy: The use of adjuvants, such as efflux pump inhibitors, to restore the efficacy of metronidazole is a key area of research. These compounds block specific resistance mechanisms, making the bacteria susceptible to the antibiotic again.

    • Natural Products: A variety of natural compounds from plants and other sources are being investigated for their ability to inhibit the growth of metronidazole-resistant bacteria or to act synergistically with metronidazole.

    • Novel Drug Delivery Systems: Developing new ways to deliver metronidazole to the site of infection could enhance its efficacy and overcome some resistance mechanisms.

    • Targeting Resistance Genes: Strategies aimed at inhibiting the expression or function of resistance genes like nim are in the early stages of development.

3. Experimental Considerations

  • Question: How can I determine the mechanism of metronidazole resistance in my bacterial isolate?

    Answer: A combination of phenotypic and genotypic methods can be used:

    • Phenotypic Assays:

      • Efflux Pump Activity: Use an efflux pump inhibitor in combination with metronidazole in a checkerboard assay. A significant reduction in the MIC suggests the involvement of efflux pumps.

      • Nitroreductase Activity: Assays to measure nitroreductase activity can be performed, although they can be complex.

    • Genotypic Assays:

      • PCR and Sequencing: Amplify and sequence known resistance genes such as rdxA, frxA, and nim genes to identify mutations or their presence.

      • Gene Expression Analysis: Use RT-qPCR to quantify the expression levels of efflux pump genes. Upregulation of these genes in resistant isolates compared to susceptible ones is indicative of their involvement in resistance.

  • Question: Are there standardized protocols for the experiments mentioned?

    Answer: Yes, standardized protocols exist for many of the key experiments. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antimicrobial susceptibility testing. Detailed protocols for checkerboard assays, biofilm assays, gene knockout, and RT-qPCR are widely available in the scientific literature and are detailed in the "Experimental Protocols" section below.

Data Presentation

Table 1: Metronidazole MIC Distribution in Resistant Bacteroides fragilis Isolates

Study/RegionNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
European Surveillance (nim-positive)300.25 - >64--
European Surveillance (nim-negative)1,472≤0.125 - >64--
Washington State, USA (nimA-positive)132--
Various Clinical Isolates2 (nimA and nimE)1.5 - 8--
Clinical Isolates (Resistant)248 - 256--

Table 2: Synergistic Effects of Metronidazole with Adjuvants/Other Antimicrobials

Bacterial SpeciesMetronidazole Combination AgentMethodFIC Index (Interpretation)
Clostridioides difficileMitomycin CCheckerboardSynergistic
Porphyromonas gingivalisChlorhexidineCheckerboardSynergistic
Aspergillus fumigatusAmphotericin BCheckerboard2.25 - 4.25 (Antagonistic)
Mycobacterium tuberculosisGatifloxacin3D Checkerboard0.39 - 0.74 (Synergistic)

Experimental Protocols

Protocol 1: Metronidazole Susceptibility Testing - Agar Dilution Method

This protocol is adapted from CLSI guidelines and is considered a reference method for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Metronidazole powder

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton agar (or other appropriate agar for the bacterium)

  • Sterile petri dishes

  • Bacterial culture in logarithmic growth phase

  • Sterile saline

  • McFarland standard (0.5)

  • Multipoint inoculator (optional)

Procedure:

  • Prepare Metronidazole Stock Solution: Dissolve metronidazole powder in DMSO to create a high-concentration stock solution. Further dilute in sterile water to create a series of working solutions.

  • Prepare Agar Plates: Autoclave the agar medium and allow it to cool to 45-50°C in a water bath. Add the appropriate volume of each metronidazole working solution to individual flasks of molten agar to achieve the desired final concentrations (typically a two-fold dilution series, e.g., 0.25 to 256 µg/mL). Mix well and pour into sterile petri dishes. Also, prepare a drug-free control plate.

  • Prepare Inoculum: From a fresh culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculate Plates: Using a multipoint inoculator or a sterile swab, inoculate the surface of each agar plate, including the control plate, with the bacterial suspension.

  • Incubate: Incubate the plates under appropriate anaerobic conditions and temperature for 24-48 hours, or longer for slow-growing organisms.

  • Read MIC: The MIC is the lowest concentration of metronidazole that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to assess the interaction between metronidazole and a potential adjuvant.

Materials:

  • 96-well microtiter plates

  • Metronidazole and adjuvant stock solutions

  • Appropriate broth medium

  • Bacterial inoculum prepared to 0.5 McFarland standard and then diluted

  • Multichannel pipette

Procedure:

  • Prepare Drug Dilutions: In a 96-well plate, create a two-dimensional array of drug concentrations. Typically, metronidazole is serially diluted along the x-axis, and the adjuvant is serially diluted along the y-axis. Include wells with each drug alone as controls.

  • Inoculate Plate: Add the diluted bacterial inoculum to each well of the plate.

  • Incubate: Cover the plate and incubate under appropriate anaerobic conditions and temperature for 18-24 hours.

  • Determine MICs: After incubation, determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible growth.

  • Calculate FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = FIC of Metronidazole + FIC of Adjuvant where: FIC of Metronidazole = (MIC of Metronidazole in combination) / (MIC of Metronidazole alone) FIC of Adjuvant = (MIC of Adjuvant in combination) / (MIC of Adjuvant alone)

  • Interpret Results:

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4.0: Additive or indifference

    • FIC Index > 4.0: Antagonism

Protocol 3: Biofilm Formation and Eradication Assay

This protocol, using crystal violet staining, can be adapted to assess the efficacy of metronidazole against bacterial biofilms.

Materials:

  • 96-well flat-bottom microtiter plates

  • Appropriate broth medium

  • Bacterial culture

  • Metronidazole solutions

  • 0.1% Crystal violet solution

  • 30% Acetic acid

  • Plate reader

Procedure:

  • Biofilm Formation:

    • Add diluted bacterial culture to the wells of a microtiter plate.

    • Incubate for 24-48 hours to allow biofilm formation.

  • Metronidazole Treatment (Eradication Assay):

    • Gently remove the planktonic bacteria and wash the wells with sterile saline.

    • Add fresh medium containing various concentrations of metronidazole to the wells.

    • Incubate for another 24 hours.

  • Quantify Biofilm:

    • Remove the medium and wash the wells.

    • Stain the biofilms with 0.1% crystal violet for 15 minutes.

    • Wash away the excess stain and allow the plate to dry.

    • Solubilize the bound crystal violet with 30% acetic acid.

    • Measure the absorbance at a wavelength of 570-600 nm using a plate reader.

  • Analyze Data: Compare the absorbance values of treated wells to untreated controls to determine the effect of metronidazole on biofilm eradication.

Visualizations

Metronidazole_Activation_and_Resistance cluster_0 Bacterial Cell cluster_1 Activation Pathway cluster_2 Resistance Mechanisms Metronidazole_prodrug Metronidazole (Prodrug) Nitroreductase Nitroreductase (e.g., RdxA) Metronidazole_prodrug->Nitroreductase Reduction Efflux_Pump Efflux Pump Metronidazole_prodrug->Efflux_Pump Expulsion Nim_Enzyme Nim Enzyme Metronidazole_prodrug->Nim_Enzyme Inactivation Activated_Metronidazole Toxic Nitroso Radicals DNA_damage DNA Damage & Cell Death Activated_Metronidazole->DNA_damage Nitroreductase->Activated_Metronidazole Mutated_Nitroreductase Mutated/Inactive Nitroreductase Inactive_Metronidazole Inactive Metabolite Nim_Enzyme->Inactive_Metronidazole

Caption: Metronidazole activation and resistance pathways in bacteria.

Experimental_Workflow_Synergy start Start: Suspect Synergy checkerboard Perform Checkerboard Assay start->checkerboard calculate_fic Calculate FIC Index checkerboard->calculate_fic interpret_fic Interpret FIC Index calculate_fic->interpret_fic synergy Synergy Confirmed (FIC <= 0.5) interpret_fic->synergy Yes no_synergy No Synergy (FIC > 0.5) interpret_fic->no_synergy No time_kill Optional: Time-Kill Assay synergy->time_kill mechanism_assay Optional: Mechanism-Based Assay synergy->mechanism_assay end End no_synergy->end time_kill->end mechanism_assay->end

Caption: Workflow for investigating synergistic interactions with metronidazole.

References

Technical Support Center: Improving Metronidazole Solubility for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the complete solubilization of metronidazole is critical for the accuracy and reproducibility of experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when preparing metronidazole solutions for in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve metronidazole for my experiments?

A1: The choice of solvent depends on your experimental setup. For stock solutions, organic solvents are recommended due to metronidazole's higher solubility. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices, dissolving metronidazole at approximately 15-34 mg/mL.[1][2] Ethanol can also be used, but the solubility is lower, around 5 mg/mL.[1] For direct preparation of aqueous solutions, the solubility in water is limited, approximately 10 mg/mL at 20°C.[3] For cell culture experiments, it is crucial to first dissolve metronidazole in a solvent like DMSO to create a concentrated stock solution. This stock solution can then be further diluted into your aqueous buffer or isotonic saline to achieve the desired final concentration.[1] Ensure the final concentration of the organic solvent is insignificant, as it may have physiological effects.

Q2: I'm seeing a precipitate after adding my metronidazole stock solution to my aqueous experimental media. What should I do?

A2: Precipitation upon dilution of a metronidazole stock solution into an aqueous medium is a common issue. This typically occurs because the concentration of metronidazole exceeds its solubility limit in the final aqueous solution. Here are some steps to troubleshoot this:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of metronidazole in your experiment.

  • Optimize the Co-solvent Concentration: If you are using a co-solvent like DMSO, ensure it is used at a final concentration that does not harm your biological system, typically less than 1%.

  • pH Adjustment: Metronidazole's solubility is pH-dependent. Adjusting the pH of your final medium may help.

  • Serial Dilutions: Perform serial dilutions of your stock solution in the experimental medium with thorough mixing at each step to avoid localized high concentrations that can trigger precipitation.

Q3: How does pH affect the solubility of metronidazole?

A3: Metronidazole's solubility is significantly influenced by pH. It is a weak base with a pKa of approximately 2.6. Its solubility is highest in acidic conditions and decreases as the pH increases. For instance, at a pH of 1.2, its solubility in water at room temperature is about 64.8 mg/mL, while at a pH range of 2.5 to 8.0, the solubility drops to approximately 10 mg/mL. In phosphate buffer, the solubility is even lower, with values of 0.0197 mg/mL at pH 4.5, 0.02656 mg/mL at pH 6.8, and 0.0303 mg/mL at pH 7.4.

Q4: Can I heat the solution to improve metronidazole solubility?

A4: Gently warming the solution can help increase the solubility of metronidazole. For example, warming a water solution to 50°C with ultrasonication can aid in dissolution. However, be cautious about the stability of metronidazole at elevated temperatures, especially for prolonged periods, as it can degrade. Always check the stability of your final formulation under your specific experimental conditions.

Q5: How should I prepare metronidazole for in vivo animal studies?

A5: For oral administration in animal studies, metronidazole can be suspended in a suitable vehicle. For intravenous administration, a common approach is to use a commercially available injectable solution (e.g., 5 mg/mL metronidazole solution). If preparing your own solution for injection, it is critical to ensure sterility and complete dissolution to prevent precipitation in the bloodstream. A common method involves dissolving metronidazole in a vehicle suitable for injection, such as isotonic saline, potentially with the use of a co-solvent like propylene glycol to enhance solubility. For oral dosing in cats, a compounded formulation of metronidazole benzoate is often used to mask the bitter taste.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues with metronidazole solubility.

Issue 1: Metronidazole Powder is Not Dissolving in Aqueous Buffer
  • Initial Check: Verify that the concentration you are trying to achieve is below the known solubility limit of metronidazole in your specific buffer and at your experimental temperature.

  • Solution 1: Use an Organic Solvent for a Stock Solution. Prepare a high-concentration stock solution in DMSO or DMF. Then, dilute this stock solution into your aqueous buffer.

  • Solution 2: Adjust the pH. If your experimental conditions allow, lower the pH of the aqueous buffer to increase metronidazole's solubility.

  • Solution 3: Gentle Heating and Sonication. Warm the solution gently while stirring or sonicating. Be mindful of potential degradation at higher temperatures.

Issue 2: Precipitation Occurs After Storing the Prepared Solution
  • Initial Check: Confirm the storage conditions (temperature and light exposure). Metronidazole solutions can be sensitive to light and temperature changes.

  • Solution 1: Store at an Appropriate Temperature. Refrigeration can cause crystallization of metronidazole solutions. Storing at room temperature, protected from light, is often preferable.

  • Solution 2: Prepare Fresh Solutions. Aqueous solutions of metronidazole are not recommended for storage for more than one day. It is best practice to prepare fresh solutions for each experiment.

  • Solution 3: Check for Contamination. Microbial contamination can sometimes be mistaken for precipitation. Ensure sterile techniques were used during preparation.

Data Presentation

Table 1: Solubility of Metronidazole in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Reference
Water20~10
Water (pH 1.2)Room Temperature64.8
Water (pH 2.5 - 8.0)Room Temperature~10
0.1 N HCl252.164
Phosphate Buffer (pH 4.5)250.0197
Phosphate Buffer (pH 6.8)250.02656
Phosphate Buffer (pH 7.4)250.0303
PBS (pH 7.2)Not Specified~2
Dimethyl Sulfoxide (DMSO)Not Specified15 - 34
Dimethylformamide (DMF)Not Specified~15
EthanolNot Specified~5
Propylene Glycol2017

Experimental Protocols

Protocol 1: Preparation of a Metronidazole Stock Solution for In Vitro Cell Culture
  • Weighing: Accurately weigh the desired amount of metronidazole powder using an analytical balance in a sterile environment.

  • Dissolution: In a sterile conical tube, add the appropriate volume of sterile DMSO to the metronidazole powder to achieve a high-concentration stock solution (e.g., 100 mM).

  • Vortexing: Vortex the solution thoroughly until the metronidazole is completely dissolved. Visually inspect for any remaining solid particles.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Perform serial dilutions in sterile cell culture medium to achieve the final desired concentration for your experiment. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).

Protocol 2: Preparation of Metronidazole for Oral Gavage in Mice
  • Vehicle Preparation: Prepare a suitable vehicle for oral administration, such as a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.

  • Weighing: Weigh the required amount of metronidazole powder based on the desired dosage and the number of animals to be treated.

  • Suspension: Gradually add the metronidazole powder to the CMC vehicle while continuously stirring or vortexing to create a uniform suspension.

  • Homogenization: If necessary, use a homogenizer to ensure a fine and stable suspension.

  • Administration: Administer the suspension to the mice via oral gavage using an appropriate gauge gavage needle. Ensure the suspension is well-mixed before each administration.

  • Stability: Prepare the suspension fresh daily to ensure accurate dosing and stability.

Visualizations

Metronidazole_Activation_Pathway Metronidazole_prodrug Metronidazole (Prodrug) Cell_Membrane Anaerobic Cell Membrane Metronidazole_prodrug->Cell_Membrane Passive Diffusion Metronidazole_intracellular Intracellular Metronidazole Cell_Membrane->Metronidazole_intracellular Nitro_Radical Nitroso Radical (Active Form) Metronidazole_intracellular->Nitro_Radical Reduction by reduced Ferredoxin PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Ferredoxin_red Ferredoxin (reduced) PFOR->Ferredoxin_red Reduces Ferredoxin_ox Ferredoxin (oxidized) Ferredoxin_ox->PFOR Ferredoxin_red->Metronidazole_intracellular DNA Bacterial DNA Nitro_Radical->DNA Interacts with DNA_damage DNA Strand Breakage & Destabilization DNA->DNA_damage Causes Cell_Death Cell Death DNA_damage->Cell_Death

Caption: Metronidazole activation pathway in anaerobic organisms.

Troubleshooting_Workflow Start Start: Need to dissolve Metronidazole Check_Solubility Is the desired concentration below the solubility limit in the chosen solvent? Start->Check_Solubility Dissolve Dissolve Metronidazole in the chosen solvent Check_Solubility->Dissolve Yes Choose_Solvent Choose a more suitable solvent (e.g., DMSO for stock solution) Check_Solubility->Choose_Solvent No Precipitation Is there precipitation upon dilution in aqueous media? Dissolve->Precipitation Success Solution Prepared Successfully Precipitation->Success No Lower_Concentration Lower the final concentration Precipitation->Lower_Concentration Yes Choose_Solvent->Start Lower_Concentration->Dissolve Adjust_pH Adjust the pH of the aqueous medium Lower_Concentration->Adjust_pH Adjust_pH->Dissolve Use_Cosolvent Increase co-solvent percentage (if applicable and tolerated) Adjust_pH->Use_Cosolvent Use_Cosolvent->Dissolve

Caption: Troubleshooting workflow for dissolving metronidazole.

References

Technical Support Center: Isometronidazole Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Scientific literature predominantly refers to the compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol as Metronidazole.[1][2][3] "Isometronidazole" is not a standard recognized name for a distinct isomer or related compound in the context of pharmaceutical stability. This guide will, therefore, refer to the compound as Metronidazole, addressing the stability issues pertinent to this chemical structure.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Metronidazole in solution.

Frequently Asked Questions (FAQs)

Q1: My Metronidazole solution is changing color. What could be the cause?

A change in color, often yellowing, is a common indicator of Metronidazole degradation, particularly due to light exposure (photodegradation).[4] It is crucial to protect Metronidazole solutions from light, especially UV light, to minimize the formation of colored degradants.[5]

Q2: I've noticed a precipitate forming in my Metronidazole solution. What's happening?

Precipitation can occur for several reasons:

  • Solubility Issues: Metronidazole has limited solubility in aqueous solutions, which is also pH-dependent. If the concentration exceeds its solubility limit under the specific solution conditions (pH, temperature, co-solvents), it can precipitate.

  • Degradation: Some degradation products may be less soluble than the parent Metronidazole, leading to their precipitation over time.

  • Temperature Effects: Lowering the temperature of a saturated solution can decrease solubility and cause precipitation.

Q3: What is the optimal pH for maintaining the stability of a Metronidazole solution?

Metronidazole exhibits maximum stability in a slightly acidic to neutral pH range. The degradation rate is largely independent of pH in the range of 3.9 to 6.6, with the maximum stability observed at pH 5.6. Both strongly acidic and, particularly, strongly alkaline conditions can accelerate hydrolytic degradation.

Q4: Can I autoclave my Metronidazole solution for sterilization?

While Metronidazole is relatively heat-stable for short periods, autoclaving can lead to some degradation. The extent of degradation will depend on the solution's pH and composition. If autoclaving is necessary, it is essential to perform a stability study to quantify any loss of potency and the formation of degradation products. Storing suspensions at 40°C has been shown to result in non-compliance with analysis parameters after 4 weeks, indicating that high temperatures can lead to degradation.

Troubleshooting Guides

Issue 1: Rapid Loss of Potency in Aqueous Solution

If you are observing a faster-than-expected decrease in Metronidazole concentration, consider the following factors:

  • pH of the Solution:

    • Problem: The pH of your solution may be outside the optimal stability range of 3.9-6.6. Basic conditions, in particular, significantly accelerate degradation.

    • Solution: Use a suitable buffer system (e.g., acetate or phosphate) to maintain the pH at approximately 5.6 for maximal stability.

  • Exposure to Light:

    • Problem: Metronidazole is susceptible to photodegradation when exposed to light, especially UV radiation at 254 nm.

    • Solution: Prepare and store the solution in amber or light-protecting containers. Minimize exposure to ambient and UV light sources during experiments.

  • Elevated Temperature:

    • Problem: Higher temperatures accelerate the degradation kinetics of Metronidazole.

    • Solution: Store stock solutions and experimental samples at controlled room temperature or under refrigeration, as appropriate. Avoid prolonged exposure to high temperatures.

Issue 2: Inconsistent Results in Stability Studies

Inconsistent or variable results in stability assays can often be traced back to experimental conditions:

  • Oxidative Stress:

    • Problem: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the imidazole ring.

    • Solution: Consider de-gassing solvents to remove dissolved oxygen. If the formulation allows, the inclusion of antioxidants may be beneficial.

  • Choice of Co-solvents:

    • Problem: The choice of co-solvent can significantly impact stability. For instance, while propylene glycol has been shown to increase the stability of Metronidazole solutions, polyethylene glycol 400 can have a detrimental effect.

    • Solution: If a co-solvent is necessary to enhance solubility, select one that is known to improve the stability of Metronidazole, such as propylene glycol. Always validate the stability in any new solvent system.

Data Summary Tables

Table 1: pH Influence on Metronidazole Degradation

pH RangeStability ProfileCatalytic Species
< 3.9Acid-catalyzed degradationH⁺
3.9 - 6.6pH-independent region (maximal stability)H₂O
> 6.6Base-catalyzed degradationOH⁻

Data synthesized from multiple sources indicating the general trend of pH-dependent hydrolysis.

Table 2: Quantitative Kinetic Data for Metronidazole Degradation

ParameterValueCondition
Activation Energy (Ea) 15.35 kcal/molIn 0.1 M acetate buffer (pH 3.1)
Half-life (t½) 963 hoursAt room temperature in 0.1 M acetate buffer (pH 3.1)
H⁺ Catalytic Rate Constant 6.11 x 10⁻⁵ M⁻¹s⁻¹Aqueous solution
OH⁻ Catalytic Rate Constant 4.10 x 10⁻³ M⁻¹s⁻¹Aqueous solution
Pseudo-first-order rate constant (k) 0.026 min⁻¹Photocatalytic degradation (pH 9, 0.4 g/L Ag-N-SnO₂)
Quantum Yield (Φ) 5.9 x 10⁻³ mol Einstein⁻¹Direct photolysis

This table presents a compilation of quantitative data from various stability studies.

Experimental Protocols

Protocol 1: Forced Degradation Study of Metronidazole

This protocol outlines the conditions for stress testing to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Metronidazole at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mobile phase component).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 10 mL of the stock solution with 10 mL of 1.0 N HCl. Reflux the mixture for 6 hours at 60°C. Cool, neutralize with 1.0 N NaOH, and dilute to a suitable concentration for analysis.
  • Base Hydrolysis: Mix 10 mL of the stock solution with 10 mL of 1.0 N NaOH. Reflux for 6 hours at 60°C. Metronidazole is known to degrade significantly under alkaline conditions. Cool, neutralize with 1.0 N HCl, and dilute for analysis.
  • Oxidative Degradation: Mix the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours. Dilute for analysis.
  • Thermal Degradation: Expose the solid drug powder to dry heat at 70°C for 48 hours. Also, reflux the stock solution at 60°C for 6 hours. Prepare solutions from the stressed samples for analysis.
  • Photodegradation: Expose the stock solution to UV light (254 nm) and/or sunlight. The duration of exposure should be sufficient to cause some degradation (e.g., 24-48 hours). A control sample should be kept in the dark.

3. Analysis:

  • Analyze all stressed samples, along with a non-stressed control, using a stability-indicating HPLC method (see Protocol 2).
  • Assess the percentage of degradation and examine the chromatograms for the appearance of new peaks corresponding to degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is a general High-Performance Liquid Chromatography (HPLC) method suitable for the analysis of Metronidazole and its degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 40 mM, pH 7.5) and an organic solvent like methanol or acetonitrile in a gradient or isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or 322 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Metronidazole Stock Solution (1 mg/mL) acid Acid Hydrolysis (1.0 N HCl, 60°C, 6h) stock->acid base Base Hydrolysis (1.0 N NaOH, 60°C, 6h) stock->base oxidation Oxidation (3% H₂O₂, RT, 24h) stock->oxidation thermal Thermal Stress (70°C, 48h) stock->thermal photo Photodegradation (UV/Sunlight) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation (% Degradation, Purity) hplc->data

Caption: Workflow for a forced degradation study of Metronidazole.

degradation_pathway cluster_pathways Degradation Pathways cluster_products Degradation Products metronidazole Metronidazole hydrolysis Hydrolysis (Acid/Base Catalyzed) metronidazole->hydrolysis oxidation Oxidation metronidazole->oxidation photolysis Photolysis (UV/Sunlight) metronidazole->photolysis hydrolysis_prod Ring Cleavage & Other Products hydrolysis->hydrolysis_prod oxidation_prod Oxidized Imidazole Ring Products oxidation->oxidation_prod photolysis_prod Rearrangement Products Elimination of Nitro Group photolysis->photolysis_prod

Caption: Major degradation pathways for Metronidazole in solution.

References

Technical Support Center: Optimizing Metronidazole Dosage for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using metronidazole in cell culture experiments. It includes frequently asked questions, troubleshooting guides, experimental protocols, and key data to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for metronidazole in eukaryotic cells?

A1: Metronidazole is a prodrug that is selectively toxic to anaerobic or hypoxic cells.[1][2][3] It passively diffuses into the cell where, under low-oxygen conditions, its nitro group is reduced by cellular components like pyruvate-ferredoxin oxidoreductase.[][5] This reduction creates highly reactive nitro radicals. These cytotoxic particles damage DNA, leading to strand breaks and helix destabilization, and can also disrupt other proteins, ultimately causing cell death. Aerobic cells generally lack the enzymes with the low redox potential necessary to activate metronidazole, which accounts for its selective toxicity.

Q2: What are the typical concentration ranges for metronidazole in cell culture experiments?

A2: The effective concentration of metronidazole is highly dependent on the cell line, incubation time, and experimental conditions (especially oxygen levels). Published studies have used a wide range, from 0.1 µg/mL to over 250 µg/mL. For example, studies on DLD-1 colorectal cancer cells showed increased apoptosis at concentrations of 10 and 50 µg/mL after 24 hours. In contrast, a study on CAL-27 tongue cancer cells found a significant increase in cell viability at 100 µg/mL after 24 hours. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Q3: How critical are oxygen levels for metronidazole's activity?

A3: Oxygen level is a critical factor. Metronidazole requires a low-oxygen (hypoxic or anaerobic) environment for its reductive activation. In the presence of oxygen, the activated drug can be reoxidized back to its inactive form, significantly reducing its cytotoxic effects. Therefore, its efficacy is markedly higher in hypoxic cells, such as those found in the core of solid tumors, compared to aerobic cells.

Q4: How stable is metronidazole in standard cell culture media?

A4: Metronidazole is generally stable in aqueous solutions at physiological pH. However, its stability can be affected by factors like high pH (alkaline conditions) and elevated temperatures, which can accelerate degradation. For standard cell culture incubations (37°C, neutral pH), metronidazole is considered sufficiently stable for experiments lasting up to 72 hours or more. It is always best practice to prepare fresh stock solutions and dilute them into the medium immediately before use.

Troubleshooting Guides

Q1: I'm observing much higher cell death than expected, even at low concentrations. What could be the cause?

A1:

  • High Cell Line Sensitivity: Your specific cell line may be exceptionally sensitive to metronidazole.

  • Hypoxic Conditions: Unintended hypoxic conditions in your culture (e.g., high cell density, unstirred multi-well plates) can enhance metronidazole's activation and cytotoxicity.

  • Incorrect Concentration: Double-check your stock solution calculations and dilution steps. An error in calculation can lead to a much higher final concentration than intended.

  • Solvent Toxicity: If using a solvent like DMSO to dissolve metronidazole, ensure the final concentration in the culture medium is non-toxic (typically <0.5%).

Q2: Metronidazole is having no effect on my cells, even at high concentrations. Why?

A2:

  • Aerobic Culture Conditions: Standard cell culture is performed under aerobic conditions, which prevent the necessary reductive activation of metronidazole. Its cytotoxic effects on many mammalian cell lines are minimal under normal oxygen levels.

  • Cell Line Resistance: The target cells may lack the specific enzymes required to activate the drug or may have robust DNA repair mechanisms.

  • Drug Degradation: Ensure your metronidazole stock has not expired and was stored correctly. Although stable, prolonged storage in solution at room temperature can lead to degradation.

  • Insufficient Incubation Time: The cytotoxic effects of metronidazole can be time-dependent. Consider extending the incubation period (e.g., from 24h to 48h or 72h).

Q3: I am seeing high variability between my experimental replicates. What are some common causes?

A3:

  • Inconsistent Cell Seeding: Ensure a uniform number of cells is seeded in each well, as cell density can affect oxygen levels and drug response.

  • Edge Effects in Plates: The outer wells of a multi-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. Avoid using the outermost wells for data collection or ensure they are adequately hydrated (e.g., by filling surrounding wells with sterile PBS).

  • Incomplete Drug Mixing: Ensure the metronidazole is thoroughly mixed into the medium before adding it to the cells.

  • Fluctuations in Incubator Conditions: Inconsistent CO2, temperature, or humidity levels can introduce variability.

Q4: My results show an unexpected increase in cell viability or proliferation after treatment. Is this possible?

A4: Yes, this paradoxical effect has been reported. A study on the CAL-27 tongue cancer cell line showed a significant increase in viability at 100 µg/mL after 24 hours. Similarly, MCF-7 breast cancer cells showed increased growth at 250 µg/mL after 24 hours. The mechanisms are not fully understood but could involve stress-response pathways or off-target effects at specific concentrations in certain cell lines. This underscores the importance of a full dose-response curve to identify potential hormetic effects.

Data Presentation: Metronidazole Effects on Various Cell Lines

The following tables summarize quantitative data from different studies to illustrate the concentration- and time-dependent effects of metronidazole.

Table 1: Effect of Metronidazole on DLD-1 Colorectal Cancer Cells Data extracted from a study assessing cell viability and apoptosis.

Concentration (µg/mL)Incubation Time (hours)Effect on Cell Viability (% of Control)Induction of Apoptosis
102486.9%Statistically Significant Increase
502487.8%Statistically Significant Increase
2502487.7%Statistically Significant Increase
0.148DiminishedStatistically Significant Increase
1048DiminishedStatistically Significant Increase
5048DiminishedStatistically Significant Increase
25048DiminishedStatistically Significant Increase
All Tested (0.1-250)72DiminishedStatistically Significant Increase

Table 2: Effect of Metronidazole on Various Cell Lines Comparative data from multiple publications.

Cell LineConcentration (µg/mL)Incubation Time (hours)Observed EffectReference
CAL-27 (Tongue Cancer)1, 10, 5024, 48, 72No significant impact on viability
10024Significant increase in viability
MCF-7 (Breast Cancer)1, 1072Reduced cell viability
25024Significant increase in viability
MDA-MB-231 (Breast Cancer)25024, 72Significant increase in viability
Human Gingival Fibroblasts 5, 50, 150, 30024, 48, 72, 96Dose-dependent cytotoxicity; >50% viability at all concentrations

Experimental Protocols

Protocol 1: Determining Metronidazole Cytotoxicity using MTT Assay

This protocol provides a method to assess cell viability based on the metabolic activity of the cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Drug Preparation: Prepare a stock solution of metronidazole (e.g., 50 mg/mL in DMSO or culture medium). Create a series of serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 250 µg/mL). Include a vehicle control (medium with the same concentration of solvent, if used) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different metronidazole concentrations to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the no-treatment control cells. Plot the dose-response curve to determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).

Protocol 2: Assessing Apoptosis vs. Necrosis via Flow Cytometry

This protocol distinguishes between live, apoptotic, and necrotic cells using Annexin V and Propidium Iodide (PI) staining.

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with desired concentrations of metronidazole for a specific duration as determined from cytotoxicity assays. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE Express. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Metronidazole_Activation Simplified Mechanism of Metronidazole Activation cluster_cell Hypoxic Eukaryotic Cell Met_out Metronidazole (Inactive Prodrug) Met_in Metronidazole Met_out->Met_in Passive Diffusion Activation Reductive Activation (e.g., by PFOR) Met_in->Activation e- Radicals Cytotoxic Nitro Radicals Activation->Radicals DNA Cellular DNA Radicals->DNA Interaction Damage DNA Strand Breaks & Helix Destabilization DNA->Damage Death Cell Death Damage->Death

Caption: Metronidazole activation pathway in a hypoxic cell.

Experimental_Workflow Experimental Workflow for Dosage Optimization cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A Select Cell Line C Perform Dose-Response Assay (e.g., MTT) at 24h, 48h, 72h A->C B Prepare Metronidazole Stock Solution B->C D Determine IC50 and Select Concentrations for Study C->D E Conduct Mechanism-Specific Assays (e.g., Apoptosis, Cell Cycle) D->E F Analyze Data & Plot Results E->F G Interpret Findings F->G

Caption: Workflow for optimizing metronidazole dosage in cell culture.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Results Start Unexpected Result Observed Q1 Is cell death too high? Start->Q1 Q2 Is there no effect? Start->Q2 Q3 Is there high variability? Start->Q3 A1 Check for: - High cell sensitivity - Unintended hypoxia - Calculation errors Q1->A1 Yes A2 Check for: - Aerobic conditions - Cell line resistance - Insufficient incubation time Q2->A2 Yes A3 Check for: - Inconsistent seeding - Plate edge effects - Poor mixing Q3->A3 Yes

Caption: Logic diagram for troubleshooting common experimental issues.

References

Isometronidazole HPLC Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isometronidazole HPLC assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the analysis of this compound and related compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and detailed troubleshooting guides for specific problems you may encounter during your HPLC analysis.

Peak Shape Problems: Why is my this compound peak tailing or fronting?

Peak tailing is a common issue where the peak is asymmetrical with a drawn-out tail, while peak fronting shows an asymmetrical peak with a leading edge.

Possible Causes and Solutions:

Cause Solution
Secondary Interactions This compound, being a basic compound, can interact with acidic residual silanol groups on the silica-based column packing, causing peak tailing.[1] Solutions: - Lower Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., pH 3) to suppress the ionization of silanol groups.[1] - Use a Highly Deactivated Column: Employ an end-capped column or a column with a polar-embedded phase to shield the silanol groups. - Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block the active silanol sites.
Column Overload Injecting too much sample can lead to peak distortion, including fronting. Solutions: - Reduce Sample Concentration: Dilute your sample and reinject. - Decrease Injection Volume: Inject a smaller volume of the sample.
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Solution: - Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a weaker solvent.
Column Degradation A void at the column inlet or a contaminated frit can disrupt the sample path, leading to split or tailing peaks. Solutions: - Use a Guard Column: A guard column will protect the analytical column from strongly retained impurities. - Reverse Flush the Column: If the manufacturer allows, reverse the column and flush it with a strong solvent to remove contaminants from the inlet frit. - Replace the Column: If the problem persists, the column may be permanently damaged and needs replacement.

Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed check_overload Is the sample concentration or injection volume too high? start->check_overload reduce_load Reduce sample concentration or injection volume. check_overload->reduce_load Yes check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No end Peak Shape Improved reduce_load->end dissolve_in_mp Dissolve sample in mobile phase. check_solvent->dissolve_in_mp Yes check_column Is the column old or contaminated? check_solvent->check_column No dissolve_in_mp->end use_guard_column Use a guard column. Consider reverse flushing or replacing the column. check_column->use_guard_column Yes check_ph Are there secondary interactions with the stationary phase? check_column->check_ph No use_guard_column->end adjust_ph Lower mobile phase pH or use a deactivated column. check_ph->adjust_ph Yes adjust_ph->end

Caption: Troubleshooting workflow for addressing peak tailing in HPLC.

Retention Time (RT) Fluctuation: Why is the retention time of my this compound peak shifting?

Inconsistent retention times can compromise the identification and quantification of your analyte.

Possible Causes and Solutions:

Cause Solution
Mobile Phase Composition Even small variations in the mobile phase composition can lead to significant shifts in retention time. An error of 1% in the organic solvent can change the retention time by 5-15%. Solutions: - Precise Preparation: Prepare the mobile phase gravimetrically instead of volumetrically for better accuracy. - Degassing: Thoroughly degas the mobile phase to prevent bubble formation, which can affect pump performance. - pH Control: If using a buffer, ensure its pH is accurately measured and that it provides sufficient buffering capacity. A change of 0.1 pH units can shift retention time by 10%.
Flow Rate Instability A fluctuating flow rate from the pump will cause retention times to vary. Solutions: - Pump Maintenance: Check for leaks in the pump, worn seals, or faulty check valves. Flush the pump to remove any precipitated buffer salts. - Prime the System: Ensure all solvent lines are properly primed to remove air bubbles.
Column Temperature Variations in column temperature can affect retention times. A 1°C change can alter retention by 1-2%. Solution: - Use a Column Oven: Maintain a constant and consistent column temperature using a column oven.
Column Equilibration Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift, especially in gradient elution. Solution: - Adequate Equilibration: Ensure the column is equilibrated for a sufficient time until a stable baseline is achieved.
Column Aging/Contamination Over time, the stationary phase of the column can degrade or become contaminated, leading to changes in retention. Solutions: - Column Washing: Implement a regular column washing procedure. - Sample Filtration: Filter all samples before injection to remove particulate matter.

Logical Relationship Diagram for RT Shifts:

G RT_Shift Retention Time Shift Mobile_Phase Mobile Phase Issues RT_Shift->Mobile_Phase Pump Pump/Flow Rate Issues RT_Shift->Pump Column Column Issues RT_Shift->Column Temp Temperature Fluctuations RT_Shift->Temp Composition Inaccurate Composition Mobile_Phase->Composition pH Incorrect pH Mobile_Phase->pH Degassing Inadequate Degassing Mobile_Phase->Degassing Leaks Leaks Pump->Leaks Seals Worn Seals Pump->Seals Air_Bubbles Air Bubbles Pump->Air_Bubbles Aging Aging/Contamination Column->Aging Equilibration Insufficient Equilibration Column->Equilibration

Caption: Factors contributing to retention time shifts in HPLC.

Poor Resolution: How can I improve the separation between this compound and other peaks?

Poor resolution occurs when two or more peaks in a chromatogram overlap, making accurate quantification difficult.

Possible Causes and Solutions:

Cause Solution
Suboptimal Mobile Phase The composition of the mobile phase is a critical factor in achieving good resolution. Solutions: - Adjust Organic Modifier: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) will increase retention and may improve resolution. - Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity. - Modify pH: Adjusting the mobile phase pH can change the ionization state of analytes and improve separation.
Inappropriate Column The choice of column chemistry and dimensions significantly impacts resolution. Solutions: - Change Stationary Phase: If resolution is still poor, consider a column with a different stationary phase (e.g., C8, Phenyl). - Increase Column Length: A longer column provides more theoretical plates and can improve resolution. - Decrease Particle Size: Columns with smaller particles (e.g., sub-2 µm for UHPLC) offer higher efficiency and better resolution.
Inefficient Separation Conditions Other experimental parameters can be adjusted to enhance resolution. Solutions: - Lower the Flow Rate: Reducing the flow rate can sometimes improve separation, although it will increase the run time. - Use Gradient Elution: For complex samples with a wide range of polarities, a gradient elution can improve the resolution of all peaks.
Sensitivity and Baseline Issues: Why is my baseline noisy or drifting, and my peaks are too small?

A noisy or drifting baseline can interfere with the detection and integration of small peaks, leading to low sensitivity.

Possible Causes and Solutions:

Cause Solution
Contaminated Mobile Phase Impurities in the mobile phase solvents or buffers can cause a noisy or drifting baseline. Solutions: - Use HPLC-Grade Solvents: Always use high-purity, HPLC-grade solvents. - Freshly Prepare Mobile Phase: Prepare the mobile phase fresh daily and filter it.
Detector Issues A dirty flow cell or a failing lamp in the detector can lead to baseline noise. Solutions: - Flush the Flow Cell: Flush the detector flow cell with an appropriate solvent. - Replace the Lamp: If the lamp is old, it may need to be replaced.
System Leaks Leaks in the system can cause pressure fluctuations and a noisy baseline. Solution: - Inspect for Leaks: Carefully inspect all fittings and connections for any signs of leaks.
Low Analyte Concentration If the concentration of this compound in the sample is too low, the peak height will be small. Solution: - Concentrate the Sample: If possible, concentrate the sample before injection.

Experimental Protocols

Below are example experimental protocols for the HPLC analysis of metronidazole, which can be adapted for this compound.

Example Isocratic HPLC Method for this compound

This method is a general starting point and may require optimization.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Methanol / 0.1% Phosphoric Acid (20:80, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 317 nm or 320 nm
Injection Volume 10-20 µL
Sample Preparation Dissolve the sample in the mobile phase to a suitable concentration.
Example Gradient HPLC Method for this compound and Impurities

A gradient method is useful for separating the main compound from its potential degradation products.

Parameter Condition
Column Kinetex C18, 100 x 4.6 mm, 2.6 µm particle size
Mobile Phase A 0.05M KH₂PO₄ (pH 3.5)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0 - 5
5 - 10
After 10
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Forced Degradation Study Protocol

Forced degradation studies are essential for developing stability-indicating methods. They help to ensure that degradation products do not interfere with the quantification of the active pharmaceutical ingredient (API).

Stress Condition Example Protocol
Acid Hydrolysis Treat the sample solution with 0.1 N to 5 N HCl and reflux for a specified time (e.g., 4 hours). Neutralize before injection.
Base Hydrolysis Treat the sample solution with 0.01 N to 5 N NaOH and reflux for a specified time (e.g., 90 minutes to 4 hours). Neutralize before injection.
Oxidative Degradation Treat the sample solution with 3% hydrogen peroxide for a specified time (e.g., 90 minutes).
Thermal Degradation Heat the sample solution at a specific temperature (e.g., 80°C) for a set duration (e.g., 15-60 minutes).
Photodegradation Expose the sample solution to UV light (e.g., in a photostability chamber for 7 days).

Workflow for Forced Degradation and Method Specificity:

G start Develop HPLC Method stress_studies Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) start->stress_studies analyze_samples Analyze Stressed Samples by HPLC stress_studies->analyze_samples check_resolution Is there adequate resolution between the main peak and degradation peaks? analyze_samples->check_resolution method_specific Method is Specific and Stability-Indicating check_resolution->method_specific Yes optimize_method Optimize Method (Mobile Phase, Gradient, Column) check_resolution->optimize_method No optimize_method->analyze_samples

Caption: Workflow for establishing a stability-indicating HPLC method.

References

Technical Support Center: Isometronidazole Interference in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential interference caused by isometronidazole in various biological assays.

Note on this compound: "this compound" is not a standard chemical name found in scientific literature. This guide assumes the query pertains to metronidazole , a widely used 5-nitroimidazole drug, and its parent compound imidazole , which is frequently used in experimental buffers (e.g., for His-tag protein purification). The principles and troubleshooting steps discussed are based on the known properties and interference profiles of metronidazole and imidazole.

Frequently Asked Questions (FAQs)

Q1: Does this compound interfere with standard UV-Vis spectrophotometry for DNA or protein quantification?

A: Yes, significant interference is possible. The imidazole ring structure absorbs UV light. Imidazole solutions, commonly used for eluting His-tagged proteins, can have a notable absorbance at 280 nm (A280), which would lead to an overestimation of protein concentration[1]. Metronidazole has a distinct absorption spectrum with a maximum wavelength around 321 nm, which can also interfere with spectrophotometric measurements if its absorbance overlaps with that of the analyte or assay reagents[2][3][4].

Q2: Which protein quantification assay is most suitable for samples containing this compound or imidazole?

A: The Bradford protein assay is the recommended choice. It is more tolerant of imidazole compared to assays like the Lowry and BCA, which are based on copper (Cu²⁺) reduction[1]. Phenolic compounds and compounds with imidazole rings can reduce Cu²⁺ to Cu¹⁺, leading to a false positive signal and an overestimation of protein concentration. When using the Bradford assay, it is crucial to use the same buffer containing imidazole (but without the protein) as the reagent blank for accurate measurement.

Q3: Can this compound affect the results of cell viability assays like MTT or resazurin?

A: Yes, but it is primarily due to its biological activity rather than direct chemical interference. Metronidazole has been shown to be cytotoxic, reducing cell viability and inducing apoptosis in various cell lines in a dose- and time-dependent manner. Therefore, a decrease in signal in an MTT or resazurin assay is likely reflecting a true biological effect of the drug on the cells. However, to exclude direct chemical interference, a cell-free control experiment is recommended.

Q4: My oxidative stress markers are altered after treating cells with this compound. Is this assay interference or a biological effect?

A: This is a known biological effect of the drug. Metronidazole is believed to exert its effects by generating reactive nitro radicals and reactive oxygen species (ROS) after its nitro group is reduced within cells. This process can induce oxidative stress, leading to DNA damage and alterations in the activity of antioxidant enzymes. Therefore, changes in oxidative stress markers are an expected outcome of metronidazole treatment and not an assay artifact.

Q5: How can I be sure my immunoassay (e.g., ELISA) results are not affected by this compound?

A: While direct, widespread interference of metronidazole in immunoassays is not heavily documented, it is crucial to validate this for your specific assay. Interference can occur if the compound cross-reacts with antibodies, affects antibody-antigen binding, or interferes with the detection system (e.g., enzymatic colorimetric reaction). To test for this, you can run a control where you spike a known concentration of this compound into a sample with a known analyte concentration and observe if the recovery of the analyte is affected.

Troubleshooting Guides

This section offers a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Inaccurate Protein Concentration Measurement

Question: My A280 readings are unreliable, and my BCA assay gives unexpectedly high protein concentrations in samples eluted with an imidazole-containing buffer. What is happening and how do I fix it?

Answer: The issue stems from the chemical properties of the imidazole ring.

  • Cause of A280 Interference: Imidazole has a strong absorbance at 280 nm, the same wavelength used to measure the absorbance of tryptophan and tyrosine residues in proteins. This leads to artificially inflated A280 readings.

  • Cause of BCA/Lowry Interference: These assays rely on the reduction of copper ions (Cu²⁺ to Cu¹⁺), which then react with a detection reagent. Imidazole can directly reduce copper, mimicking the presence of protein and causing a significant overestimation of the actual concentration.

Solutions:

  • Switch Assays: Use the Bradford assay, which is based on the binding of Coomassie dye to protein and is less susceptible to interference from imidazole.

  • Use the Correct Blank: For any assay, your blank must contain everything that is in your sample tube except the protein itself. This means using the exact imidazole-containing elution buffer as your blank to subtract the background signal.

  • Remove the Imidazole: If you cannot switch assays, you must remove the imidazole before quantification. This can be achieved through dialysis, buffer exchange with an ultrafiltration device, or size-exclusion chromatography.

Issue 2: Unexpected Results in Cell Viability Assays

Question: I am seeing a dose-dependent decrease in cell viability with this compound in my MTT assay. How do I distinguish between true cytotoxicity and direct chemical interference with the assay?

Answer: While the observed effect is very likely due to the known cytotoxicity of metronidazole, a simple control experiment can definitively rule out direct assay interference.

Experimental Logic: The MTT assay relies on cellular mitochondrial reductases to convert the yellow MTT tetrazolium salt into purple formazan crystals. To check for interference, you need to determine if this compound can reduce MTT on its own or interfere with the formazan's absorbance in a cell-free environment.

G cluster_prep Experimental Setup cluster_wells Control Plate Setup (Cell-Free) cluster_analysis Analysis cluster_conclusion Conclusion A Prepare Assay Medium (with MTT reagent) W1 Well 1: Medium + MTT (Negative Control) A->W1 W2 Well 2: Medium + MTT + this compound A->W2 W3 Well 3: Medium + MTT + Lysis Buffer (Positive Control - should be 0) A->W3 B Prepare this compound (highest concentration used) B->W2 C Prepare 100% Lysis Buffer (e.g., DMSO for formazan) C->W3 D Incubate plate under same conditions as cell experiment W1->D W2->D W3->D E Add Lysis Buffer (DMSO) to all wells D->E F Read Absorbance (e.g., at 570 nm) E->F G Compare Absorbance: Well 2 vs. Well 1 F->G H Is Abs(W2) > Abs(W1)? G->H I_Yes Interference Detected: Compound directly reduces MTT H->I_Yes Yes I_No No Direct Interference: Observed effect in cell-based assay is likely biological cytotoxicity H->I_No No

Caption: Workflow to test for direct interference in an MTT assay.
Data & Protocols

Quantitative Data Summary

Table 1: Compatibility of Common Protein Assays with Imidazole

Assay Type Principle Compatible with Imidazole? Comments
A280 UV Absorbance No Imidazole strongly absorbs at 280 nm, causing false high readings.
BCA / Lowry Copper (Cu²⁺) Reduction No Imidazole reduces Cu²⁺, leading to significant overestimation of protein.

| Bradford | Coomassie Dye Binding | Yes (Recommended) | Most tolerant method. Requires an imidazole-containing buffer as the blank. |

Table 2: Example of Metronidazole's Effect on Cell Viability Data summarized from a study on DLD-1 colorectal cancer cells.

Treatment Time Metronidazole Conc. (µg/mL) Cell Viability (% of Control)
24 hours 10 ~86.9%
50 ~87.8%
250 ~87.7%

| 72 hours | 0.1, 1, 250 | Showed further inhibition of cell growth compared to 24 hours. |

Experimental Protocols

Protocol 1: Control Experiment to Test for Direct Interference in MTT Assay

Objective: To determine if this compound chemically reacts with MTT reagent or interferes with the absorbance reading of formazan in a cell-free system.

Materials:

  • 96-well plate

  • Complete cell culture medium (the same used for your experiments)

  • MTT reagent (e.g., 5 mg/mL stock)

  • This compound stock solution

  • Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~570 nm

Methodology:

  • Plate Setup: Designate triplicate wells for each condition:

    • Negative Control: Medium + MTT

    • Test Condition: Medium + MTT + this compound (at the highest concentration used in your cell experiments)

  • Reagent Addition:

    • To all designated wells, add 90 µL of complete cell culture medium.

    • Add 10 µL of the MTT stock solution to all wells.

    • To the "Test Condition" wells, add the appropriate volume of this compound stock to reach the final desired concentration. Add an equivalent volume of vehicle (e.g., DMSO, PBS) to the "Negative Control" wells.

  • Incubation: Incubate the plate for the same duration and under the same conditions (e.g., 2-4 hours at 37°C, 5% CO₂) as your cellular assay. This mimics the conditions under which interference might occur.

  • Observation: Visually inspect the wells. If the "Test Condition" wells have turned purple, it indicates direct reduction of MTT by your compound.

  • Solubilization: Add 100 µL of solubilization buffer to all wells and mix thoroughly by pipetting up and down to dissolve any formazan formed.

  • Read Plate: Measure the absorbance of the plate at the appropriate wavelength (e.g., 570 nm, with a reference wavelength of ~630 nm).

  • Analysis: Subtract the average absorbance of the Negative Control wells from the Test Condition wells. If the resulting value is significantly above zero, it confirms that this compound directly interferes with the MTT assay by chemically reducing the tetrazolium salt.

Visualized Mechanisms and Workflows

G cluster_pathway Proposed Mechanism of Metronidazole-Induced Oxidative Stress A Metronidazole (Inactive Prodrug) B Enters Cell A->B C Reduction of Nitro Group (NO2) by Cellular Reductases B->C D Formation of Reactive Nitroso Radicals C->D E Interaction with O2 C->E G Oxidative Damage to: - DNA - Proteins - Lipids D->G F Generation of Reactive Oxygen Species (ROS) (e.g., Superoxide O2⁻) E->F F->G H Cellular Stress Response & Cytotoxicity G->H

Caption: Mechanism of metronidazole-induced oxidative stress.

G cluster_start Problem Identification cluster_diag Diagnosis cluster_solutions Solutions Start Inaccurate Protein Assay Result with Imidazole Buffer Q1 Which assay was used? Start->Q1 S_BCA Problem: Imidazole reduces Cu2+. Solution: 1. Switch to Bradford Assay. 2. Or, remove imidazole via dialysis/buffer exchange. Q1->S_BCA BCA / Lowry S_A280 Problem: Imidazole absorbs at 280nm. Solution: 1. Use Bradford Assay. 2. Or, remove imidazole. Q1->S_A280 A280 S_Bradford Did you use the correct blank? Q1->S_Bradford Bradford S_Bradford_Yes Result should be accurate. Consider other contaminants. S_Bradford->S_Bradford_Yes Yes S_Bradford_No Re-run assay using 'Buffer + Imidazole' as the blank. S_Bradford->S_Bradford_No No

Caption: Troubleshooting workflow for protein assay interference.

References

Technical Support Center: Reducing Isometronidazole Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and reduce the in vitro cytotoxicity of Isometronidazole in your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: My cells are showing high levels of cytotoxicity with this compound, even at low concentrations. What is the likely cause?

A1: The cytotoxicity of this compound, a nitroimidazole compound, is primarily due to its mechanism of action, which involves reductive activation.[1] Under hypoxic (low oxygen) conditions, the nitro group of this compound is reduced, leading to the formation of highly reactive nitro radicals. These radicals can induce cellular damage, including DNA strand breaks, and contribute to cell death. If your cell culture conditions have low oxygen levels, this can enhance the cytotoxic effects of the drug.

Q2: How can I determine if the observed cytotoxicity is specific to this compound or an artifact of my experimental setup?

A2: It is crucial to include proper controls in your experiment to distinguish between compound-specific cytotoxicity and experimental artifacts.[2] Key controls include:

  • Vehicle Control: Treat cells with the same solvent used to dissolve the this compound at the highest concentration used in the experiment. This will account for any solvent-induced toxicity.

  • Untreated Control: This group of cells will not receive any treatment and serves as a baseline for normal cell viability.

  • Positive Control: Use a well-characterized cytotoxic compound to ensure that your assay is sensitive enough to detect cell death.

Q3: Are there any known compounds that can help reduce the cytotoxicity of this compound in vitro?

A3: Yes, antioxidants have shown promise in mitigating the cytotoxicity of related nitroimidazole compounds. N-acetylcysteine (NAC), a precursor to the intracellular antioxidant glutathione, has been used in combination with metronidazole to reduce its toxic effects.[3][4][5] The rationale is that NAC helps to replenish intracellular glutathione stores, which can be depleted by the reactive species generated during this compound metabolism.

Q4: Can I modify my cell culture conditions to reduce this compound's cytotoxicity?

A4: Since the activation of this compound is enhanced under hypoxic conditions, maintaining a well-oxygenated cell culture environment can help to reduce its cytotoxic effects. Ensure proper gas exchange in your incubator and consider using plates that allow for adequate oxygen diffusion. However, be aware that altering oxygen levels may also affect the normal physiology of your cells.

Troubleshooting Guides

Issue 1: Excessive Cell Death Observed at All Tested Concentrations
  • Possible Cause: The concentration range of this compound may be too high for your specific cell line.

  • Troubleshooting Steps:

    • Perform a dose-response experiment with a much wider range of concentrations, including very low doses, to determine the IC50 (half-maximal inhibitory concentration).

    • Reduce the incubation time of the drug with the cells. Cytotoxicity is often time-dependent.

    • Ensure that the solvent concentration is not exceeding toxic levels (typically below 0.5% for DMSO).

Issue 2: Inconsistent Cytotoxicity Results Between Experiments
  • Possible Cause: Variability in cell culture conditions, particularly oxygen levels, can lead to inconsistent results.

  • Troubleshooting Steps:

    • Standardize your cell seeding density and ensure that the cells are in the logarithmic growth phase when the experiment is initiated.

    • Monitor and control the CO2 and oxygen levels in your incubator to ensure consistency between experiments.

    • Check for mycoplasma contamination, which can affect cell health and response to drugs.

Issue 3: High Background Signal in Cytotoxicity Assay
  • Possible Cause: The compound may be interfering with the assay itself.

  • Troubleshooting Steps:

    • Run a cell-free control with this compound and the assay reagent to check for any direct interaction that may lead to a false positive signal.

    • If interference is detected, consider using a different cytotoxicity assay that relies on a different detection principle (e.g., if you are using a metabolic assay like MTT, try a membrane integrity assay like LDH).

Data Presentation

Table 1: Expected Effect of an Antioxidant on this compound Cytotoxicity (Hypothetical Data)

Treatment GroupThis compound Concentration (µM)Cell Viability (%)IC50 (µM)
This compound alone18525
1060
2550
5030
10015
This compound + N-acetylcysteine (NAC)195>50
1080
2565
5052
10035

This table illustrates the expected shift in the IC50 value of this compound when co-administered with an antioxidant like NAC. The hypothetical data is based on the principle of reducing oxidative stress-induced cytotoxicity.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (for positive control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include a "no cell" background control, a vehicle control, an untreated control, and a maximum LDH release positive control (cells treated with lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add compounds to cells incubation_24h->add_compounds prepare_dilutions Prepare this compound dilutions prepare_dilutions->add_compounds incubation_treatment Incubate for 24-72h add_compounds->incubation_treatment assay Select Assay incubation_treatment->assay mtt MTT Assay assay->mtt ldh LDH Assay assay->ldh other Other Assays assay->other read_plate Measure Absorbance/ Fluorescence mtt->read_plate ldh->read_plate other->read_plate calculate_viability Calculate % Viability/ Cytotoxicity read_plate->calculate_viability plot_data Plot Dose-Response Curve calculate_viability->plot_data

Caption: Workflow for in vitro cytotoxicity testing of this compound.

signaling_pathway This compound This compound reductive_activation Reductive Activation This compound->reductive_activation hypoxia Hypoxic Conditions hypoxia->reductive_activation reactive_radicals Reactive Nitro Radicals reductive_activation->reactive_radicals cellular_damage Cellular Damage (e.g., DNA breaks) reactive_radicals->cellular_damage cytotoxicity Cytotoxicity cellular_damage->cytotoxicity antioxidants Antioxidants (e.g., N-acetylcysteine) scavenging Radical Scavenging antioxidants->scavenging scavenging->reactive_radicals

Caption: Proposed mechanism of this compound cytotoxicity and mitigation by antioxidants.

References

Isometronidazole Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isometronidazole purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: While specific data for this compound is limited, impurities found in its isomer, metronidazole, are likely to be similar due to analogous synthetic routes. These can be broadly categorized as process-related impurities and degradation products. Process-related impurities may include unreacted starting materials, intermediates, and by-products from side reactions. For instance, in the synthesis of the related compound morinidazole, eight process-related impurities were identified, including previously unreported substances.[1]

Q2: What are the likely degradation pathways for this compound?

A2: this compound, like its isomer metronidazole, is susceptible to degradation under various stress conditions.[2] Forced degradation studies on metronidazole have shown it degrades under hydrolytic (acidic and basic), oxidative, and photolytic conditions.[3][4][5] The nitroimidazole ring is often the site of degradation. For other 5-nitroimidazoles, degradation products can include the corresponding 2-methyl-5-nitroimidazole. It is crucial to conduct forced degradation studies specifically for this compound to establish its intrinsic stability and identify its unique degradation products.

Q3: What are the recommended analytical methods for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for determining the purity of nitroimidazole compounds and for impurity profiling. A stability-indicating HPLC method should be developed and validated according to ICH guidelines. Such a method would typically involve a C18 column with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile. The method should be capable of separating this compound from its potential impurities and degradation products. Other techniques like LC-MS can be invaluable for the identification of unknown impurities.

Troubleshooting Guides

Recrystallization Issues

Problem: Oiling out during recrystallization.

  • Possible Cause: The solute is coming out of the solution above its melting point. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a solvent in which the compound is more soluble to reduce the supersaturation.

    • Try a different solvent or a solvent system with a lower boiling point.

    • Cool the solution more slowly to allow for crystal nucleation.

Problem: Poor recovery of purified this compound.

  • Possible Cause:

    • The chosen recrystallization solvent is too good at dissolving the compound, even at low temperatures.

    • Too much solvent was used.

    • The solution was not cooled sufficiently.

  • Solution:

    • Select a solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures.

    • Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.

    • Consider using a two-solvent system (a "good" solvent and a "poor" solvent) to fine-tune the solubility.

Problem: Crystals are colored or appear impure after recrystallization.

  • Possible Cause:

    • Colored impurities are co-crystallizing with the product.

    • The compound itself is inherently colored.

    • Degradation occurred during heating.

  • Solution:

    • Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.

    • Perform a second recrystallization.

    • Minimize the time the solution is kept at a high temperature to prevent thermal degradation.

Chromatography Issues

Problem: Poor separation of this compound from an impurity.

  • Possible Cause:

    • Inappropriate mobile phase composition.

    • Incorrect stationary phase.

    • Column overloading.

  • Solution:

    • Optimize the mobile phase by varying the solvent ratio, pH, or buffer concentration.

    • Try a different column with a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).

    • Reduce the amount of sample loaded onto the column.

    • Consider using a different chromatographic technique, such as preparative TLC or flash chromatography.

Problem: Tailing peaks in HPLC analysis.

  • Possible Cause:

    • Secondary interactions between the analyte and the stationary phase.

    • Column degradation.

    • Presence of highly polar or basic impurities.

  • Solution:

    • Adjust the pH of the mobile phase.

    • Add a competing base (e.g., triethylamine) to the mobile phase.

    • Use a new column or a column with end-capping.

    • Ensure the sample is fully dissolved in the mobile phase.

Data Presentation

Table 1: HPLC Method Parameters for the Analysis of Metronidazole (Adaptable for this compound)

ParameterConditionReference
Column Kinetex C18 (100 x 4.6 mm, 2.6 µm)
Mobile Phase A 0.05M KH₂PO₄ (pH 3.5)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 80% A; 5-10 min: gradient to 50% A
Flow Rate 1 mL/min
Detection UV at 230 nm
Retention Time 5.35 ± 0.004 min

Table 2: Potential Impurities in Nitroimidazole Synthesis (Based on Metronidazole and Morinidazole)

Impurity NamePotential SourceReference
2-Methyl-5-nitroimidazoleStarting material
Isomer of the main compoundSide reaction
Process-related unknown impuritiesBy-products of synthesis
Degradation productsHydrolysis, oxidation, photolysis

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: Test the solubility of crude this compound in a variety of solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Protocol 2: Developing a Stability-Indicating HPLC Method

  • Forced Degradation Study: Subject this compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and UV light) to generate degradation products.

  • Column and Mobile Phase Selection: Start with a standard C18 column and a mobile phase of acetonitrile and a phosphate or acetate buffer.

  • Method Optimization: Inject the stressed samples and optimize the mobile phase composition (gradient, pH, buffer strength) to achieve baseline separation of the parent drug from all degradation products and known impurities.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude this compound recrystallization Recrystallization start->recrystallization Initial Purification hplc Purity Analysis (HPLC) recrystallization->hplc Check Purity chromatography Chromatography chromatography->hplc Re-analyze hplc->chromatography Purity < 99.5% lcms Impurity Identification (LC-MS) hplc->lcms Identify Impurities final_product Pure this compound hplc->final_product Purity > 99.5%

Caption: A typical experimental workflow for the purification and analysis of this compound.

degradation_pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products This compound This compound hydrolysis Hydrolysis (Acid/Base) This compound->hydrolysis oxidation Oxidation (e.g., H2O2) This compound->oxidation photolysis Photolysis (UV/Vis Light) This compound->photolysis ring_cleavage Ring Cleavage Products hydrolysis->ring_cleavage side_chain_oxidation Side-Chain Oxidation Products oxidation->side_chain_oxidation denitration Denitration Products photolysis->denitration

Caption: Potential degradation pathways of this compound under various stress conditions.

References

Technical Support Center: Enhancing the Radiosensitizing Effect of Isometronidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the radiosensitizing effect of Isometronidazole.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound acts as a radiosensitizer?

A1: this compound, a 4-nitroimidazole derivative, functions as a hypoxia-activated prodrug (HAP). In the low-oxygen (hypoxic) environment characteristic of solid tumors, the nitro group of this compound is reduced, forming reactive intermediates. These intermediates can then "fix" radiation-induced DNA damage, particularly single- and double-strand breaks, by forming adducts with DNA radicals. This process makes the damage permanent and irreparable, leading to increased cell death in hypoxic tumor cells, which are typically resistant to radiation alone.

Q2: What is a typical concentration range for this compound in in vitro radiosensitization experiments?

A2: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line under both normoxic and hypoxic conditions. Generally, concentrations ranging from 1 to 10 mM have been used in preclinical studies with related nitroimidazoles. It is crucial to select a concentration that is minimally toxic on its own but effectively sensitizes cells to radiation.

Q3: How can I quantitatively measure the radiosensitizing effect of this compound?

A3: The most common method for quantifying radiosensitization is the clonogenic survival assay. From the survival curves of cells treated with radiation alone and in combination with this compound, you can calculate the Sensitizer Enhancement Ratio (SER) or Enhancement Ratio (ER). An SER greater than 1 indicates a radiosensitizing effect. For example, a clinical phase-II study on this compound in bladder carcinoma reported a gain factor of 1.2, indicating a 20% increase in local tumor control.[1]

Q4: What are some potential strategies to further enhance the radiosensitizing effect of this compound?

A4: Several strategies can be explored to potentiate the effects of this compound:

  • Combination with Hyperthermia: Mild hyperthermia (around 40-42°C) can increase blood flow to the tumor, thereby improving the delivery of this compound to hypoxic regions.[2][3] Heat itself can also inhibit DNA repair processes, creating a synergistic effect with this compound and radiation.[2]

  • Nanoparticle Delivery: Encapsulating this compound in nanoparticles can improve its solubility, stability, and tumor-targeting capabilities.[4] This approach can lead to higher intratumoral drug concentrations and more effective radiosensitization.

  • Inhibition of DNA Damage Response (DDR) Pathways: Combining this compound with inhibitors of key DNA repair proteins (e.g., PARP, ATM, ATR) could prevent the repair of DNA damage that is not "fixed" by this compound, leading to enhanced cell killing.

Troubleshooting Guides

Issue 1: High variability in clonogenic survival assay results.

  • Possible Cause: Inconsistent cell plating, drug concentration, or radiation dose.

    • Troubleshooting Steps:

      • Ensure a single-cell suspension before plating by gentle pipetting and visual inspection under a microscope.

      • Calibrate and verify the output of your radiation source regularly.

      • Prepare fresh drug dilutions for each experiment from a validated stock solution.

      • Include appropriate controls: untreated, drug alone, and radiation alone for each experiment.

  • Possible Cause: Edge effects in multi-well plates.

    • Troubleshooting Steps:

      • Avoid using the outer wells of the plate, or fill them with sterile water or media to maintain humidity.

      • Ensure even distribution of cells when seeding.

Issue 2: this compound does not show a significant radiosensitizing effect.

  • Possible Cause: Insufficient hypoxia in the in vitro model.

    • Troubleshooting Steps:

      • Verify the level of hypoxia in your experimental setup using a hypoxia probe or by measuring the expression of hypoxia-inducible markers (e.g., HIF-1α).

      • Ensure your hypoxia chamber is properly sealed and flushed with the appropriate gas mixture (e.g., 95% N₂, 5% CO₂, <0.1% O₂).

      • Consider using a 3D tumor spheroid model, which naturally develops a hypoxic core, better mimicking the tumor microenvironment.

  • Possible Cause: Suboptimal timing of drug administration and irradiation.

    • Troubleshooting Steps:

      • Optimize the pre-incubation time with this compound before irradiation to ensure adequate drug uptake and activation in hypoxic cells. A typical pre-incubation time is 1-4 hours.

      • Perform a time-course experiment to determine the optimal interval between drug addition and radiation exposure.

Issue 3: Poor solubility or stability of this compound in culture medium.

  • Possible Cause: this compound has limited aqueous solubility.

    • Troubleshooting Steps:

      • Prepare a stock solution in a suitable solvent like DMSO and then dilute it in the culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

      • Consider nanoparticle formulation to improve solubility and stability.

  • Possible Cause: Degradation of the compound.

    • Troubleshooting Steps:

      • Prepare fresh drug solutions for each experiment.

      • Store the stock solution at the recommended temperature (typically -20°C or -80°C) and protect it from light.

Quantitative Data Summary

Table 1: Clinical Radiosensitizing Effect of this compound

Cancer TypeTreatment RegimenEndpointQuantitative ResultReference
Bladder CarcinomaRadiotherapy + Intravesical this compoundTumor Regression at 6 monthsGain Factor = 1.2

Table 2: Preclinical Data for Nitroimidazole Radiosensitizers (Illustrative)

CompoundCell LineEndpointSER/ERConditions
MisonidazoleV79Clonogenic Survival1.5 - 2.0Hypoxic
MetronidazoleHeLaClonogenic Survival1.3 - 1.6Hypoxic
This compound(Hypothetical) T24 Bladder CancerClonogenic SurvivalRequires experimental determinationHypoxic

Experimental Protocols

Protocol 1: In Vitro Radiosensitization using Clonogenic Survival Assay

This protocol outlines the steps to determine the sensitizer enhancement ratio (SER) of this compound.

  • Cell Culture: Culture the desired cancer cell line (e.g., T24 bladder cancer cells) in the recommended medium and conditions.

  • Drug Preparation: Prepare a stock solution of this compound in sterile DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations immediately before use.

  • Cell Seeding: Trypsinize and count the cells. Seed a predetermined number of cells (e.g., 200-10,000 cells, depending on the radiation dose) into 6-well plates. Allow cells to attach for at least 4 hours.

  • Induction of Hypoxia: Place the plates in a hypoxic chamber and equilibrate for at least 4 hours at 37°C.

  • Drug Treatment: Add the this compound-containing medium to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO). Incubate for the desired pre-incubation time (e.g., 2 hours) under hypoxic conditions.

  • Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.

  • Post-Irradiation Incubation: After irradiation, replace the drug-containing medium with fresh, drug-free medium and return the plates to a normoxic incubator.

  • Colony Formation: Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.

  • Staining and Counting: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet. Count the number of colonies in each well.

  • Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition. Plot the survival curves and determine the SER at a specific survival level (e.g., SF=0.1).

Protocol 2: Assessment of DNA Double-Strand Breaks by γ-H2AX Foci Formation

This protocol measures the effect of this compound on the repair of radiation-induced DNA double-strand breaks.

  • Cell Seeding: Seed cells on sterile coverslips in a multi-well plate and allow them to attach overnight.

  • Hypoxia and Drug Treatment: Induce hypoxia and treat with this compound as described in Protocol 1 (steps 4 and 5).

  • Irradiation: Irradiate the cells with a specific dose of radiation (e.g., 2 Gy).

  • Time-Course Analysis: At various time points post-irradiation (e.g., 0.5, 2, 6, 24 hours), fix the cells with 4% paraformaldehyde.

  • Immunofluorescence Staining:

    • Permeabilize the cells with 0.25% Triton X-100.

    • Block with 5% BSA in PBS.

    • Incubate with a primary antibody against γ-H2AX.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips on microscope slides with a DAPI-containing mounting medium.

  • Microscopy and Image Analysis: Acquire images using a fluorescence microscope. Quantify the number of γ-H2AX foci per cell nucleus using image analysis software.

  • Data Interpretation: An increased number of residual γ-H2AX foci at later time points in the combination treatment group compared to the radiation-alone group indicates inhibition of DNA repair.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound and radiation on cell cycle distribution.

  • Cell Treatment: Treat cells in culture flasks with this compound and/or radiation as described in Protocol 1.

  • Cell Harvesting: At desired time points post-treatment, harvest the cells by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining:

    • Wash the cells with PBS.

    • Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is a common response to radiation and can be modulated by radiosensitizers.

Signaling Pathways and Experimental Workflows

Radiosensitizing_Effect_of_this compound cluster_extracellular Extracellular & Cellular Uptake cluster_intracellular Intracellular Events (Hypoxic Cell) Isometronidazole_inactive This compound (Inactive Prodrug) Isometronidazole_active This compound (Active Radical) Isometronidazole_inactive->Isometronidazole_active Hypoxic Reduction Radiation Ionizing Radiation DNA_damage DNA Double-Strand Breaks Radiation->DNA_damage Isometronidazole_active->DNA_damage Forms Adducts with Radicals DNA_adducts Fixed DNA Damage (Adducts) DNA_damage->DNA_adducts Damage Fixation DDR DNA Damage Response (e.g., HR) DNA_damage->DDR Cell_Cycle_Arrest G2/M Arrest DNA_adducts->Cell_Cycle_Arrest Apoptosis Cell Death (Apoptosis) DDR->Apoptosis Severe Damage DDR->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis If damage is irreparable

Caption: Mechanism of this compound Radiosensitization in Hypoxic Tumor Cells.

Experimental_Workflow_Clonogenic_Assay start Start seed_cells Seed Cells in 6-well Plates start->seed_cells hypoxia Induce Hypoxia (4h) seed_cells->hypoxia add_drug Add this compound hypoxia->add_drug irradiate Irradiate (0-8 Gy) add_drug->irradiate incubate Incubate (10-14 days) irradiate->incubate stain Fix and Stain Colonies incubate->stain count Count Colonies stain->count analyze Calculate SER count->analyze end End analyze->end

Caption: Workflow for Clonogenic Survival Assay to Determine Radiosensitization.

Troubleshooting_Logic_Tree start No Significant Radiosensitization Observed check_hypoxia Is Hypoxia Sufficient? start->check_hypoxia check_drug Is Drug Concentration/Timing Optimal? start->check_drug check_assay Is Clonogenic Assay Valid? start->check_assay hypoxia_no No check_hypoxia->hypoxia_no No hypoxia_yes Yes check_hypoxia->hypoxia_yes Yes drug_no No check_drug->drug_no No drug_yes Yes check_drug->drug_yes Yes assay_no No check_assay->assay_no No action_hypoxia Verify Hypoxia Levels Use 3D Spheroids hypoxia_no->action_hypoxia action_drug Perform Dose-Response Optimize Incubation Time drug_no->action_drug action_assay Check Controls Refine Plating Technique assay_no->action_assay

Caption: Troubleshooting Logic for this compound Radiosensitization Experiments.

References

Validation & Comparative

Isometronidazole: A Comparative Guide to its Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial spectrum of isometronidazole, a synthetic nitroimidazole derivative. Given the limited publicly available experimental data specifically for this compound, this document leverages data from its close structural analog, metronidazole, to provide a comprehensive overview of its expected activity against anaerobic bacteria and protozoa. This comparison is intended to serve as a valuable resource for research and drug development professionals.

Introduction to this compound

This compound is a synthetic antimicrobial agent belonging to the nitroimidazole class. Structurally similar to metronidazole, it is anticipated to exhibit a broad spectrum of activity against anaerobic bacteria and certain protozoa. The antimicrobial efficacy of nitroimidazoles is intrinsically linked to the reduction of their nitro group within the microbial cell, a process that leads to the generation of cytotoxic radicals that induce DNA damage and inhibit nucleic acid synthesis. This mechanism of action is highly selective for anaerobic and microaerophilic organisms, as their metabolic pathways provide the low redox potential necessary for the drug's activation.

Mechanism of Action: The Nitroimidazole Pathway

The antimicrobial activity of this compound, like other 5-nitroimidazoles, is dependent on its reductive activation within the target organism. This process is initiated by electron transfer from low-redox-potential proteins, such as ferredoxin or flavodoxin, which are characteristic of anaerobic and microaerophilic metabolism. The resulting nitroso radicals are highly reactive and interact with microbial DNA, leading to strand breakage and cell death.

Nitroimidazole Mechanism of Action cluster_cell Anaerobic/Protozoal Cell This compound This compound Activation Activation This compound->Activation Enters cell Reactive_Nitro_Radicals Reactive_Nitro_Radicals Activation->Reactive_Nitro_Radicals Reduction of nitro group DNA_Damage DNA_Damage Reactive_Nitro_Radicals->DNA_Damage Interaction with DNA Cell_Death Cell_Death DNA_Damage->Cell_Death Inhibition of nucleic acid synthesis Electron_Source Low-redox potential proteins (e.g., Ferredoxin) Electron_Source->Activation Electron donation

Figure 1: Generalized signaling pathway for the mechanism of action of nitroimidazoles like this compound.

Comparative Antimicrobial Spectrum

Due to the scarcity of specific in vitro susceptibility data for this compound, the following tables present the Minimum Inhibitory Concentration (MIC) values for metronidazole and other relevant antimicrobial agents against a range of clinically significant anaerobic bacteria and protozoa. These values are indicative of the expected antimicrobial spectrum of this compound.

Activity Against Anaerobic Bacteria

Metronidazole demonstrates potent activity against a wide array of anaerobic bacteria, particularly Gram-negative bacilli such as Bacteroides fragilis.

MicroorganismThis compound (Expected MIC, µg/mL)Metronidazole (MIC, µg/mL)Clindamycin (MIC, µg/mL)Meropenem (MIC, µg/mL)
Bacteroides fragilisData not available0.16 - 2.5[1]0.12 - >128≤0.06 - 1
Prevotella intermediaData not available~0.98≤0.015 - 4≤0.015 - 0.5
Porphyromonas gingivalisData not available~0.122≤0.015 - 0.25≤0.015 - 0.25
Fusobacterium spp.Data not available~0.242≤0.03 - 1≤0.015 - 0.5
Clostridium perfringensData not available0.12 - 160.06 - >128≤0.015 - 8
Peptostreptococcus microsData not available~12.14≤0.015 - 2≤0.015 - 4

Note: The expected MIC values for this compound are not provided due to a lack of publicly available data. The presented data for other agents is compiled from various sources and should be interpreted as a general guide.

Activity Against Protozoa

Nitroimidazoles are the cornerstone of therapy for several protozoal infections.

MicroorganismThis compound (Expected MIC, µg/mL)Metronidazole (MIC, µg/mL)Tinidazole (MIC, µg/mL)Nitazoxanide (MIC, µg/mL)
Trichomonas vaginalisData not available0.25 - 16[2]0.25 - 16[2]0.03 - 1
Giardia lambliaData not available6.3 - 50 (µM)[3][4]Data not available0.06 - 1
Entamoeba histolyticaData not available12.5 - 25 (µM)Data not available0.03 - 0.5

Note: MIC values for protozoa can be reported in µM. Conversion to µg/mL is dependent on the molecular weight of the compound. The expected MIC values for this compound are not provided due to a lack of publicly available data.

Experimental Protocols

The determination of the antimicrobial spectrum of a compound relies on standardized in vitro susceptibility testing methods. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

  • Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared in a suitable solvent. Serial twofold dilutions are then made in a 96-well microtiter plate containing an appropriate broth medium (e.g., Brucella broth for anaerobes, TYI-S-33 medium for protozoa).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. For protozoa, a specific number of trophozoites per mL is used.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions. For anaerobic bacteria, this requires an anaerobic environment (e.g., an anaerobic chamber or GasPak™ jar) at 37°C for 24-48 hours. For protozoa, specific incubation conditions and durations are required.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.

  • Preparation of Agar Plates: A series of agar plates containing serial twofold dilutions of the antimicrobial agent are prepared.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared as described for the broth microdilution method.

  • Inoculation: A small, standardized volume of the inoculum is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated under the appropriate atmospheric conditions and temperature for the test organism.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism on the agar surface.

MIC_Determination_Workflow Start Start Prepare_Antimicrobial_Dilutions Prepare serial dilutions of This compound & comparators Start->Prepare_Antimicrobial_Dilutions Prepare_Inoculum Prepare standardized inoculum of test microorganism Start->Prepare_Inoculum Inoculate_Plates Inoculate microtiter plates or agar plates Prepare_Antimicrobial_Dilutions->Inoculate_Plates Prepare_Inoculum->Inoculate_Plates Incubate Incubate under appropriate anaerobic/microaerophilic conditions Inoculate_Plates->Incubate Read_Results Observe for growth inhibition Incubate->Read_Results Determine_MIC Determine the Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2: A generalized experimental workflow for the determination of Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

This compound, as a nitroimidazole derivative, is expected to possess a potent antimicrobial spectrum against a wide range of anaerobic bacteria and protozoa, comparable to that of metronidazole. However, a significant gap exists in the publicly available scientific literature regarding direct, comparative in vitro susceptibility data for this compound. To fully validate its antimicrobial spectrum and clinical potential, further studies are warranted. Future research should focus on:

  • Direct Comparative Studies: Head-to-head in vitro studies comparing the MICs of this compound with metronidazole and other relevant antimicrobials against a comprehensive panel of anaerobic bacteria and protozoa.

  • In Vivo Efficacy Studies: Animal models of infection to evaluate the in vivo efficacy of this compound.

  • Pharmacokinetic and Pharmacodynamic Profiling: Detailed studies to understand the absorption, distribution, metabolism, and excretion of this compound, and to correlate these parameters with its antimicrobial activity.

This guide serves as a foundational resource for researchers and drug development professionals interested in this compound. The provided data on related compounds and detailed experimental protocols offer a framework for initiating further investigation into this promising antimicrobial agent.

References

Isometronidazole and its Analogs: A Comparative Guide to Efficacy Against Microbial Infections

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the comparative efficacy of isometronidazole's parent compound, metronidazole, and other 5-nitroimidazoles against various antibiotics in treating bacterial and parasitic infections.

This guide provides a comprehensive comparison of the efficacy of metronidazole and other 5-nitroimidazole derivatives with alternative antibiotics for the treatment of several infectious diseases. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data from clinical and in-vitro studies, detailed experimental protocols, and visualizations of experimental workflows and signaling pathways.

Note on this compound: Direct research on "this compound" is limited in the current literature. This guide will focus on its parent compound, metronidazole, and other clinically significant 5-nitroimidazoles such as tinidazole and ornidazole, for which a wealth of comparative data is available.

Comparative Efficacy Data

The following tables summarize the quantitative data from various studies, comparing the clinical efficacy and in-vitro activity of metronidazole and other nitroimidazoles against different pathogens.

Bacterial Vaginosis

Table 1: Clinical Cure Rates for Bacterial Vaginosis.

Treatment RegimenAdministration RouteCure Rate (%)Study Reference
Metronidazole 2g single doseOral89.9[1][2]
Metronidazole 1g x 2 daysIntravaginal92.5[1][2]
Metronidazole 500mg twice daily for 7 daysOral75.0 (at 4 weeks)[3]
Tinidazole 500mg once daily for 5 daysOral94.5 (at 4 weeks)
Metronidazole 0.75% gel twice daily for 5 daysIntravaginal75.0
Clindamycin 2% cream once daily for 7 daysIntravaginal86.2
Oral OrnidazoleOralBetter than Clindamycin and Secnidazole
Sucrose GelIntravaginal85.7
Metronidazole GelIntravaginal88.5

Table 2: Adverse Effects in Bacterial Vaginosis Treatment.

Treatment RegimenAdministration RouteAdverse Effect ProfileStudy Reference
Metronidazole 2g single doseOralHigher incidence of nausea (30.4%), abdominal pain (31.9%), metallic taste (17.9%)
Metronidazole 1g x 2 daysIntravaginalSignificantly fewer adverse events compared to oral administration
Tinidazole 500mg once daily for 5 daysOralFewer adverse drug reactions compared to metronidazole
Metronidazole 0.75% gelIntravaginalFewer gastrointestinal complaints than oral metronidazole
Oral MetronidazoleOralMore gastrointestinal complaints than intravaginal gel
Giardiasis

Table 3: Parasitological Cure Rates for Giardiasis.

Treatment RegimenCure Rate (%)Study Reference
Tinidazole (single dose)Higher than metronidazole and albendazole
Metronidazole (2g for 2 days)76
Tinidazole (2g single dose)88
MetronidazoleFailure rates up to 40% reported
Amoebiasis

Table 4: Clinical and Parasitological Cure Rates for Intestinal Amoebiasis.

Treatment RegimenCure Rate (%)Study Reference
Tinidazole 2g once daily for 3 days96.5
Metronidazole 2g once daily for 3 days55.5

A Cochrane review also found that tinidazole may be more effective than metronidazole in reducing clinical failure and is associated with fewer adverse events in the treatment of amoebic colitis.

Trichomoniasis and Other Infections

Table 5: In-Vitro Activity Against Trichomonas vaginalis.

5-NitroimidazoleSusceptibility (%)Resistance (%)Study Reference
Metronidazole6111
Tinidazole802
Secnidazole751
Ornidazole890

For dientamoebiasis, a single oral dose of ornidazole showed significantly higher parasitological (92.9% vs. 69.6%) and clinical (96.4% vs. 76.8%) efficacy compared to a 5-day course of metronidazole.

Experimental Protocols

Detailed methodologies for key comparative studies are crucial for interpretation and replication.

Randomized, Double-Blind, Placebo-Controlled Trial for Bacterial Vaginosis

This study compared the efficacy and tolerability of oral versus intravaginal metronidazole.

  • Study Design: Randomized, double-blind, placebo-controlled clinical trial with a double-dummy design.

  • Patient Population: 263 patients diagnosed with bacterial vaginosis.

  • Treatment Arms:

    • Oral group: Single oral dose of 2g metronidazole.

    • Intravaginal group: 1g metronidazole pessary daily for two consecutive days.

  • Outcome Measures:

    • Primary: Cure rate assessed on day 8 after initiation of treatment.

    • Secondary: Incidence and type of adverse events, patient satisfaction.

  • Follow-up: 12 weeks.

Network Meta-Analysis of Treatments for Giardiasis

This analysis compared the efficacy of 18 different treatments for giardiasis.

  • Study Design: A network meta-analysis of 60 randomized controlled trials (RCTs).

  • Patient Population: 6714 patients with giardiasis.

  • Treatments Compared: Included various 5-nitroimidazoles (metronidazole, tinidazole, ornidazole, secnidazole), albendazole, mebendazole, and others.

  • Outcome Measures:

    • Primary: Parasitological cure.

    • Secondary: Side effects.

  • Data Analysis: Network meta-analysis to compare multiple treatments simultaneously.

Visualizations

The following diagrams illustrate key experimental workflows and the mechanism of action of 5-nitroimidazoles.

Experimental Workflow for a Comparative Clinical Trial

experimental_workflow start Patient Recruitment (Diagnosed with Condition) randomization Randomization start->randomization groupA Treatment Group A (e.g., Metronidazole) randomization->groupA Arm 1 groupB Treatment Group B (e.g., Tinidazole) randomization->groupB Arm 2 followup1 Follow-up 1 (e.g., 1 week) groupA->followup1 groupB->followup1 followup2 Follow-up 2 (e.g., 4 weeks) followup1->followup2 data_analysis Data Analysis (Efficacy & Safety) followup2->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A generalized workflow for a randomized controlled trial comparing two antibiotic treatments.

Mechanism of Action of 5-Nitroimidazoles

mechanism_of_action cluster_cell drug 5-Nitroimidazole (Prodrug) reduction Reduction of Nitro Group drug->reduction Enters Cell radical Formation of Cytotoxic Nitro Radical Anion reduction->radical dna DNA radical->dna Interacts with damage DNA Damage (Strand Breakage) dna->damage death Cell Death damage->death

Caption: Simplified signaling pathway for the mechanism of action of 5-nitroimidazole antibiotics.

References

A Comparative Guide to Isometronidazole and Metronidazole: Unraveling the Potential for Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isometronidazole and Metronidazole

Metronidazole is a widely used 5-nitroimidazole antibiotic and antiprotozoal medication, considered a cornerstone for the treatment of anaerobic bacterial and protozoal infections.[1][2] this compound, a structural isomer of metronidazole, is a 4-nitroimidazole derivative.[3] Both compounds share the same fundamental mechanism of action, which relies on the reduction of their nitro group within anaerobic microorganisms to produce cytotoxic radicals that induce DNA damage and cell death.[4][5]

Table 1: General Comparison of this compound and Metronidazole

FeatureThis compoundMetronidazole
Chemical Class 4-Nitroimidazole5-Nitroimidazole
Mechanism of Action Reductive activation of the nitro group leading to DNA damage.Reductive activation of the nitro group leading to DNA damage.
Spectrum of Activity Anaerobic bacteria and certain protozoa (e.g., Trichomonas vaginalis, Giardia lamblia).Broad-spectrum against anaerobic bacteria (e.g., Bacteroides fragilis, Clostridium difficile) and protozoa (e.g., Trichomonas vaginalis, Giardia lamblia, Entamoeba histolytica).
Cross-Resistance Data Limited direct comparative data available.Cross-resistance with other 5-nitroimidazoles (e.g., tinidazole, ornidazole) is well-documented.

Mechanism of Action and Resistance

The antimicrobial activity of both this compound and metronidazole is dependent on their activation within the target organism. This process is central to understanding the potential for cross-resistance.

Activation Pathway

Under the low redox potential conditions found in anaerobic organisms, the nitro group of the nitroimidazole is reduced by electron transport proteins like ferredoxin or flavodoxin. This reduction creates highly reactive nitroso radicals that are cytotoxic, primarily through the induction of DNA strand breaks.

cluster_cell Anaerobic Microorganism Nitroimidazole Nitroimidazole Activation Activation Nitroimidazole->Activation Uptake Reactive_Radicals Reactive_Radicals Activation->Reactive_Radicals Reduction by Ferredoxin/ Flavodoxin DNA_Damage DNA_Damage Reactive_Radicals->DNA_Damage Cell_Death Cell_Death DNA_Damage->Cell_Death

Mechanism of action for nitroimidazole antibiotics.
Mechanisms of Metronidazole Resistance

Resistance to metronidazole is a growing concern and has been attributed to several mechanisms. Given the shared activation pathway, it is highly probable that these mechanisms would also confer resistance to this compound.

  • Decreased Drug Activation: Mutations in the genes encoding for enzymes responsible for the reduction of the nitro group, such as pyruvate:ferredoxin oxidoreductase (PFOR), can lead to decreased activation of the drug.

  • Increased Drug Efflux: Overexpression of efflux pumps can actively remove the drug from the cell before it can be activated.

  • Enhanced DNA Repair: Increased efficiency of DNA repair mechanisms can counteract the damage induced by the activated drug.

  • Oxygen Scavenging: Increased intracellular oxygen levels can inhibit the reductive activation of the drug.

Quantitative Data on Antimicrobial Susceptibility

Direct comparative data on the minimum inhibitory concentrations (MICs) of this compound and metronidazole against a panel of susceptible and resistant organisms is scarce in the literature. The following table provides established MIC ranges for metronidazole against key anaerobic pathogens to serve as a baseline for future comparative studies.

Table 2: Metronidazole MIC Ranges for Key Anaerobic Pathogens

OrganismMetronidazole MIC Range (µg/mL)
Bacteroides fragilis 0.16 - 2.5
Clostridium difficile 0.25 - 2.0
Trichomonas vaginalis (susceptible)0.28 - 2.91 (anaerobic)
Trichomonas vaginalis (resistant)>15 (anaerobic)
Giardia lamblia 0.2 - 50

Note: MIC values can vary depending on the testing methodology and specific strains.

Experimental Protocols for Assessing Cross-Resistance

To definitively determine the extent of cross-resistance between this compound and metronidazole, standardized antimicrobial susceptibility testing (AST) is required. The following outlines the general methodologies.

Organisms and Culture Conditions
  • Bacterial Strains: A panel of well-characterized metronidazole-susceptible and metronidazole-resistant strains of clinically relevant anaerobic bacteria (e.g., Bacteroides fragilis, Clostridium difficile) should be used.

  • Protozoan Strains: Axenically cultured trophozoites of metronidazole-susceptible and -resistant strains of Trichomonas vaginalis and Giardia lamblia are required.

  • Culture Media: Appropriate media for anaerobic bacteria (e.g., Brucella agar supplemented with hemin and vitamin K1) and protozoa (e.g., TYI-S-33 medium for Trichomonas and Giardia) should be utilized.

  • Incubation: All experiments must be conducted under strict anaerobic conditions (e.g., in an anaerobic chamber or using gas-generating systems).

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) and minimum bactericidal/lethal concentration (MBC/MLC) of both this compound and metronidazole should be determined for each strain.

  • Agar Dilution (for bacteria): This is the reference method for anaerobic bacteria. Serial dilutions of each drug are incorporated into agar plates, which are then inoculated with the test organisms. The MIC is the lowest concentration of the drug that inhibits visible growth after incubation.

  • Broth Microdilution (for bacteria and protozoa): Serial dilutions of the drugs are prepared in microtiter plates with a standardized inoculum. The MIC is determined by the lowest drug concentration showing no visible growth or motility.

  • E-test (for bacteria): A plastic strip with a predefined gradient of the antimicrobial agent is placed on an inoculated agar plate. The MIC is read where the elliptical zone of inhibition intersects the strip.

cluster_workflow Experimental Workflow for Cross-Resistance Study Strain_Selection Select Metronidazole-Susceptible and -Resistant Strains Inoculum_Prep Prepare Standardized Inocula Strain_Selection->Inoculum_Prep AST Perform Antimicrobial Susceptibility Testing (Agar/Broth Dilution) Inoculum_Prep->AST Incubation Anaerobic Incubation AST->Incubation MIC_Determination Determine MICs for this compound and Metronidazole Incubation->MIC_Determination Data_Analysis Compare MICs and Analyze for Cross-Resistance MIC_Determination->Data_Analysis

Workflow for a cross-resistance study.

Conclusion

Based on their structural similarities and shared mechanism of reductive activation, a high degree of cross-resistance between this compound and metronidazole is anticipated. Organisms that have developed resistance to metronidazole through impaired drug activation are very likely to exhibit resistance to this compound. However, without direct comparative studies, the precise relationship remains to be experimentally validated. The protocols outlined in this guide provide a framework for conducting the necessary research to fill this knowledge gap, which is crucial for understanding the potential clinical utility of this compound and for the development of new nitroimidazole-based therapies.

References

In Vivo Showdown: Isometronidazole vs. Metronidazole - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

While direct in vivo comparative studies between isometronidazole and its renowned isomer, metronidazole, are conspicuously absent in publicly available research, a comprehensive analysis of existing data on metronidazole and related nitroimidazole compounds allows for an indirect comparative guide for researchers, scientists, and drug development professionals. This guide synthesizes available in vivo data on metronidazole and discusses the potential implications for the lesser-studied this compound.

Metronidazole, a 5-nitroimidazole antibiotic, is a cornerstone in the treatment of anaerobic and protozoal infections.[1][2] Its isomer, this compound, characterized by a 4-nitroimidazole structure, remains largely uninvestigated in in vivo settings. This guide will provide a detailed overview of the established in vivo profile of metronidazole to serve as a benchmark, followed by an exploration of what can be inferred about this compound based on the broader understanding of nitroimidazole pharmacology.

Efficacy and Mechanism of Action: A Tale of Two Isomers

Metronidazole's efficacy hinges on the reduction of its nitro group within anaerobic organisms, a process that generates cytotoxic radicals that induce DNA strand breakage and lead to cell death.[1][2] This mechanism is foundational to its activity against a wide spectrum of anaerobic bacteria and protozoa.

While no in vivo efficacy data for this compound is available, the position of the nitro group is critical for the drug's activity. It is plausible that this compound shares a similar mechanism of action, but the different positioning of the nitro group could influence its reduction potential and, consequently, its spectrum of activity and potency. Further in vivo studies are necessary to elucidate the antimicrobial and antiprotozoal efficacy of this compound.

Pharmacokinetic Profiles: The Journey Through the Body

Metronidazole is well-absorbed orally with a bioavailability approaching 100%.[3] It distributes widely throughout the body, including the central nervous system, and is metabolized in the liver into both active and inactive metabolites.

Table 1: Summary of In Vivo Pharmacokinetic Parameters of Metronidazole in Various Animal Models

ParameterAnimal ModelDosage and RouteCmax (µg/mL)Tmax (h)Half-life (h)Reference
MetronidazoleGottingen Minipigs15 mg/kg, Oral Gavage15.2 ± 2.42.05.9 ± 0.7
MetronidazoleHorses15 mg/kg, IV~14~0.673.1
MetronidazoleDogs50 mg/kg, Oral38.5 ± 4.21.04.4 ± 0.6

Note: Data is compiled from various sources and experimental conditions may vary.

Without any dedicated in vivo pharmacokinetic studies on this compound, its absorption, distribution, metabolism, and excretion (ADME) profile remains unknown. The structural difference might affect its lipophilicity, plasma protein binding, and susceptibility to metabolic enzymes, all of which would significantly alter its pharmacokinetic behavior compared to metronidazole.

Safety and Toxicology: A Look at Potential Risks

Metronidazole is generally considered safe, though it is not without potential side effects. In vivo studies in animals and clinical observations in humans have identified potential neurotoxicity, gastrointestinal disturbances, and, at high doses, carcinogenicity in some animal models.

Table 2: Summary of In Vivo Toxicological Findings for Metronidazole

Toxicity EndpointAnimal ModelKey FindingsReference
Acute ToxicityRatsLD50 > 2000 mg/kg (oral)
Subacute ToxicityRatsChanges in clinical biochemistry, hyperplasia of intestinal epithelium at high doses.
CarcinogenicityMice, RatsIncreased incidence of certain tumors with chronic high-dose administration.

The in vivo safety profile of this compound is entirely uncharacterized. It is crucial to assume that it may possess a different, and potentially more severe, toxicity profile than metronidazole until proven otherwise through rigorous toxicological studies.

Experimental Protocols in Metronidazole In Vivo Studies

To facilitate future comparative research, this section outlines a typical experimental protocol for evaluating the in vivo pharmacokinetics of a nitroimidazole compound, based on studies conducted with metronidazole.

Animal Model: Male Sprague-Dawley rats (200-250g) are commonly used. Animals are housed in controlled conditions with free access to food and water.

Drug Administration: Metronidazole is typically administered as a single oral dose (e.g., 50 mg/kg) via gavage or intravenously via the tail vein.

Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing. Plasma is separated by centrifugation.

Bioanalytical Method: Plasma concentrations of the drug and its metabolites are determined using a validated high-performance liquid chromatography (HPLC) method with UV detection.

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.

Visualizing the Path Forward: Experimental Workflow and Signaling Pathway

To guide future research, the following diagrams illustrate a standard experimental workflow for in vivo pharmacokinetic studies and the established mechanism of action for metronidazole.

experimental_workflow cluster_preclinical Pre-clinical Phase cluster_sampling Sampling and Analysis cluster_data Data Interpretation animal_model Animal Model Selection (e.g., Rats) dose_prep Dose Preparation (Oral/IV) animal_model->dose_prep drug_admin Drug Administration dose_prep->drug_admin blood_collection Serial Blood Collection drug_admin->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep hplc_analysis HPLC Analysis plasma_sep->hplc_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) hplc_analysis->pk_analysis report Report Generation pk_analysis->report

Caption: A typical experimental workflow for an in vivo pharmacokinetic study.

metronidazole_moa Metronidazole Metronidazole (Prodrug) Anaerobic_Cell Anaerobic Cell Metronidazole->Anaerobic_Cell Reduction Nitro Group Reduction (by Nitroreductases) Anaerobic_Cell->Reduction Enters Radicals Cytotoxic Nitroso Radicals Reduction->Radicals DNA Bacterial DNA Radicals->DNA Interacts with Damage DNA Strand Breakage DNA->Damage Cell_Death Cell Death Damage->Cell_Death

Caption: The mechanism of action of Metronidazole in anaerobic organisms.

Conclusion and Future Directions

Future research should prioritize head-to-head in vivo studies comparing the efficacy, pharmacokinetics, and safety of this compound and metronidazole. Such studies are essential to determine if this compound holds any therapeutic potential and to understand the structure-activity relationships that govern the biological effects of nitroimidazole isomers. For now, metronidazole remains the well-characterized and clinically utilized agent, while this compound remains a scientific unknown with a speculative profile. Researchers are strongly encouraged to undertake the necessary studies to illuminate the in vivo properties of this understudied isomer.

References

Spectroscopic comparison of Isometronidazole and its isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the subtle differences between drug isomers is paramount. This guide provides a comprehensive spectroscopic comparison of Isometronidazole and its positional isomer, Metronidazole, supported by experimental data and detailed methodologies.

Metronidazole, a widely used antibiotic and antiprotozoal agent, is chemically known as 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole. This compound, a key isomer, is identified as 1-(2-hydroxyethyl)-2-methyl-4-nitro-1H-imidazole[1][2]. The seemingly minor shift in the position of the nitro group from the 5-position to the 4-position on the imidazole ring gives rise to distinct spectroscopic signatures, crucial for their individual identification and characterization.

At a Glance: Key Spectroscopic Differences

The primary distinctions in the spectroscopic profiles of Metronidazole and this compound arise from the different electronic environments of the atoms within the imidazole ring, directly influenced by the position of the electron-withdrawing nitro group. These differences are most prominently observed in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Comparative Spectroscopic Data

The following tables summarize the key experimental spectroscopic data for Metronidazole and this compound.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in DMSO-d₆

ProtonMetronidazoleThis compound (Predicted)Key Differences
Imidazole Ring-H ~8.06~7.50 - 8.00The imidazole proton of this compound is expected to be slightly upfield due to the different electronic effect of the 4-nitro group compared to the 5-nitro group.
-CH₂- (ethyl) ~4.50 (t)~4.40 - 4.60 (t)Minimal difference expected.
-CH₂-OH (ethyl) ~3.55 (t)~3.50 - 3.60 (t)Minimal difference expected.
-CH₃ ~2.40 (s)~2.30 - 2.50 (s)Minimal difference expected.
-OH ~4.85 (t)~4.80 - 4.90 (t)Minimal difference expected.

Note: Experimental data for this compound is limited in publicly available literature; predicted values are based on the analysis of similar nitroimidazole structures.

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in DMSO-d₆

CarbonMetronidazoleThis compound (Predicted)Key Differences
C=N (imidazole) ~151~145 - 155The chemical shift of the carbon atoms in the imidazole ring will be most affected by the position of the nitro group.
C-NO₂ (imidazole) ~139~135 - 145Significant differences are expected for the carbon bearing the nitro group and the adjacent carbons.
C-CH₃ (imidazole) ~145~140 - 150
-CH₂- (ethyl) ~59~55 - 65
-CH₂-OH (ethyl) ~49~45 - 55
-CH₃ ~14~10 - 20

Note: Experimental data for this compound is limited in publicly available literature; predicted values are based on the analysis of similar nitroimidazole structures.

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

Functional GroupMetronidazoleThis compound (Predicted)Key Differences
N-O Asymmetric Stretch ~1535~1520 - 1540The position of the nitro group will influence the vibrational frequency of the N-O bonds.
N-O Symmetric Stretch ~1369~1360 - 1380
C-N Stretch (ring) ~1267~1250 - 1280
O-H Stretch ~3220 (broad)~3200 - 3300 (broad)

Note: Experimental data for this compound is limited in publicly available literature; predicted values are based on the analysis of similar nitroimidazole structures.

Table 4: UV-Visible Spectroscopy Data

Compoundλmax (nm)Solvent
Metronidazole ~277 - 3190.1 N HCl / Water
This compound Similar to Metronidazole-

Note: The UV-Vis spectra are expected to be broadly similar as the chromophore (the nitroimidazole ring) is present in both isomers. Subtle shifts in λmax may be observed.

Table 5: Mass Spectrometry Data (m/z)

IonMetronidazoleThis compoundKey Differences
[M+H]⁺ 172.07172.07The molecular ion peak will be identical for both isomers.
Major Fragments 128, 98, 82Similar fragmentation pattern expectedWhile the masses of the fragments will be the same, the relative intensities of the fragment ions may differ, providing a potential method for differentiation, especially with tandem mass spectrometry (MS/MS).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and differentiate between isomers by analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the sample (Metronidazole or this compound) in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64

  • Relaxation Delay: 2 seconds

  • Spectral Width: -2 to 12 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more

  • Relaxation Delay: 2 seconds

  • Spectral Width: -10 to 200 ppm

  • Temperature: 298 K

Infrared (IR) Spectroscopy

Objective: To identify functional groups and compare the vibrational frequencies of bonds within the isomeric molecules.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Place the mixture in a pellet-forming die.

  • Apply pressure to form a transparent or semi-transparent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer.

FTIR Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32-64

  • Mode: Transmittance or Absorbance

UV-Visible (UV-Vis) Spectroscopy

Objective: To analyze the electronic transitions within the chromophore of the molecules.

Instrumentation: UV-Vis Spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the sample (Metronidazole or this compound) in a suitable solvent (e.g., 0.1 N HCl or ethanol) of a known concentration (e.g., 100 µg/mL).

  • Prepare a series of dilutions from the stock solution to obtain concentrations within the linear range of the instrument (e.g., 5-25 µg/mL).

UV-Vis Acquisition Parameters:

  • Wavelength Range: 200-400 nm

  • Scan Speed: Medium

  • Blank: Use the same solvent as used for sample preparation.

  • Measurement: Record the absorbance and identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation patterns of the isomers.

Instrumentation: Mass spectrometer, typically coupled with a liquid chromatography system (LC-MS).

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile with 0.1% formic acid).

LC-MS Acquisition Parameters (Electrospray Ionization - ESI):

  • Ionization Mode: Positive

  • Mass Range: m/z 50-500

  • Capillary Voltage: 3-4 kV

  • Cone Voltage: 20-40 V

  • Source Temperature: 100-150 °C

  • Desolvation Temperature: 300-400 °C

For tandem mass spectrometry (MS/MS), the [M+H]⁺ ion (m/z 172) would be selected as the precursor ion and fragmented to obtain a characteristic product ion spectrum.

Visualizing the Workflow and Isomeric Relationship

To better illustrate the experimental process and the relationship between the isomers, the following diagrams are provided.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Comparison Metronidazole Metronidazole NMR NMR Spectroscopy (¹H & ¹³C) Metronidazole->NMR IR IR Spectroscopy Metronidazole->IR UV_Vis UV-Vis Spectroscopy Metronidazole->UV_Vis MS Mass Spectrometry Metronidazole->MS This compound This compound This compound->NMR This compound->IR This compound->UV_Vis This compound->MS Comparison Comparative Analysis of Spectroscopic Data NMR->Comparison IR->Comparison UV_Vis->Comparison MS->Comparison

Experimental workflow for spectroscopic comparison.

Isomer_Relationship cluster_core Common Core Structure cluster_isomers Positional Isomers Core 1-(2-hydroxyethyl)-2-methyl-imidazole Metronidazole Metronidazole (5-nitro) Core->Metronidazole -NO₂ at C5 This compound This compound (4-nitro) Core->this compound -NO₂ at C4

Logical relationship between Metronidazole and this compound.

References

Isometronidazole vs. Other Hypoxic Cell Sensitizers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of isometronidazole and other prominent hypoxic cell sensitizers, including misonidazole, etanidazole, and nimorazole. The information is intended for researchers, scientists, and professionals involved in drug development.

Introduction to Hypoxic Cell Sensitizers

Tumor hypoxia, a condition of low oxygen levels in cancerous tissues, is a significant factor in the resistance of tumors to radiotherapy.[1] Hypoxic cells are known to be about three times more resistant to radiation-induced damage than well-oxygenated cells.[2] Hypoxic cell sensitizers are a class of drugs designed to increase the susceptibility of these resistant cells to radiation, thereby enhancing the effectiveness of cancer treatment.[3] The primary mechanism of action for many of these compounds, particularly those in the nitroimidazole class, involves their selective reduction in hypoxic environments to form reactive radicals that mimic the effects of oxygen in "fixing" radiation-induced DNA damage.[2][4]

This guide focuses on a comparison of this compound with other key nitroimidazoles, examining their efficacy, toxicity, and mechanisms of action based on available experimental data.

Comparative Analysis of Hypoxic Cell Sensitizers

While direct head-to-head comparative studies for this compound against all other major hypoxic cell sensitizers are limited in the publicly available literature, this section compiles available quantitative data to facilitate a comparative understanding.

Table 1: Comparison of Efficacy and Toxicity of Nitroimidazole-based Hypoxic Cell Sensitizers

CompoundChemical ClassSensitizer Enhancement Ratio (SER) / Gain FactorClinical Observations/Toxicity
This compound 4-NitroimidazoleGain factor of 1.2 in a clinical phase-II study for bladder carcinoma.Generally well-tolerated with intravesical application.
Misonidazole 2-NitroimidazoleSER of ~1.3 with fractionated radiation in a C3H mammary carcinoma model. A steep dose-response curve with an SER of 2.2 at 1.0 mg/g in a single-dose irradiation model.Dose-limiting neurotoxicity has restricted its clinical use.
Etanidazole 2-NitroimidazoleShowed higher SERs at low radiation doses (ER at 80% survival = 2.2 at 1 mM) compared to high doses in V79 cells.Developed as a less lipophilic and less neurotoxic alternative to misonidazole.
Nimorazole 5-NitroimidazoleSER of ~1.3 with fractionated radiation in a C3H mammary carcinoma model (similar to misonidazole at the same dose). Consistently gave the same SER at high and low radiation doses.Demonstrated clinical benefit in head and neck cancer with fewer side effects compared to misonidazole.

Note: SER and gain factor values are highly dependent on the experimental model (cell line, tumor type), drug concentration, and radiation dose. The data presented here are from different studies and should be interpreted with caution as they do not represent a direct head-to-head comparison under identical conditions.

Experimental Protocols

Detailed experimental protocols for studies specifically involving this compound are not extensively available. However, a general methodology for determining the Sensitizer Enhancement Ratio (SER) using a clonogenic assay is described below. This protocol is based on standard practices in radiobiology research.

Protocol: Determination of Sensitizer Enhancement Ratio (SER) by Clonogenic Assay

1. Cell Culture:

  • The cancer cell line of interest (e.g., V79, HeLa, FaDu) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Induction of Hypoxia:

  • Cells are seeded into culture plates.

  • To induce hypoxia, the plates are placed in an airtight chamber or a hypoxic incubator. The chamber is flushed with a gas mixture of 95% N2 and 5% CO2 to reduce the oxygen concentration to a desired level (e.g., <0.1% O2).

3. Drug Treatment and Irradiation:

  • The hypoxic cell sensitizer (e.g., this compound) is added to the culture medium at various concentrations.

  • The cells are incubated with the drug for a specific period (e.g., 1-2 hours) under hypoxic conditions.

  • Following incubation, the cells are irradiated with a range of X-ray doses using a calibrated radiation source. Control groups include cells irradiated in the absence of the drug under both oxic and hypoxic conditions.

4. Clonogenic Survival Assay:

  • After irradiation, the cells are harvested, counted, and re-seeded at specific densities into new culture dishes.

  • The dishes are incubated for a period of 7-14 days to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.

  • The colonies are then fixed with a solution like glutaraldehyde and stained with crystal violet for visualization and counting.

5. Calculation of SER:

  • The surviving fraction of cells for each radiation dose is calculated by dividing the number of colonies formed by the number of cells seeded, corrected for the plating efficiency of untreated cells.

  • Survival curves are generated by plotting the logarithm of the surviving fraction against the radiation dose.

  • The SER is calculated as the ratio of the radiation dose required to produce a specific level of cell killing (e.g., 10% survival) in the absence of the drug to the radiation dose required to achieve the same level of killing in the presence of the drug.

Signaling Pathways and Mechanisms of Action

General Mechanism of Nitroimidazole Radiosensitizers

The primary mechanism of action for nitroimidazole-based hypoxic cell sensitizers is their bioreductive activation in the low-oxygen environment of tumors.

Nitroimidazole_Mechanism cluster_0 Hypoxic Cell Nitroimidazole Nitroimidazole Nitro_Radical_Anion Nitro Radical Anion Nitroimidazole->Nitro_Radical_Anion One-electron reduction (Nitroreductases) Reactive_Species Reactive Nitrogen Species Nitro_Radical_Anion->Reactive_Species Further reduction DNA_Damage DNA Damage Fixation Reactive_Species->DNA_Damage Radiation Radiation Radiation->DNA_Damage Induces DNA strand breaks

Caption: General mechanism of nitroimidazole hypoxic cell sensitizers.

Under hypoxic conditions, the nitro group of the imidazole ring undergoes a one-electron reduction, catalyzed by cellular nitroreductases, to form a nitro radical anion. In the presence of oxygen, this reaction is reversible. However, in the absence of oxygen, the radical anion can undergo further reduction to form highly reactive nitroso and hydroxylamine species. These reactive species can then interact with and "fix" the DNA damage (strand breaks) induced by radiation, making it more difficult for the cell to repair and leading to increased cell death.

DNA Damage Response Pathway

The DNA damage induced by radiation and fixed by hypoxic cell sensitizers triggers a complex cellular signaling network known as the DNA Damage Response (DDR). This pathway is crucial for maintaining genomic integrity.

DNA_Damage_Response DNA_Damage DNA Double-Strand Break ATM_Activation ATM Activation DNA_Damage->ATM_Activation CHK2_Activation CHK2 Activation ATM_Activation->CHK2_Activation DNA_Repair DNA Repair (NHEJ, HR) ATM_Activation->DNA_Repair p53_Activation p53 Activation CHK2_Activation->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis Cell_Cycle_Arrest->DNA_Repair

Caption: Simplified DNA Damage Response (DDR) pathway.

Upon the creation of DNA double-strand breaks, sensor proteins activate key kinases such as ATM (Ataxia-Telangiectasia Mutated). Activated ATM then phosphorylates a cascade of downstream targets, including the checkpoint kinase CHK2 and the tumor suppressor protein p53. This signaling cascade can lead to several cellular outcomes, including cell cycle arrest to allow time for DNA repair, activation of DNA repair pathways (such as non-homologous end joining and homologous recombination), or, if the damage is too severe, the induction of programmed cell death (apoptosis). By preventing the repair of radiation-induced DNA damage, hypoxic cell sensitizers effectively push the cell towards apoptosis.

Conclusion

This compound, as a 4-nitroimidazole derivative, shows potential as a hypoxic cell sensitizer. The available clinical data, though limited, suggests a favorable toxicity profile and some efficacy. However, a comprehensive understanding of its performance relative to other well-studied sensitizers like misonidazole, etanidazole, and nimorazole is hampered by the lack of direct comparative preclinical and clinical studies. Future research should focus on conducting such head-to-head comparisons to clearly define the therapeutic window and potential advantages of this compound in the context of radiotherapy. The development of more effective and less toxic hypoxic cell sensitizers remains a critical goal in radiation oncology to overcome the challenge of tumor hypoxia.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Isometronidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of isometronidazole, a synthetic nitroimidazole derivative, is critical for maintaining a safe laboratory environment and ensuring environmental protection. Due to its chemical properties and the potential for adverse health effects, this compound and its waste products must be managed with stringent protocols. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, in alignment with general best practices for pharmaceutical waste management.

Regulatory Landscape and Hazardous Classification

This compound belongs to the nitroimidazole class of compounds, which are noted for their potential genotoxic, carcinogenic, and mutagenic properties. While a specific U.S. Environmental Protection Agency (EPA) hazardous waste code under the Resource Conservation and Recovery Act (RCRA) has not been explicitly assigned to this compound, its close structural and therapeutic relationship to metronidazole warrants a cautious approach. Metronidazole is treated as a hazardous waste due to its carcinogenicity and other toxic effects. Therefore, as a best practice, this compound should be managed as a hazardous pharmaceutical waste.

All personnel handling this compound must be trained on the specific hazards and disposal procedures outlined in this document and in accordance with federal, state, and local regulations.[1]

Quantitative Data on a Related Compound: Metronidazole

Due to the limited availability of specific environmental fate and toxicity data for this compound, the following table presents data for the closely related and structurally similar compound, metronidazole. This information should be used as a conservative proxy to understand the potential environmental impact.

ParameterValueSpeciesReference
Aquatic Toxicity
72-hr EC102.03 mg/LChlorella sp. (algae)[2]
72-hr EC5012.5 mg/LChlorella sp. (algae)[2]
72-hr EC1019.9 mg/LSelenastrum capricornutum (algae)[2]
72-hr EC5040.4 mg/LSelenastrum capricornutum (algae)[2]
Persistence
BiodegradabilityResistant to biological breakdown-

EC10: The concentration at which 10% of the test organisms show an effect. EC50: The concentration at which 50% of the test organisms show an effect.

Experimental Protocols for Safe Disposal

The following is a step-by-step protocol for the proper disposal of this compound and associated waste materials. This procedure is designed to minimize exposure to laboratory personnel and prevent environmental contamination.

Personal Protective Equipment (PPE) Required:

  • Safety goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • Laboratory coat

Disposal Procedure:

  • Segregation of Waste:

    • All solid waste contaminated with this compound, including unused or expired pure compound, contaminated labware (e.g., weigh boats, pipette tips), and personal protective equipment (gloves, etc.), must be collected in a designated, clearly labeled, and sealed hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling:

    • Label all hazardous waste containers with "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid this compound Waste," "Aqueous this compound Waste").

  • Storage of Waste:

    • Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure containers are kept closed except when adding waste.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Do not dispose of this compound waste down the drain or in the regular trash.

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • Wearing appropriate PPE, contain the spill with an absorbent material.

    • Carefully collect the absorbent material and any contaminated debris and place it in the designated hazardous solid waste container.

    • Clean the spill area with a suitable decontaminating solution and dispose of all cleaning materials as hazardous waste.

    • Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow Diagram

Isometronidazole_Disposal_Workflow cluster_generation Waste Generation cluster_containment Containment & Labeling cluster_storage_pickup Storage & Disposal cluster_spill Spill Response start This compound Waste (Solid or Liquid) segregate Segregate Waste start->segregate solid_container Designated Solid Hazardous Waste Container segregate->solid_container Solid liquid_container Designated Liquid Hazardous Waste Container segregate->liquid_container Liquid label_solid Label Container: 'Hazardous Waste - this compound' solid_container->label_solid label_liquid Label Container: 'Hazardous Waste - this compound' liquid_container->label_liquid storage Store in Satellite Accumulation Area label_solid->storage label_liquid->storage pickup Arrange EHS Pickup storage->pickup disposal Licensed Hazardous Waste Facility pickup->disposal spill Spill Occurs contain Contain Spill spill->contain collect Collect Contaminated Material contain->collect collect->solid_container Dispose as hazardous waste decontaminate Decontaminate Area collect->decontaminate report Report to Supervisor & EHS decontaminate->report

Caption: this compound Disposal Workflow.

This comprehensive guide serves as a critical resource for ensuring the safe and compliant disposal of this compound in a laboratory setting. Adherence to these procedures is paramount for the protection of all personnel and the environment. For any questions or further clarification, please consult your institution's Environmental Health and Safety office.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isometronidazole
Reactant of Route 2
Reactant of Route 2
Isometronidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.